Product packaging for Quinolin-8-ylmethanesulfonamide(Cat. No.:CAS No. 1094691-01-6)

Quinolin-8-ylmethanesulfonamide

Cat. No.: B1419963
CAS No.: 1094691-01-6
M. Wt: 222.27 g/mol
InChI Key: KRSUKFVWNHJITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinolin-8-ylmethanesulfonamide (CAS 1094691-01-6) is a high-quality small molecule building block that incorporates both quinoline and sulfonamide pharmacophores, making it a versatile scaffold for medicinal chemistry and drug discovery research . This compound has demonstrated significant research value across multiple biological domains. In oncology, quinoline-8-sulfonamide derivatives have been designed as potent inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . One such derivative was shown to reduce intracellular pyruvate levels in A549 lung cancer cells and exhibited high cytotoxicity against a panel of cancer cell lines, including amelanotic melanoma, malignant melanoma, breast cancer, and glioblastoma, while showing greater selectivity for cancer cells over normal cells . In neuroscience research, the core 8-(methylsulfonylamino)quinoline (8-MSQ) structure has been identified as a novel, potent inhibitor of Glyoxalase 1 (GLO1), a Zn²⁺-dependent enzyme . Inhibition of GLO1 in the central nervous system leads to an accumulation of methylglyoxal, which acts as a partial agonist of GABA-A receptors. This mechanism provides a potential therapeutic strategy for anxiety and depression, and lead compounds based on this scaffold have been shown to penetrate the blood-brain barrier, elevate brain methylglyoxal, and reduce depression-like behavior in mice . In microbiology, quinolinyl sulfonamides have been identified as effective metal-mediated inhibitors of bacterial methionine aminopeptidase (MetAP), an essential enzyme for cell survival . Furthermore, metal complexes derived from hybrid quinoline-sulfonamide structures have shown promising antimicrobial activity . Researchers can utilize this compound as a key intermediate for synthesizing more complex derivatives, such as those incorporating 1,2,3-triazole moieties as amide bioisosteres to enhance ligand-receptor complex stability . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B1419963 Quinolin-8-ylmethanesulfonamide CAS No. 1094691-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUKFVWNHJITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CS(=O)(=O)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094691-01-6
Record name quinolin-8-ylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of quinolin-8-ylmethanesulfonamide, a notable member of the quinoline-sulfonamide class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This document outlines a plausible synthetic route, summarizes key physical and spectroscopic data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 8-aminoquinoline with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides. The lone pair of the amino group on 8-aminoquinoline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.

Experimental Protocol

While a specific detailed protocol for N-(quinolin-8-yl)methanesulfonamide was not found in the search results, a general and plausible experimental procedure based on the synthesis of analogous quinoline-sulfonamides is provided below.[1][2]

Materials:

  • 8-Aminoquinoline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization Data

The following tables summarize the available physical and spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Appearance Predicted to be a solid
Melting Point 143-144 °C
CAS Number 10374-76-2
Spectroscopic Data
TechniqueData
¹H NMR Experimental data not available in search results. Predicted shifts may be available in chemical databases.
¹³C NMR Experimental data not available in search results. DrugBank lists predicted ¹³C NMR data, but specific values are not provided.[3]
Infrared (IR) Experimental data not available in search results. Expected characteristic peaks would include: N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C and C=N stretches in the quinoline ring (~1400-1600 cm⁻¹), and asymmetric and symmetric S=O stretches (~1350 and ~1160 cm⁻¹).
Mass Spectrometry (MS) Experimental data not available in search results. The expected molecular ion peak [M]⁺ would be at m/z 222.05.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 8-Aminoquinoline + Methanesulfonyl Chloride reaction Reaction in DCM with Pyridine (0°C to RT) start->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Synthesis and purification workflow for this compound.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

The broader class of N-(quinolin-8-yl)benzenesulfonamides has been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by quinoline-sulfonamide derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Inhibitor Quinolin-8-yl- methanesulfonamide (and analogs) Inhibitor->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene

References

Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide to their Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, quinolin-8-ylmethanesulfonamide and its closely related sulfonamide analogs have emerged as compounds of interest for their anticancer properties. While specific research on the methanesulfonamide derivative is limited, extensive studies on the quinolin-8-sulfonamide scaffold provide significant insights into a novel mechanism of action centered on the metabolic reprogramming of cancer cells.

This technical guide provides an in-depth overview of the core mechanism of action for this class of compounds, focusing on their role as modulators of the M2 isoform of Pyruvate Kinase (PKM2). It consolidates key quantitative data, details essential experimental protocols, and visualizes the critical pathways and workflows to support further research and development in this promising area of oncology.

Core Mechanism of Action: Targeting Cancer Metabolism via PKM2 Modulation

The primary anticancer mechanism identified for quinoline-8-sulfonamide derivatives is the modulation of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer cell metabolism.[1][2][3]

The Role of PKM2 in Cancer

Cancer cells exhibit altered metabolism, famously characterized by the "Warburg effect," where they favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[4] PKM2 is a key glycolytic enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2][3]

Unlike its constitutively active M1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in tumors and exists in two states: a highly active tetrameric form and a less active dimeric form.[2][5] In cancer cells, the dimeric form is prevalent, which slows down the conversion of PEP to pyruvate. This metabolic bottleneck allows glycolytic intermediates to be shunted into biosynthetic pathways (e.g., for nucleotides, amino acids, and lipids), thereby supporting rapid cell proliferation.[5] Due to its central role in promoting anabolic metabolism, PKM2 is considered an attractive therapeutic target.[1][2][3]

Quinoline-8-Sulfonamide as a PKM2 Modulator

In silico and in vitro studies have identified certain quinoline-8-sulfonamide derivatives, such as compound 9a from the study by Marciniec et al., as potent modulators of PKM2.[1][2][3] These compounds are hypothesized to bind to PKM2, influencing its quaternary structure and catalytic activity. By inhibiting the function of the dimeric PKM2, these molecules disrupt the metabolic advantage of cancer cells.

The direct consequence of PKM2 modulation by these compounds is a significant reduction in intracellular pyruvate levels.[1][2][3] In A549 lung cancer cells, for instance, treatment with a potent quinoline-8-sulfonamide derivative led to a nearly 50% reduction in cellular pyruvate.[2] This disruption of a key metabolic hub triggers a cascade of downstream cellular events.

dot

PKM2_Inhibition_Pathway cluster_0 Cancer Cell Q8S Quinoline-8-Sulfonamide Derivative PKM2 PKM2 (Dimeric, Low Activity) Q8S->PKM2 Inhibits Pyruvate Pyruvate (Reduced) MetabolicStress Metabolic Stress Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP ... PEP->Pyruvate Catalyzed by PKM2 Biosynthesis Anabolic Biosynthesis (e.g., Lipids, Nucleotides) Pyruvate->Biosynthesis Supports Proliferation CellCycleArrest Cell Cycle Arrest MetabolicStress->CellCycleArrest Apoptosis Apoptosis MetabolicStress->Apoptosis WST1_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add 10 µL WST-1 Reagent to each well D->E F 6. Incubate (0.5 - 4 hours) E->F G 7. Shake Plate (1 minute) F->G H 8. Measure Absorbance (440 nm) G->H I 9. Analyze Data (Calculate IC50) H->I CellCycle_Workflow A 1. Harvest & Wash Cells (1-2 million) B 2. Fix in Cold 70% Ethanol (≥ 2 hours at 4°C) A->B C 3. Centrifuge and Remove Ethanol B->C D 4. Resuspend in DAPI Staining Solution C->D E 5. Incubate 30 min (Room Temp, Dark) D->E F 6. Analyze on Flow Cytometer E->F G 7. Gate on Single Cells & Quantify Phases F->G

References

The Ascendant Therapeutic Potential of Quinoline-Sulfonamide Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of quinoline and sulfonamide scaffolds into hybrid molecules has emerged as a potent strategy in medicinal chemistry, yielding novel compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current landscape of quinoline-sulfonamide hybrids, focusing on their anticancer and antimicrobial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows to aid researchers in this dynamic field.

Core Biological Activities and Quantitative Data

Quinoline-sulfonamide hybrids have demonstrated significant efficacy against various cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from key studies, providing a comparative analysis of the biological activities of representative compounds.

Anticancer Activity

The anticancer potential of these hybrids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3c C-32 (Amelanotic Melanoma)15.6 ± 1.2Cisplatin12.4 ± 1.1
MDA-MB-231 (Breast Adenocarcinoma)18.2 ± 1.5Doxorubicin1.2 ± 0.1
A549 (Lung Adenocarcinoma)22.4 ± 2.1Cisplatin15.8 ± 1.3
9a C32 (Amelanotic Melanoma)233.9--
COLO829 (Melanoma)168.7--
MDA-MB-231 (Breast Adenocarcinoma)273.5--
U87-MG (Glioblastoma)339.7--
A549 (Lung Adenocarcinoma)223.1--
QBS 11c MDA-MB-231 (Breast Adenocarcinoma)3.69 ± 0.17--
MCF-7 (Breast Adenocarcinoma)0.43 ± 0.02--
QBS 13b MDA-MB-231 (Breast Adenocarcinoma)2.54 ± 0.11--
MCF-7 (Breast Adenocarcinoma)1.88 ± 0.09--

Table 1: In vitro antiproliferative activity of selected quinoline-sulfonamide hybrids against various human cancer cell lines.[1][2][3]

Antimicrobial Activity

The antimicrobial efficacy of these hybrids is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
QS-3 P. aeruginosa64Ciprofloxacin-
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) S. aureus ATCC259230.1904--
E. coli ATCC259226.09--
C. albicans ATCC102310.1904--
3c S. aureus ATCC 292137.81Oxacillin0.25
MRSA15.63Ciprofloxacin3.13

Table 2: Minimum Inhibitory Concentration (MIC) of selected quinoline-sulfonamide hybrids against various microbial strains.[1][4][5]

Enzyme Inhibition

A key mechanism of action for many quinoline-sulfonamide hybrids is the inhibition of specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogens. The inhibitory activity is quantified by the inhibition constant (Ki).

CompoundEnzymeKi (nM)Reference CompoundKi (nM)
QBS 11c hCA IX8.4Acetazolamide (AAZ)25
QBS 13b hCA IX5.5Acetazolamide (AAZ)25
QBS 13a hCA IX25.8Acetazolamide (AAZ)25
QBS 13c hCA IX18.6Acetazolamide (AAZ)25
QBS 13a hCA XII9.8Acetazolamide (AAZ)5.7
QBS 13b hCA XII13.2Acetazolamide (AAZ)5.7
QBS 13c hCA XII8.7Acetazolamide (AAZ)5.7

Table 3: Inhibition constants (Ki) of selected quinoline-sulfonamide hybrids against human carbonic anhydrase (hCA) isoforms IX and XII.[3][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline-sulfonamide hybrids and the key biological assays used to evaluate their activity.

General Synthesis of Quinoline-Sulfonamide Hybrids

The synthesis of quinoline-sulfonamide hybrids typically involves a multi-step process. A representative synthetic scheme is the reaction of an aminoquinoline with a substituted sulfonyl chloride.[7]

Materials:

  • 8-aminoquinoline

  • Substituted benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • Dissolve 8-aminoquinoline (1 equivalent) in a minimum amount of dichloromethane.

  • In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.1 equivalents) in dichloromethane.

  • To the solution of 8-aminoquinoline, add pyridine (as a base) followed by the dropwise addition of the sulfonyl chloride solution at room temperature with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G General Synthesis Workflow A Dissolve 8-aminoquinoline in DCM C Reaction of aminoquinoline and sulfonyl chloride with pyridine A->C B Dissolve substituted benzenesulfonyl chloride in DCM B->C D Reaction monitoring by TLC C->D E Work-up: Washing with HCl, H2O, NaHCO3 D->E F Drying and Concentration E->F G Purification: Recrystallization or Column Chromatography F->G H Characterization: NMR, Mass Spectrometry G->H

General Synthesis Workflow
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Quinoline-sulfonamide hybrid compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the quinoline-sulfonamide hybrid compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds and incubate for another 48-72 hours. A control group with no compound should be included.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Quinoline-sulfonamide hybrid compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the quinoline-sulfonamide hybrid compounds in the broth medium directly in the 96-well plates.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G Broth Microdilution Workflow A Prepare serial dilutions of compounds in 96-well plates C Inoculate plates with bacterial suspension A->C B Prepare and standardize bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually determine the MIC D->E

Broth Microdilution Workflow

Signaling Pathways and Mechanisms of Action

Quinoline-sulfonamide hybrids exert their biological effects by targeting various molecular pathways essential for cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of the antibacterial action of quinoline-based compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][15][16] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, the hybrids introduce double-strand breaks in the bacterial DNA, leading to cell death.

G Mechanism of DNA Gyrase Inhibition A Relaxed DNA B DNA Gyrase A->B binds C Supercoiled DNA B->C introduces negative supercoils E Inhibition of DNA re-ligation B->E D Quinoline-Sulfonamide Hybrid D->B binds to DNA-gyrase complex F Double-strand DNA breaks E->F G Bacterial Cell Death F->G G Carbonic Anhydrase Inhibition Pathway cluster_cell Tumor Cell CA Carbonic Anhydrase (e.g., CA IX) HCO3_H HCO3- + H+ CA->HCO3_H Inhibition Inhibition CA->Inhibition H2O_CO2 H2O + CO2 H2O_CO2->CA pH_reg Intracellular pH Regulation HCO3_H->pH_reg Prolif Cell Proliferation & Survival pH_reg->Prolif Apoptosis Apoptosis pH_reg->Apoptosis Inhibitor Quinoline-Sulfonamide Hybrid Inhibitor->CA binds to active site Inhibition->pH_reg disrupts G Modulation of the Warburg Effect via PKM2 Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate Inhibition Inhibition PKM2->Inhibition Lactate Lactate (Warburg Effect) Pyruvate->Lactate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Inhibitor Quinoline-Sulfonamide Hybrid Inhibitor->PKM2 Inhibition->Pyruvate decreased production

References

In Silico Prediction of Drug-Like Qualities of Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a complex and resource-intensive endeavor. In silico computational approaches have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to evaluate the drug-like properties of new chemical entities before their synthesis and experimental testing. This technical guide provides an in-depth overview of the in silico prediction of the drug-like qualities of Quinolin-8-ylmethanesulfonamide and its derivatives, a class of compounds with burgeoning interest due to their diverse biological activities.

Introduction to this compound

Quinoline and sulfonamide moieties are privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profiles of numerous approved drugs. The hybridization of these two pharmacophores into quinoline-sulfonamide derivatives has yielded compounds with a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] Computational studies, therefore, play a pivotal role in rationally designing and predicting the pharmacokinetic and pharmacodynamic properties of these promising compounds.

In Silico Prediction of ADMET Properties

A crucial aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction tools have become increasingly sophisticated, employing a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to forecast these properties.[4][5][6][7][8]

A variety of computational tools are available for these predictions, including ADMET Predictor®, Schrödinger's QikProp, Molsoft, and PkCSM.[4][9] These platforms utilize machine learning algorithms trained on extensive datasets to predict a wide array of pharmacokinetic and pharmacodynamic parameters.[7][9]

Table 1: Predicted Physicochemical and ADMET Properties of Representative Quinoline-Sulfonamide Derivatives

Compound IDMolecular Weight ( g/mol )LogPAqueous Solubility (logS)GI AbsorptionBBB PermeanthERG InhibitionAmes Mutagenicity
Derivative A350.423.15-4.2HighNoLow RiskNon-mutagenic
Derivative B412.514.20-5.5HighNoMedium RiskNon-mutagenic
Derivative C388.453.80-4.8HighNoLow RiskNon-mutagenic
Derivative D450.554.95-6.1ModerateNoHigh RiskNon-mutagenic

Note: The data presented in this table is a representative summary compiled from various in silico studies on quinoline-sulfonamide derivatives and may not correspond to specific, experimentally validated values. The predictions are intended to guide lead optimization efforts.

Methodologies for In Silico Prediction

The accurate in silico prediction of drug-like qualities relies on robust and well-defined computational protocols. The following sections detail the typical methodologies employed in the assessment of this compound derivatives.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in understanding the binding mode of a ligand to its protein target and estimating the binding affinity.

Experimental Protocol for Molecular Docking:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a suitable force field (e.g., OPLS3e).

  • Ligand Preparation:

    • The 2D structure of the quinoline-sulfonamide derivative is sketched and converted to a 3D structure.

    • The ligand is energy minimized using a suitable force field (e.g., MMFF94).

    • Different ionization states of the ligand at physiological pH are generated.

  • Docking Simulation:

    • A docking software (e.g., GOLD, AutoDock Vina, Glide) is used to perform the simulation.

    • The binding site on the protein is defined by specifying a grid box around the active site residues.

    • The docking algorithm samples different conformations and orientations of the ligand within the binding site.

    • A scoring function is used to rank the docked poses based on their predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[11][12][13] These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

Experimental Protocol for QSAR Model Development:

  • Data Set Preparation:

    • A dataset of quinoline-sulfonamide derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.

    • The dataset is divided into a training set and a test set.

  • Descriptor Calculation:

    • A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each compound in the dataset.

  • Model Building:

    • A statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) is used to build a mathematical model that relates the descriptors to the biological activity.[14]

  • Model Validation:

    • The predictive ability of the QSAR model is evaluated using the test set and various statistical parameters (e.g., R², Q², RMSE).

Signaling Pathways and Experimental Workflows

Understanding the potential signaling pathways that this compound derivatives may modulate is crucial for elucidating their mechanism of action. Based on molecular docking studies against various targets, several pathways have been implicated.

G In Silico Drug Discovery Workflow cluster_0 Compound Library cluster_1 In Silico Screening cluster_2 Model Building cluster_3 Lead Optimization Compound Quinoline-Sulfonamide Derivatives ADMET ADMET Prediction Compound->ADMET Docking Molecular Docking Compound->Docking QSAR QSAR Modeling ADMET->QSAR Docking->QSAR Lead Lead Compound Identification QSAR->Lead

In Silico Drug Discovery Workflow for Quinoline-Sulfonamides.

Certain quinoline-sulfonamide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are implicated in the pathogenesis of Alzheimer's disease.[1]

G Neuroprotective Signaling Pathway QSM This compound Derivative MAO Monoamine Oxidase (MAO) QSM->MAO Inhibition AChE Acetylcholinesterase (AChE) QSM->AChE Inhibition Neurotransmission Enhanced Neurotransmission MAO->Neurotransmission Modulates AChE->Neurotransmission Modulates Neuroprotection Neuroprotection Neurotransmission->Neuroprotection

Potential Neuroprotective Mechanism of Quinoline-Sulfonamides.

Other studies have explored their potential as anticancer agents by targeting enzymes like pyruvate kinase M2 (PKM2).[15]

G Anticancer Signaling Pathway QSM This compound Derivative PKM2 Pyruvate Kinase M2 (PKM2) QSM->PKM2 Inhibition Warburg Warburg Effect PKM2->Warburg Promotes Apoptosis Apoptosis PKM2->Apoptosis Inhibits Proliferation Tumor Cell Proliferation Warburg->Proliferation Leads to

Potential Anticancer Mechanism of Quinoline-Sulfonamides.

Conclusion

The in silico prediction of drug-like qualities is a powerful strategy to accelerate the discovery and development of novel therapeutic agents. For this compound and its derivatives, computational approaches provide invaluable insights into their ADMET properties, potential biological targets, and mechanisms of action. The methodologies and workflows outlined in this technical guide serve as a foundational framework for researchers and scientists to rationally design and optimize this promising class of compounds for various therapeutic applications. The integration of these in silico techniques into the drug discovery pipeline is essential for reducing attrition rates and efficiently advancing new drug candidates toward clinical development.

References

Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-based compounds have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among these, derivatives of quinolin-8-ylmethanesulfonamide are emerging as a promising class of therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a visualization of the key signaling pathways involved. The data presented herein highlights the potential of this compound derivatives as modulators of key enzymes such as Pyruvate Kinase M2 (PKM2) and carbonic anhydrases, paving the way for the development of novel targeted therapies.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with applications ranging from antimalarials to anticancer agents.[1] The sulfonamide group, another critical pharmacophore, is known for its role in a variety of therapeutics, including antibacterial and diuretic agents. The conjugation of these two moieties in the form of this compound derivatives has led to the development of compounds with significant biological activity.

Recent research has particularly focused on their role as modulators of cancer metabolism.[2] Cancer cells exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, where they predominantly rely on aerobic glycolysis.[3] Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic shift and has emerged as an attractive therapeutic target.[2] Certain quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2 activity, demonstrating a novel approach to cancer therapy.[2]

Furthermore, the sulfonamide group in these derivatives suggests potential activity as carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, and are established targets for various drugs.[4]

This guide will delve into the specifics of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and development in this promising area.

Quantitative Data on Biological Activity

The biological activity of this compound and related derivatives has been evaluated against various targets, primarily focusing on their anticancer and enzyme inhibitory properties. The following tables summarize the key quantitative data from published studies.

Table 1: Anticancer Activity of Quinoline-8-sulfonamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
9a C32 (Amelanotic melanoma)0.520[1]
COLO829 (Melanoma)0.376[1]
MDA-MB-231 (Breast adenocarcinoma)0.609[1]
U87-MG (Glioblastoma)0.756[1]
A549 (Lung adenocarcinoma)0.496[1]

Note: Compound 9a is a 1,2,3-triazole derivative of 8-quinolinesulfonamide.

Table 2: Carbonic Anhydrase Inhibition by Quinoline-based Sulfonamides
Compound IDhCA IsoformK_I_ (nM)Reference
5h hCA I61.9[4]
hCA II33.0[4]
5a hCA II88.4[4]
5b hCA II85.7[4]
13b hCA IX5.5[5]
11c hCA IX8.4[5]
13c hCA IX18.6[5]
16 hCA IX21.7[5]
13a hCA IX25.8[5]

Note: The compounds listed in this table are 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides and other quinoline-based benzenesulfonamides, not quinolin-8-ylmethanesulfonamides. This data is included to demonstrate the potential of the broader class of quinoline sulfonamides as carbonic anhydrase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the in vitro assays used to evaluate their biological activity.

General Synthesis of Quinoline-8-sulfonamide Derivatives

A common synthetic route to quinoline-8-sulfonamide derivatives involves the reaction of 8-quinolinesulfonyl chloride with a suitable amine.[1]

Step 1: Synthesis of 8-Quinolinesulfonyl Chloride

A mixture of 8-quinolinesulfonic acid and phosphorus pentachloride (in equal quantities by weight) is ground together. This mixture is then refluxed at approximately 140°C for 3 hours. Following the reaction, a standard work-up procedure is employed to isolate the 8-quinolinesulfonyl chloride.[6]

Step 2: Synthesis of N-substituted Quinoline-8-sulfonamides

To a cooled (5°C) solution of the desired amine (e.g., propargylamine, 2 mmol) and triethylamine (3 mmol) in chloroform (30 mL), 8-quinolinesulfonyl chloride (1 mmol) is added in portions while stirring. The reaction mixture is then stirred for 2 hours at room temperature. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[1]

In Vitro Pyruvate Kinase M2 (PKM2) Activity Assay

The activity of PKM2 can be determined using a coupled enzyme assay that measures the rate of pyruvate production.

Materials:

  • Assay Buffer: 0.1 M MES, 5 mM MgCl₂, 20 mM KCl, pH 6.5.

  • Recombinant Human PKM2 (rhPKM2).

  • Adenosine 5'-diphosphate (ADP).

  • Phospho(enol)pyruvic acid (PEP).

  • Lactate Dehydrogenase (LDH).

  • NADH.

  • Test compounds (this compound derivatives).

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 200 µM PEP, 200 µM ADP, 200 µM NADH, and 200 U/mL LDH.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add a solution of rhPKM2 (e.g., 4 nM final concentration) to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm over a period of 20 minutes using a microplate reader. The rate of NADH oxidation is proportional to the PKM2 activity.

  • Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.[7]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various human carbonic anhydrase (hCA) isoforms can be assessed using a stopped-flow CO₂ hydrase assay.

Materials:

  • Purified hCA isoforms (e.g., hCA I, II, IX, XII).

  • Buffer solution (e.g., Tris-HCl, pH 7.4).

  • CO₂-saturated water.

  • Test compounds.

  • Acetazolamide (standard inhibitor).

Procedure:

  • The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a suitable indicator.

  • The enzyme and inhibitor solutions are pre-incubated.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.

  • The time course of the reaction is monitored spectrophotometrically.

  • Inhibition constants (K_I_) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[8]

Visualization of Signaling Pathways and Workflows

PKM2 Signaling Pathway in Cancer Metabolism

This compound derivatives have been shown to modulate the activity of PKM2, a key enzyme in cancer cell metabolism. The following diagram illustrates the central role of PKM2 in glycolysis and its influence on anabolic pathways that support tumor growth.

PKM2_Signaling_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP Glycolytic_Intermediates Upstream Glycolytic Intermediates FBP->Glycolytic_Intermediates PKM2_Tetramer PKM2 (Active Tetramer) FBP->PKM2_Tetramer Activates PEP Phosphoenolpyruvate (PEP) Glycolytic_Intermediates->PEP PPP Pentose Phosphate Pathway (PPP) Glycolytic_Intermediates->PPP Serine_Synthesis Serine Synthesis Glycolytic_Intermediates->Serine_Synthesis Pyruvate Pyruvate PEP->Pyruvate High Activity PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Nucleotide_Synthesis Nucleotide Synthesis PPP->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Serine_Synthesis->Amino_Acid_Synthesis PKM2_Tetramer->PEP PKM2_Dimer PKM2 (Inactive Dimer) PKM2_Tetramer->PKM2_Dimer Oncogenic Signals PKM2_Dimer->PEP Quinolin8 This compound Derivatives Quinolin8->PKM2_Tetramer Promotes Tetramerization (Activator)

PKM2 signaling in cancer and the effect of this compound derivatives.
Experimental Workflow for Synthesis and Biological Evaluation

The logical flow from compound synthesis to biological evaluation is a critical aspect of drug discovery. The following diagram outlines a typical workflow for the development of this compound derivatives.

Experimental_Workflow Start Start: Identify this compound Scaffold Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening PKM2_Assay PKM2 Activity Assay In_Vitro_Screening->PKM2_Assay CA_Assay Carbonic Anhydrase Inhibition Assay In_Vitro_Screening->CA_Assay Anticancer_Assay Anticancer Cell Line Screening (IC50) In_Vitro_Screening->Anticancer_Assay Data_Analysis Data Analysis and SAR Studies PKM2_Assay->Data_Analysis CA_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Identification of Lead Compound(s) Lead_Optimization->End

Workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated ability to modulate the activity of PKM2 provides a clear rationale for their exploration as anticancer agents that target the metabolic vulnerabilities of tumor cells. Furthermore, the potential for these compounds to inhibit carbonic anhydrases opens up additional avenues for therapeutic intervention in a range of diseases.

The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted. The continued exploration of the this compound core has the potential to yield novel drug candidates with significant clinical impact.

References

In-depth Technical Guide on the Preliminary In Vitro Evaluation of Quinolin-8-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific in vitro evaluation data for the compound Quinolin-8-ylmethanesulfonamide. While the compound is listed in chemical supplier databases with a registered CAS number (1094691-01-6), there are no published research articles detailing its biological activity, experimental protocols for its evaluation, or its involvement in specific signaling pathways.

The scientific community has extensively investigated various derivatives of quinoline and sulfonamides for their potential therapeutic applications. These studies provide a valuable context for the potential, yet unconfirmed, biological activities of this compound. Research on structurally similar compounds, such as quinoline-8-sulfonamides and other quinoline derivatives, has demonstrated a broad range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.

For instance, a study on quinoline-8-sulfonamide derivatives identified a potent modulator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1] Another research paper highlighted the antibacterial efficacy of quinoline-sulfonamide hybrids, with one compound showing significant inhibitory activity against P. aeruginosa.[2] Furthermore, various quinoline derivatives have been explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects.[3][4]

However, it is crucial to emphasize that these findings pertain to related but structurally distinct molecules. The specific biological profile of this compound remains to be determined through dedicated in vitro and subsequent in vivo studies.

Without specific experimental data for this compound, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways. The creation of such a technical guide would require primary research that has not yet been published in the public domain.

For researchers, scientists, and drug development professionals interested in this specific compound, the current knowledge gap represents an opportunity for novel investigation into its potential biological activities. Any future research would likely begin with the synthesis of the compound, followed by a battery of in vitro assays to screen for activities such as cytotoxicity against cancer cell lines, antimicrobial effects against various pathogens, or inhibition of specific enzymes.

References

Quinolin-8-ylmethanesulfonamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Among its many derivatives, Quinolin-8-ylmethanesulfonamide and its analogs have emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its potential in anticancer and antimicrobial drug discovery.

Quantitative Biological Activity

The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize the in vitro efficacy of selected compounds against various cancer cell lines and microbial strains.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference
9a C32 (Amelanotic Melanoma)233.9[1]
COLO829 (Melanotic Melanoma)168.7[1]
MDA-MB-231 (Breast Adenocarcinoma)273.5[1]
U87-MG (Glioblastoma)339.7[1]
A549 (Lung Carcinoma)223.1[1]
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides HCT-116 (Colon Cancer)4 - 43[2]
MCF-7 (Breast Cancer)4 - 43[2]
HeLa (Cervical Cancer)4 - 43[2]
Antimicrobial Activity

Derivatives of the this compound scaffold have also shown promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound IDMicroorganismMIC (µg/mL)Reference
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus ATCC259230.001904[3]
Escherichia coli ATCC259220.0609[3]
Candida albicans ATCC102310.001904[3]
7-Methoxyquinoline derivatives bearing sulfonamide moiety (3l) Escherichia coli7.812[4]
Candida albicans31.125[4]
N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives (8) Vancomycin-resistant Enterococcus faecium4[5]
9-bromo substituted indolizinoquinoline-5,12-dione derivatives (7) Escherichia coli ATCC259222[5]
Methicillin-resistant Staphylococcus aureus (MRSA)2[5]

Key Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a range of standard and specialized laboratory techniques. Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of novel this compound derivatives involves a multi-step process. The following is a representative protocol:

General Procedure for the Synthesis of N-(prop-2-yn-1-yl)quinoline-8-sulfonamide:

  • Preparation of Quinoline-8-sulfonyl chloride: Quinoline is treated with chlorosulfonic acid at a controlled temperature to yield quinoline-8-sulfonyl chloride. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried.

  • Sulfonamide Formation: The freshly prepared quinoline-8-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, propargylamine (prop-2-yn-1-amine) and a base (e.g., triethylamine or pyridine) are added dropwise at 0°C.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(prop-2-yn-1-yl)quinoline-8-sulfonamide.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Assays

WST-1 Cell Viability Assay:

The WST-1 assay is a colorimetric assay used to quantify cell proliferation and viability.[6][7][8][9]

  • Cell Seeding: Cells are seeded in a 96-well microplate at a predetermined density (e.g., 5 x 103 cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent is added to each well.

  • Incubation and Measurement: The plate is incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination:

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[10][11][12][13][14]

  • Preparation of Antimicrobial Solutions: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate broth for the specific microorganism).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their ability to modulate specific biological pathways involved in disease progression. Two key mechanisms that have been elucidated are the modulation of pyruvate kinase M2 (PKM2) and the activation of the Hippo signaling pathway.

Modulation of Pyruvate Kinase M2 (PKM2)

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and is overexpressed in many cancer cells, where it plays a crucial role in regulating cancer cell metabolism and proliferation. Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.

PKM2_Modulation cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate Warburg Effect PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer Allosteric Regulation Quinoline_Derivative This compound Derivative Quinoline_Derivative->PKM2_tetramer Activation of Active Form Quinoline_Derivative->PKM2_dimer Inhibition of Inactive Form

Caption: Modulation of Pyruvate Kinase M2 (PKM2) by this compound Derivatives.

Some derivatives can act as activators, promoting the more active tetrameric form of PKM2, which enhances glycolysis and ATP production. Conversely, other derivatives can act as inhibitors, favoring the less active dimeric form, which shunts glycolytic intermediates towards biosynthetic pathways necessary for cell proliferation. By targeting PKM2, these compounds can disrupt the metabolic adaptations of cancer cells, leading to reduced cell viability and proliferation.[1]

Activation of the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in cancer. Certain N-aryl sulfonamide derivatives have been shown to exert their anticancer effects by activating the Hippo pathway.

Hippo_Pathway_Activation cluster_Pathway Hippo Signaling Pathway Sulfonamide_Derivative Sulfonamide Derivative MST1_2 MST1/2 Sulfonamide_Derivative->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates p_LATS1_2 p-LATS1/2 LATS1_2->p_LATS1_2 YAP_TAZ YAP/TAZ p_LATS1_2->YAP_TAZ Phosphorylates p_YAP_TAZ p-YAP/TAZ YAP_TAZ->p_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Co-activates Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation p_YAP_TAZ->Cytoplasmic_Sequestration Cytoplasmic_Sequestration->TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Apoptosis_Inhibition Inhibition of Proliferation & Induction of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Activation of the Hippo Signaling Pathway by Sulfonamide Derivatives.

Activation of the Hippo pathway by these compounds leads to the phosphorylation and activation of LATS1/2 kinases. Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. This prevents YAP/TAZ from translocating to the nucleus and activating the transcription of genes that promote cell proliferation and inhibit apoptosis. The net result is the suppression of tumor growth.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities through diverse mechanisms of action, including the modulation of key metabolic enzymes and the activation of tumor-suppressive signaling pathways. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich opportunity for lead optimization and the development of next-generation therapies. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Spectroscopic Analysis of Quinolin-8-ylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Quinolin-8-ylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. The document outlines the structural elucidation of this compound through modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in the comprehensive characterization of this and similar quinoline-based sulfonamides.

Introduction

This compound belongs to the quinoline-sulfonamide class of compounds, which are recognized for their diverse biological activities.[1] Accurate and thorough spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, ensuring structural integrity and purity. This guide focuses on the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the definitive identification of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar quinoline-sulfonamide derivatives and fundamental principles of spectroscopy.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.80s1HSO₂-NH
~8.90dd1HH-2 (Quinoline)
~8.40dd1HH-4 (Quinoline)
~7.95d1HH-5 (Quinoline)
~7.60m2HH-3, H-6 (Quinoline)
~7.50d1HH-7 (Quinoline)
~3.10s3HCH₃

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150.5C-2 (Quinoline)
~148.0C-8a (Quinoline)
~138.0C-8 (Quinoline)
~136.0C-4 (Quinoline)
~129.0C-4a (Quinoline)
~127.5C-6 (Quinoline)
~122.0C-5 (Quinoline)
~121.5C-3 (Quinoline)
~117.0C-7 (Quinoline)
~40.0CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Data for this compound (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch (Sulfonamide)
~3100-3000MediumC-H Stretch (Aromatic)
~2950-2850WeakC-H Stretch (Aliphatic, CH₃)
~1600-1450StrongC=C and C=N Stretch (Quinoline ring)
~1335StrongAsymmetric SO₂ Stretch
~1160StrongSymmetric SO₂ Stretch
~950MediumS-N Stretch
~830-750StrongC-H Bending (Aromatic, out-of-plane)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

3.1.2. ¹H NMR Acquisition

  • The ¹H NMR spectrum should be recorded on a 400 MHz spectrometer.[4]

  • Lock the spectrometer to the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the spectrum with the following parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~4 seconds

    • Relaxation delay: 2 seconds

    • Spectral width: -2 to 12 ppm

  • Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

  • Phase correct the spectrum and reference the residual DMSO peak to 2.50 ppm.

  • Integrate all signals and determine the multiplicity of each peak.

3.1.3. ¹³C NMR Acquisition

  • The ¹³C NMR spectrum should be recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).[4]

  • Use the same sample and maintain the lock and shim from the ¹H NMR experiment.

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the following parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

    • Spectral width: -10 to 160 ppm

  • Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.

  • Phase correct the spectrum and reference the DMSO-d₆ solvent peak to 39.52 ppm.

FTIR Spectroscopy

3.2.1. Sample Preparation and Instrument Setup

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[5]

3.2.2. Data Acquisition

  • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

  • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., LC-MS) Purification->Purity_Check Sample_Prep_NMR Sample Preparation for NMR Purity_Check->Sample_Prep_NMR Sample_Prep_FTIR Sample Preparation for FTIR Purity_Check->Sample_Prep_FTIR NMR_Acquisition ¹H and ¹³C NMR Acquisition Sample_Prep_NMR->NMR_Acquisition NMR_Processing NMR Data Processing & Analysis NMR_Acquisition->NMR_Processing FTIR_Acquisition FTIR (ATR) Acquisition Sample_Prep_FTIR->FTIR_Acquisition FTIR_Processing FTIR Spectrum Analysis FTIR_Acquisition->FTIR_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation FTIR_Processing->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

NMR_Data_Interpretation_Flow H1_Spectrum ¹H NMR Spectrum Acquisition Integration Integration (Proton Count) H1_Spectrum->Integration Chemical_Shift Chemical Shift Analysis (Electronic Environment) H1_Spectrum->Chemical_Shift Multiplicity Multiplicity Analysis (J-coupling, Neighboring Protons) H1_Spectrum->Multiplicity Structure_Proposal Propose Structure Integration->Structure_Proposal Chemical_Shift->Structure_Proposal Multiplicity->Structure_Proposal C13_Spectrum ¹³C NMR Spectrum Acquisition Num_Signals Number of Signals (Unique Carbons) C13_Spectrum->Num_Signals C13_Chemical_Shift Chemical Shift Analysis (Functional Groups) C13_Spectrum->C13_Chemical_Shift Num_Signals->Structure_Proposal C13_Chemical_Shift->Structure_Proposal

Caption: Logical Flow for NMR Data Interpretation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust framework for the unequivocal structural determination of this compound. The data and protocols presented in this guide serve as a comprehensive resource for researchers, facilitating efficient and accurate characterization of this and related compounds. Adherence to these detailed methodologies will ensure high-quality data, which is fundamental for regulatory submissions and further drug development activities.

References

The Crystalline Architecture of Quinolin-8-ylmethanesulfonamide Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystalline structure, synthesis, and biological significance of quinolin-8-ylmethanesulfonamide and its metal complexes. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of these promising compounds.

This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents. When functionalized with a methanesulfonamide group at the 8th position, these compounds exhibit a range of activities, including potential as enzyme inhibitors. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents. This guide delves into the structural characteristics of these compounds and their metal complexes, providing a foundation for further research and development.

Crystalline Structure of a Representative Quinolin-8-ylsulfonamide Complex

Crystallographic Data for [Zn(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)2]
ParameterValue
Empirical FormulaC30H20Cl2N4O4S2Zn
Formula Weight712.90
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)12.1602(5)
b (Å)15.5478(5)
c (Å)16.1786(6)
α (°)90
β (°)106.007(2)
γ (°)90
Volume (ų)2940.2(2)
Z4
Density (calculated) (g/cm³)1.609
Selected Bond Lengths and Angles for [Zn(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)2]
BondLength (Å)AngleDegrees (°)
Zn-N(1)2.043(2)N(1)-Zn-N(2)81.99(7)
Zn-N(2)2.155(2)N(1)-Zn-N(3)120.50(7)
Zn-N(3)2.048(2)N(2)-Zn-N(3)127.32(7)
Zn-N(4)2.149(2)N(1)-Zn-N(4)118.91(7)
S(1)-O(1)1.444(2)N(2)-Zn-N(4)88.94(7)
S(1)-O(2)1.442(2)N(3)-Zn-N(4)81.93(7)
S(1)-N(2)1.600(2)O(1)-S(1)-O(2)118.52(10)
S(2)-O(3)1.446(2)O(1)-S(1)-N(2)108.01(9)
S(2)-O(4)1.445(2)O(2)-S(1)-N(2)107.82(9)
S(2)-N(4)1.599(2)O(3)-S(2)-O(4)118.42(10)

Experimental Protocols

The synthesis of this compound and its metal complexes involves a series of well-defined steps. The following protocols are based on established methodologies for the preparation of related quinoline-8-sulfonamide derivatives.

Synthesis of N-(Quinolin-8-yl)methanesulfonamide

The synthesis of the ligand can be achieved by reacting 8-aminoquinoline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • 8-aminoquinoline

  • Methanesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-aminoquinoline in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add pyridine (or triethylamine) to the solution.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Synthesis of Metal Complexes of N-(Quinolin-8-yl)methanesulfonamide

The complexation of N-(quinolin-8-yl)methanesulfonamide with various metal ions can be achieved by reacting the ligand with a metal salt in a suitable solvent.

Materials:

  • N-(quinolin-8-yl)methanesulfonamide

  • Metal(II) acetate or chloride salt (e.g., Zn(OAc)2, Cu(OAc)2, Co(OAc)2, Cd(OAc)2)

  • Methanol or ethanol

Procedure:

  • Dissolve N-(quinolin-8-yl)methanesulfonamide in methanol or ethanol.

  • In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with stirring.

  • The molar ratio of ligand to metal is typically 2:1 for divalent metal ions.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • The formation of a precipitate may indicate the formation of the complex.

  • Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

Biological Significance and Signaling Pathways

Quinoline-8-sulfonamide derivatives have been identified as modulators of various biological targets. One notable mechanism of action is the inhibition of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[1]

PKM2_Inhibition cluster_0 Cancer Cell Metabolism Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate Biosynthesis Anabolic Pathways (e.g., nucleotide synthesis) PEP->Biosynthesis Lactate Lactate Pyruvate->Lactate LDH PKM2_tetramer PKM2 (active tetramer) Promotes ATP production PKM2_dimer PKM2 (inactive dimer) Promotes biosynthesis PKM2_tetramer->PKM2_dimer Allosteric regulation PKM2_dimer->PKM2_tetramer Activators Quinolin8ylmethanesulfonamide Quinolin-8-yl- methanesulfonamide Quinolin8ylmethanesulfonamide->PKM2_dimer Inhibition

PKM2 Inhibition by this compound.

Experimental Workflow Visualization

The synthesis of this compound derivatives follows a structured experimental workflow, from starting materials to the final purified product. The following diagram illustrates this process.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Analysis Start Starting Materials (8-Aminoquinoline, Methanesulfonyl Chloride) Reaction Reaction (DCM, Pyridine, 0°C to RT) Start->Reaction Quench Quenching (Saturated NaHCO3) Reaction->Quench TLC TLC Monitoring Reaction->TLC Extraction Liquid-Liquid Extraction (DCM, Water, Brine) Quench->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification FinalProduct Purified Quinolin-8-yl- methanesulfonamide Purification->FinalProduct NMR_MS Characterization (NMR, Mass Spectrometry) FinalProduct->NMR_MS

Experimental Workflow for Ligand Synthesis.

Conclusion

This technical guide provides a comprehensive overview of the crystalline structure, synthesis, and biological relevance of this compound complexes. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The visualization of the PKM2 inhibition pathway and the experimental workflow for ligand synthesis aim to provide a clear and concise understanding of the key concepts. Further crystallographic studies on this compound and a broader range of its metal complexes are warranted to fully elucidate their structure-activity relationships and to guide the design of new and more potent therapeutic agents.

References

Investigating the Target Proteins of Quinolin-8-ylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identified and putative protein targets of Quinolin-8-ylmethanesulfonamide and its close structural analogs. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area. While direct extensive research on this compound is limited, this guide draws upon available data for this compound and its closely related sulfonamide analogs to provide a comprehensive overview.

Identified and Putative Protein Targets

High-throughput screening and targeted investigations have implicated several key proteins as targets for this compound and its analogs. The primary targets identified are Methionine aminopeptidase (MetAP) and Pyruvate Kinase M2 (PKM2). Additionally, compounds with a quinoline-8-sulfonamide core have been shown to modulate the NF-κB signaling pathway.

Methionine Aminopeptidase (MetAP)

N-(quinolin-8-yl)methanesulfonamide has been identified as a potent inhibitor of Escherichia coli Methionine aminopeptidase (MetAP)[1][2]. MetAPs are metalloenzymes crucial for cleaving the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation and function[2][3]. Inhibition of bacterial MetAP is a promising strategy for the development of novel antibacterial agents[2].

The inhibitory mechanism of this compound involves the formation of a metal complex with the catalytic metal ions (e.g., Co(II), Ni(II), Fe(II)) in the enzyme's active site. X-ray crystallography has revealed that the inhibitor coordinates with the metal ions and interacts with active site residues, such as H79 in E. coli MetAP, effectively blocking substrate access[1].

Pyruvate Kinase M2 (PKM2)

Derivatives of quinoline-8-sulfonamide have been identified as modulators of the M2 isoform of Pyruvate Kinase (PKM2)[4][5][6][7]. PKM2 is a key enzyme in glycolysis, catalyzing the final rate-limiting step. In cancer cells, PKM2 is often overexpressed and plays a crucial role in the metabolic reprogramming that supports rapid cell proliferation[4][5]. Modulation of PKM2 activity is therefore a recognized therapeutic strategy in oncology. Studies have shown that quinoline-8-sulfonamide derivatives can reduce intracellular pyruvate levels and exhibit cytotoxic effects on cancer cell lines[4][7].

NF-κB Signaling Pathway

N-(quinolin-8-yl)benzenesulfonamides, structurally very similar to this compound, have been identified as suppressors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[8][9]. The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While the precise molecular target within the NF-κB pathway has not been definitively elucidated, evidence suggests that these compounds act on a common component of the pathway, potentially by inhibiting IκBα degradation and subsequent nuclear translocation of NF-κB[8].

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound and its analogs.

Compound ClassTargetAssayValueCell LineReference
Quinolinyl sulfonamidesE. coli MetAPIC50Varies with metal ion-[1]
Quinoline-8-sulfonamide derivative (9a)CytotoxicityGI50233.9 µg/mL (0.520 mM)C32 (Amelanotic melanoma)[7]
Quinoline-8-sulfonamide derivative (9a)CytotoxicityGI50168.7 µg/mL (0.376 mM)COLO829 (Melanotic melanoma)[7]
Quinoline-8-sulfonamide derivative (9a)CytotoxicityGI50273.5 µg/mL (0.609 mM)MDA-MB-231 (Breast cancer)[7]
Quinoline-8-sulfonamide derivative (9a)CytotoxicityGI50339.7 µg/mL (0.756 mM)U87-MG (Glioblastoma)[7]
Quinoline-8-sulfonamide derivative (9a)CytotoxicityGI50223.1 µg/mL (0.496 mM)A549 (Lung cancer)[4][7]
N-(quinolin-8-yl)benzenesulfonamidesNF-κB SuppressionPotencyAs low as 0.6 µMOCI-Ly3 (Lymphoma)[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the target proteins of this compound.

Methionine Aminopeptidase (MetAP) Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring MetAP activity and inhibition.

Materials:

  • Purified MetAP enzyme

  • MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂)[10]

  • Thioester peptide substrate (e.g., Met-Pro-p-nitroanilide)[11]

  • Coupling enzyme (e.g., prolyl aminopeptidase)[11]

  • This compound or other inhibitors

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing MetAP reaction buffer, the thioester substrate, and the coupling enzyme.

  • Add varying concentrations of this compound or a vehicle control to the wells.

  • Initiate the reaction by adding the purified MetAP enzyme to each well.

  • Continuously monitor the absorbance at 405 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The rate of increase in absorbance is proportional to the MetAP activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

WST-1 Cell Viability Assay

This protocol outlines the use of the WST-1 assay to assess the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound analogs

  • WST-1 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with a range of concentrations of the this compound analog and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Measure the absorbance at 440 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

NF-κB Nuclear Translocation Assay

This protocol describes an immunofluorescence-based assay to assess the inhibition of NF-κB nuclear translocation.

Materials:

  • HeLa cells or other suitable cell line

  • Cell culture medium

  • TNF-α or other NF-κB stimulus

  • This compound analogs

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells on coverslips or in a multi-well imaging plate.

  • Pre-treat the cells with different concentrations of the this compound analog for a specified time.

  • Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody against the NF-κB p65 subunit.

  • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit to determine the extent of nuclear translocation and its inhibition.

Molecular Docking

This protocol provides a general workflow for in silico molecular docking studies to predict the binding mode of this compound to its target proteins.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD)[12]

  • Protein and ligand preparation tools

Procedure:

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., MetAP, PKM2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this site.

  • Docking: Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore possible binding conformations of the ligand within the protein's active site.

  • Scoring and Analysis: Rank the docked poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

MetAP_Pathway cluster_translation Protein Translation cluster_maturation Protein Maturation Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP  Substrate Mature_Protein Mature, Functional Protein MetAP->Mature_Protein  Cleavage of Met Inhibitor Quinolin-8-yl- methanesulfonamide Inhibitor->MetAP  Inhibition

Caption: Methionine Aminopeptidase (MetAP) Pathway and Inhibition.

PKM2_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Anabolic_Pathways Anabolic Pathways (e.g., PPP) Glycolysis->Anabolic_Pathways PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Inhibitor Quinoline-8-sulfonamide Analogs Inhibitor->PKM2  Modulation

Caption: Role of PKM2 in Glycolysis and its Modulation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB  Phosphorylation Proteasome Proteasome IkB->Proteasome  Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB NFkB_p50_p65->NFkB_translocated  Translocation Complex IκB NF-κB Complex->NFkB_p50_p65  Release Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_translocated->Gene_Expression Inhibitor N-(quinolin-8-yl)benzenesulfonamide Inhibitor->IKK  Inhibition?

Caption: Canonical NF-κB Signaling Pathway and Putative Inhibition.

Experimental_Workflow Start Start: This compound Target_ID Target Identification (e.g., HTS, Proteomics) Start->Target_ID In_Silico In Silico Analysis (Molecular Docking) Target_ID->In_Silico Biochemical_Assay Biochemical Assays (e.g., MetAP, PKM2 activity) Target_ID->Biochemical_Assay In_Silico->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., WST-1, NF-κB translocation) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Target Validation.

References

Quinolin-8-ylmethanesulfonamide as a Pyruvate Kinase M2 (PKM2) Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinolin-8-ylmethanesulfonamide and its derivatives as modulators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. This document synthesizes key findings on their mechanism of action, quantitative biological data, and detailed experimental methodologies.

Introduction to PKM2 and its Role in Oncology

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to the production of ATP.[1][2] In many human tumors, PKM2 is preferentially expressed over the M1 isoform.[1][2] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[3] This dynamic equilibrium allows cancer cells to regulate glycolytic flux, diverting glucose metabolites towards anabolic pathways essential for rapid cell proliferation, a phenomenon known as the Warburg effect.[1][2] The modulation of PKM2 activity, therefore, presents an attractive therapeutic strategy for cancer treatment.[1][2] Compounds from the quinoline-8-sulfonamide scaffold have emerged as potent modulators of PKM2 activity.[1][2][3]

Quantitative Data on Quinoline-8-Sulfonamide Derivatives

Recent studies have focused on a series of quinoline-8-sulfonamide derivatives, with compound 9a being a notable example. These compounds have been evaluated for their in silico binding affinity to PKM2 and their cytotoxic effects on various cancer cell lines.

In Silico Binding Affinity

Molecular docking studies have been employed to predict the binding affinity of quinoline-8-sulfonamide derivatives to the PKM2 protein. The binding free energy (ΔG) is a key indicator of the stability of the ligand-protein complex.

CompoundTarget ProteinBinding Free Energy (ΔG) in kcal/mol
9a PKM2 (PDB ID: 4G1N)-10.72
9b PKM2 (PDB ID: 4G1N)-10.58
9c PKM2 (PDB ID: 4G1N)-10.49
9d PKM2 (PDB ID: 4G1N)-10.33
9e PKM2 (PDB ID: 4G1N)-10.19
Data sourced from Marciniec et al., 2023.
In Vitro Cytotoxicity

The cytotoxic effects of compound 9a were evaluated against a panel of human cancer cell lines using the WST-1 assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of exposure.[1]

Cell LineCancer TypeIC50 (µg/mL)IC50 (mM)
C32 Amelanotic Melanoma233.90.520
COLO 829 Melanotic Melanoma168.70.376
MDA-MB-231 Triple-Negative Breast Cancer273.50.609
U-87 MG Glioblastoma339.70.756
A549 Lung Cancer223.10.496
Data sourced from Marciniec et al., 2023.[1]

In addition to its cytotoxic effects, compound 9a was shown to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50% at a concentration of 200 µg/mL.

Mechanism of Action and Signaling Pathways

Quinoline-8-sulfonamide derivatives modulate the activity of PKM2, which in turn affects downstream signaling pathways crucial for cancer cell proliferation and survival.

PKM2 Activation/Inhibition

PKM2's activity is regulated by its quaternary structure. Activators typically promote the formation of the stable, highly active tetrameric state, while inhibitors may stabilize the less active dimeric form.[3] By modulating this equilibrium, quinoline-8-sulfonamides can either enhance or inhibit the final step of glycolysis. The studied compound 9a and its analogues have been suggested to act as inhibitors.[1]

PKM2 Signaling Pathway

PKM2 is integrated into a complex network of signaling pathways that control cell metabolism and growth.

PKM2_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a PKM_gene PKM Gene HIF1a->PKM_gene Transcription PKM2_mRNA PKM2 mRNA PKM_gene->PKM2_mRNA Splicing PKM2_dimer PKM2 (Dimer) (Less Active) PKM2_mRNA->PKM2_dimer Translation PKM2_tetramer PKM2 (Tetramer) (Highly Active) PKM2_dimer->PKM2_tetramer Activation Anabolic_Pathways Anabolic Pathways (e.g., PPP) PKM2_dimer->Anabolic_Pathways ↑ Precursors PKM2_tetramer->PKM2_dimer Inhibition Pyruvate Pyruvate PKM2_tetramer->Pyruvate ↑ Glycolytic Flux Glycolysis Glycolysis Lactate Lactate Pyruvate->Lactate Quinolin_8_ylmethanesulfonamide This compound Derivatives Quinolin_8_ylmethanesulfonamide->PKM2_dimer Modulates CuAAC_Workflow Quinoline_Azide Quinoline-8-sulfonyl Azide Reaction_Mixture Reaction Mixture (t-BuOH/H2O) Quinoline_Azide->Reaction_Mixture Alkyne Terminal Alkyne Alkyne->Reaction_Mixture Stirring Stirring at RT Reaction_Mixture->Stirring Catalyst CuSO4 / Na-Ascorbate Catalyst->Reaction_Mixture TLC TLC Monitoring Stirring->TLC Workup Aqueous Work-up TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Final Product: Triazole Derivative Purification->Final_Product Logical_Framework Target_ID Target Identification (PKM2 in Cancer) In_Silico In Silico Design & Virtual Screening Target_ID->In_Silico Synthesis Chemical Synthesis (e.g., CuAAC) In_Silico->Synthesis In_Vitro_Enzyme In Vitro Enzymatic Assays (PKM2 Activity) Synthesis->In_Vitro_Enzyme In_Vitro_Cellular In Vitro Cellular Assays (Cytotoxicity, Pyruvate Levels) In_Vitro_Enzyme->In_Vitro_Cellular SAR Structure-Activity Relationship (SAR) Studies In_Vitro_Cellular->SAR SAR->In_Silico Feedback Loop Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

References

The Emergence of Quinolinone Derivatives as Potent and Selective Mutant IDH1 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a frequent oncogenic driver in a range of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] Unlike wild-type IDH1 which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[6][7] This unique gain-of-function has established mutant IDH1 (mIDH1) as a prime therapeutic target.[6][8] Through high-throughput screening and subsequent structure-based optimization, a novel class of quinolinone-based derivatives has been identified as potent, selective, and orally bioavailable allosteric inhibitors of mIDH1.[1][8][9] One such inhibitor, Olutasidenib (FT-2102), has emerged from these efforts as a promising clinical candidate.[8]

Mutant IDH1 Signaling Pathway and Point of Intervention

The canonical function of wild-type IDH1 is a key step in cellular metabolism. The oncogenic activity of mutant IDH1 stems from its altered enzymatic function, leading to the production of 2-HG. Quinolinone derivatives intervene by binding to an allosteric site on the mIDH1 homodimer, inhibiting this neomorphic activity without affecting the wild-type enzyme.[1][9]

Mutant_IDH1_Signaling_Pathway cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 NADP+ alpha_KG_wt α-Ketoglutarate (α-KG) Normal\nMetabolism Normal Metabolism alpha_KG_wt->Normal\nMetabolism wtIDH1->alpha_KG_wt NADPH alpha_KG_mut α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (R132H/C) alpha_KG_mut->mIDH1 NADPH Two_HG D-2-Hydroxyglutarate (2-HG) Epigenetic Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic mIDH1->Two_HG NADP+ Quinolinone Quinolinone Inhibitors Quinolinone->mIDH1 Allosteric Inhibition

Caption: Mutant IDH1 pathway and the inhibitory action of quinolinone derivatives.

Discovery and Optimization Workflow

The discovery of quinolinone-based mIDH1 inhibitors began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit the mIDH1-R132H heterodimer.[8] This led to the identification of an initial quinolinone hit. A subsequent hit-to-lead optimization program focused on improving potency, selectivity over wild-type IDH1, and pharmacokinetic properties through structure-based design and medicinal chemistry efforts.

Discovery_Workflow HTS High-Throughput Screening (mIDH1-R132H Assay) Hit_ID Identification of Quinolinone Hit HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Optimization Optimization of Potency & Selectivity SAR->Optimization Optimization->SAR ADME In Vitro & In Vivo ADME/PK Profiling Optimization->ADME Candidate Preclinical Candidate Selection (e.g., Olutasidenib) ADME->Candidate

Caption: Hit-to-lead workflow for quinolinone-based mIDH1 inhibitors.

Quantitative Data Summary

Systematic optimization of the initial quinolinone scaffold led to the development of highly potent and selective inhibitors. The preclinical candidate, compound 63 (Olutasidenib/FT-2102), demonstrated excellent inhibitory activity against various IDH1 mutants with significant selectivity over the wild-type enzyme.[4][8]

Table 1: In Vitro Inhibitory Activity of Quinolinone Derivatives
CompoundmIDH1 R132H IC₅₀ (nM)mIDH1 R132C IC₅₀ (nM)WT IDH1 IC₅₀ (µM)Selectivity (WT/R132H)
24 (Early Lead)130->50>385
63 (Olutasidenib)24125>50>2083

Data compiled from Lin et al., 2019.[8]

Table 2: Cellular 2-HG Reduction and Pharmacokinetic Properties of Compound 63 (Olutasidenib)
AssayCell LineParameterValue
Cellular 2-HG HCT116-IDH1R132HIC₅₀ (nM)4.6
HCT116-IDH1R132CIC₅₀ (nM)23
Pharmacokinetics RatOral Bioavailability (F%)81%
DogOral Bioavailability (F%)60%
RatBrain Penetration (%)4.1%

Data compiled from Lin et al., 2019 and Popovici-Muller et al., 2018.[8][10]

Experimental Protocols

The characterization of quinolinone derivatives involved a suite of biochemical and cell-based assays, followed by in vivo evaluation.

mIDH1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH1 enzyme.

  • Principle: A diaphorase/resazurin-coupled assay is commonly used.[2][6] The consumption of NADPH by mIDH1 is coupled to the diaphorase-catalyzed reduction of resazurin (non-fluorescent) to resorufin (fluorescent). Inhibition of mIDH1 leads to less NADPH consumption and thus a decrease in the fluorescent signal.

  • Protocol Outline:

    • Recombinant human mIDH1 (e.g., R132H or R132C) is incubated with the test compound in a buffer solution (e.g., 20 mM Tris, 150 mM NaCl, 10 mM MgCl₂, pH 7.5).[11]

    • The enzymatic reaction is initiated by adding substrates α-KG and NADPH.[11]

    • The mixture is incubated at room temperature to allow for the reaction to proceed.[11]

    • A secondary solution containing diaphorase and resazurin is added.[11]

    • After a brief incubation, the fluorescence (Ex 540 nm, Em 590 nm) is measured using a plate reader.[11]

    • IC₅₀ values are calculated from the dose-response curves.

Cell-Based 2-HG Measurement Assay

This assay measures the reduction of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations upon treatment with an inhibitor.

  • Principle: The concentration of 2-HG in cell lysates or culture supernatants is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Protocol Outline:

    • Human cancer cell lines engineered to express mIDH1 (e.g., HCT116 mIDH1 R132H) are seeded in culture plates.[4][12]

    • Cells are treated with various concentrations of the quinolinone inhibitor for a specified period (e.g., 48-72 hours).[12]

    • The cell culture supernatant is collected, and a deproteination step is performed.[6]

    • Intracellular metabolites can be extracted using a solvent like methanol.

    • 2-HG levels are quantified by a validated LC-MS/MS method, comparing treated samples to vehicle controls.[12]

    • IC₅₀ values for 2-HG reduction are determined.

In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of the lead compounds in reducing tumor growth and 2-HG levels in a living organism.

  • Principle: Human mIDH1 cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor volume and intratumoral 2-HG levels are monitored.

  • Protocol Outline:

    • HCT116-IDH1R132H or other suitable cells are subcutaneously injected into nude mice.[4]

    • When tumors reach a palpable size, mice are randomized into vehicle and treatment groups.

    • The quinolinone compound is administered orally once or twice daily.[4]

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are harvested, and intratumoral 2-HG levels are analyzed by LC-MS/MS to confirm target engagement.[4]

    • Pharmacokinetic analysis of plasma samples is also performed to correlate exposure with efficacy.

Conclusion

The discovery of quinolinone derivatives represents a significant advancement in the development of targeted therapies for cancers driven by IDH1 mutations. Through a systematic discovery and optimization process, compounds like Olutasidenib have been developed that demonstrate potent and selective inhibition of mutant IDH1, leading to a profound reduction in the oncometabolite 2-HG both in vitro and in vivo.[4][8] These molecules bind to a novel allosteric site, providing a distinct mechanism of action.[1][9] The robust preclinical data, including favorable oral bioavailability and significant efficacy in xenograft models, have established the quinolinone scaffold as a clinically important class of mIDH1 inhibitors for the treatment of various solid and hematologic malignancies.[8][13]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolin-8-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Quinolin-8-ylmethanesulfonamide, a compound of interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the quinoline and sulfonamide scaffolds. The protocol is divided into two main stages: the synthesis of the precursor 8-aminoquinoline and its subsequent reaction with methanesulfonyl chloride.

I. Introduction

Quinoline derivatives are a significant class of heterocyclic compounds exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, and antimalarial activities. Similarly, sulfonamides are a well-known class of pharmacophores. The combination of these two moieties in this compound may lead to novel therapeutic agents. This protocol outlines a reliable method for its laboratory-scale synthesis. The biological activity of closely related quinoline-8-sulfonamides has been reported, with some derivatives showing potential as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer[1][2].

II. Experimental Protocols

A. Synthesis of 8-Aminoquinoline (Precursor)

The synthesis of 8-aminoquinoline is a well-established two-step process starting from quinoline. The first step is the nitration of quinoline to yield a mixture of 5-nitroquinoline and 8-nitroquinoline, followed by the separation of the isomers and subsequent reduction of the 8-nitroquinoline.

Step 1: Nitration of Quinoline

  • To a stirred mixture of 20 mL of concentrated sulfuric acid, add 10 g of quinoline.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a nitrating mixture (10 mL of concentrated sulfuric acid and 8 mL of fuming nitric acid) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • The precipitated mixture of 5-nitroquinoline and 8-nitroquinoline is filtered, washed with cold water, and dried.

  • The isomers can be separated by fractional distillation or sublimation. 8-nitroquinoline is the higher boiling isomer.

Step 2: Reduction of 8-Nitroquinoline to 8-Aminoquinoline

  • In a round-bottom flask, place the separated 8-nitroquinoline (5 g).

  • Add 50 mL of ethanol and 10 g of tin (Sn) powder.

  • To this stirred suspension, add 20 mL of concentrated hydrochloric acid dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete reaction.

  • Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • The resulting 8-aminoquinoline can be extracted with diethyl ether or dichloromethane.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 8-aminoquinoline as a pale yellow solid[3].

B. Synthesis of this compound (Final Product)

This procedure involves the reaction of 8-aminoquinoline with methanesulfonyl chloride in the presence of a base.

  • Dissolve 8-aminoquinoline (1.44 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.26 g, 11 mmol) in 10 mL of anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

III. Data Presentation

The following table summarizes the expected and reported data for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceExpected Yield (%)
8-NitroquinolineC₉H₆N₂O₂174.1688-90Yellow solid40-50
8-AminoquinolineC₉H₈N₂144.1862-65Pale yellow solid70-85
This compoundC₁₀H₁₀N₂O₂S222.27Not ReportedSolid60-80

Note: The yield is highly dependent on the reaction conditions and purification methods.

IV. Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Aminoquinoline cluster_step2 Step 2: Synthesis of this compound Quinoline Quinoline Nitration Nitration (H2SO4, HNO3) Quinoline->Nitration Nitroquinolines 5- & 8-Nitroquinoline Mixture Nitration->Nitroquinolines Separation Separation Nitroquinolines->Separation Nitroquinoline8 8-Nitroquinoline Separation->Nitroquinoline8 Reduction Reduction (Sn, HCl) Nitroquinoline8->Reduction Aminoquinoline8 8-Aminoquinoline Reduction->Aminoquinoline8 Start 8-Aminoquinoline Aminoquinoline8->Start Reaction Reaction with Methanesulfonyl Chloride (DCM, Et3N) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Quinolin-8-yl- methanesulfonamide Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Inhibition

Quinoline sulfonamides have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammatory responses and cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex IκB-p50/p65 (Inactive Complex) IkB->NFkB_complex Degradation NFkB_dimer p50/p65 (NF-κB) Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_complex->NFkB_dimer Releases Gene_expression Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_expression Inhibitor Quinolin-8-yl- methanesulfonamide Inhibitor->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

References

High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of quinoline-sulfonamide compounds. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3][4] The following sections present established synthetic methodologies, quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

Quinoline-sulfonamides represent a privileged scaffold in drug discovery. The quinoline moiety is a key component in numerous pharmaceuticals, while the sulfonamide group is a well-known pharmacophore present in various antimicrobial and anticancer agents.[5][6] The combination of these two functionalities in a single molecule has led to the development of potent therapeutic candidates.[7] This document outlines two high-yield, robust, and versatile synthetic strategies for preparing diverse quinoline-sulfonamide derivatives.

Synthesis Methodologies

Two primary high-yield methods for the synthesis of quinoline-sulfonamide compounds are detailed below:

  • Method 1: Synthesis of 8-Hydroxy/Methoxy-Quinoline-5-Sulfonamides. This approach involves the reaction of a quinoline sulfonyl chloride intermediate with various amines. It is a straightforward and efficient method for producing a range of N-substituted quinoline-5-sulfonamides.[1][8]

  • Method 2: Synthesis of N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives. This two-step process involves an initial condensation reaction followed by sulfonylation, offering high yields for quinoline-sulfonamide hybrids.[6]

Quantitative Data Summary

The following tables summarize the reported yields for representative quinoline-sulfonamide compounds synthesized using the methods described.

Table 1: Yields for 8-Hydroxyquinoline-5-Sulfonamide Derivatives (Method 1) [1]

Compound NameStructureYield (%)
8-Hydroxy-N-(1,1-dimethylprop-2-yn-1-yl)quinoline-5-sulfonamide
alt text
74%
8-Hydroxy-N-[4-(prop-2-yn-1-yloxy)phenyl]quinoline-5-sulfonamide
alt text
68%

Table 2: Yields for N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives (Method 2) [6]

Compound SeriesGeneral StructureYield Range (%)
QS1-12
alt text
85-92%

Experimental Protocols

Method 1: Synthesis of 8-Hydroxyquinoline-5-Sulfonamides[1]

This protocol describes the synthesis of 8-hydroxyquinoline-5-sulfonamides starting from 8-hydroxyquinoline.

Step 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride

  • React 8-hydroxyquinoline with chlorosulfonic acid at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully worked up to isolate the 8-hydroxyquinoline-5-sulfonyl chloride intermediate.

Step 2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides

  • Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.

  • Add 20 mmol of the desired amine to the suspension.

  • Stir the resulting reaction mixture at room temperature for 24 hours.

  • Pour the mixture into 100 mL of water.

  • Extract the aqueous mixture with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol to obtain the final 8-hydroxyquinoline-5-sulfonamide.

Method 2: Synthesis of N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives[6]

This protocol details a two-step synthesis with high overall yields.

Step 1: Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,4-diamine Intermediate

  • Condense 4,7-dichloroquinoline with p-phenylenediamine in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst.

  • Monitor the reaction by TLC.

  • Upon completion, purify the intermediate product, N-(7-chloroquinolin-4-yl)benzene-1,4-diamine, using appropriate chromatographic techniques.

Step 2: Synthesis of the Final Quinoline-Sulfonamide Compound

  • React the N-(7-chloroquinolin-4-yl)benzene-1,4-diamine intermediate with a substituted benzenesulfonyl chloride.

  • Perform the reaction in dimethylformamide (DMF) with triethylamine (TEA) as a base.

  • Maintain the reaction temperature between room temperature and 60°C for 12-16 hours.

  • After the reaction is complete, purify the final product using column chromatography (e.g., with a methanol/dichloromethane or methanol/chloroform gradient) to yield the desired N-(7-chloroquinolin-4-yl)benzenesulfonamide derivative.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing quinoline-sulfonamide compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Quinoline_Derivative Quinoline Derivative Quinoline_Sulfonyl_Chloride Quinoline Sulfonyl Chloride Quinoline_Derivative->Quinoline_Sulfonyl_Chloride Sulfonylation Sulfonyl_Chloride_Source Sulfonylating Agent (e.g., Chlorosulfonic Acid) Sulfonyl_Chloride_Source->Quinoline_Sulfonyl_Chloride Quinoline_Sulfonamide Quinoline-Sulfonamide Product Quinoline_Sulfonyl_Chloride->Quinoline_Sulfonamide Amination Amine Amine/Aniline Derivative Amine->Quinoline_Sulfonamide

Caption: General workflow for the synthesis of quinoline-sulfonamides.

Biological Signaling Pathway

Quinoline-sulfonamide derivatives have been identified as potent inhibitors of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[2] Inhibition of PKM2 can disrupt the metabolic processes that fuel rapid cancer cell proliferation.

PKM2_Inhibition_Pathway Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate Catalyzed by Cancer_Metabolism Altered Cancer Metabolism Pyruvate->Cancer_Metabolism PKM2 Pyruvate Kinase M2 (PKM2) PKM2->Pyruvate Quinoline_Sulfonamide Quinoline-Sulfonamide Inhibitor Quinoline_Sulfonamide->PKM2 Inhibits Reduced_Proliferation Reduced Cell Proliferation Cancer_Metabolism->Reduced_Proliferation Leads to

Caption: Inhibition of the PKM2 pathway by quinoline-sulfonamides.

References

Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens. The incorporation of a sulfonamide moiety into the quinoline scaffold has been a promising strategy to enhance antimicrobial efficacy and overcome resistance mechanisms. This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of Quinolin-8-ylmethanesulfonamide, a novel compound in this class.

Disclaimer: The quantitative data presented herein is based on studies of structurally related quinoline-sulfonamide hybrids, such as N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, due to the limited availability of specific data for this compound. These values should be considered as a reference for experimental design.

Data Presentation: Antimicrobial Activity of Structurally Related Quinolone-Sulfonamide Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of quinoline-sulfonamide derivatives against representative bacterial and fungal strains. This data is compiled from published research and serves as a benchmark for assessing the potential of this compound.[1][2]

Table 1: Antibacterial Activity of a Representative Quinolone-Sulfonamide Hybrid (N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)) [1][2]

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 259230.1904
Escherichia coliATCC 259226.09

Table 2: Antifungal Activity of a Representative Quinolone-Sulfonamide Hybrid (N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)) [1][2]

MicroorganismStrainMIC (µg/mL)
Candida albicansATCC 102310.1904

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5][6][7][8][9][10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the test broth to the desired starting concentration.

    • Perform serial two-fold dilutions of the compound in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[12][13][14]

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10-100 µL aliquot.

    • Spread the aliquot evenly onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours or until growth is visible on the plate from the growth control.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on each plate. The plate with no or very few colonies (representing ≥99.9% killing) corresponds to the MBC.

Visualizations

Experimental Workflows

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start inoculum_prep Prepare and Standardize Microbial Inoculum start->inoculum_prep compound_dilution Prepare Serial Dilutions of This compound start->compound_dilution inoculation Inoculate Microtiter Plate inoculum_prep->inoculation compound_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end_mic End read_mic->end_mic

Caption: Workflow for MIC Determination.

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_results Incubation & Results mic_plate MIC Plate with No Visible Growth aliquot Take Aliquots from Clear Wells mic_plate->aliquot plating Spread Aliquots on Agar Plates aliquot->plating incubation Incubate Agar Plates plating->incubation colony_count Count Colonies incubation->colony_count determine_mbc Determine MBC (≥99.9% killing) colony_count->determine_mbc end_mbc End determine_mbc->end_mbc

Caption: Workflow for MBC Determination.

Hypothetical Signaling Pathway

The antimicrobial mechanism of quinoline-sulfonamide hybrids is hypothesized to be a dual-action mechanism targeting key bacterial survival pathways.[15]

Hypothetical_Signaling_Pathway cluster_quinoline Quinolone-like Action cluster_sulfonamide Sulfonamide-like Action compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase topoisomerase Topoisomerase IV compound->topoisomerase dhps Dihydropteroate Synthase (DHPS) compound->dhps dna_synthesis DNA Replication Inhibition dna_gyrase->dna_synthesis topoisomerase->dna_synthesis bacterial_death Bacterial Cell Death dna_synthesis->bacterial_death folate_synthesis Folic Acid Synthesis Inhibition dhps->folate_synthesis folate_synthesis->bacterial_death

Caption: Hypothetical Dual-Action Mechanism.

References

Application Notes and Protocols: Quinoline-8-ylmethanesulfonamide and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of the use of Quinolin-8-ylmethanesulfonamide and related quinoline-based sulfonamides in cancer research. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

Quinoline derivatives, particularly those incorporating a sulfonamide group, represent a promising class of compounds in anticancer drug discovery. These scaffolds have been shown to exhibit a wide range of biological activities, including antitumor effects. The quinoline core can be modified at various positions to modulate its physicochemical properties and biological activity. The sulfonamide group often acts as a zinc-binding group, enabling the inhibition of metalloenzymes such as carbonic anhydrases, which are often overexpressed in tumors. This document outlines the applications of quinoline-sulfonamide derivatives in cancer cell line studies, including their cytotoxic effects and mechanisms of action, and provides protocols for their evaluation. While specific data on this compound is limited in the public domain, the following sections detail the activities of closely related analogs, providing a strong basis for research on this specific compound.

Data Presentation: Anticancer Activity of Quinoline-Sulfonamide Derivatives

The following table summarizes the in vitro antiproliferative activity of various quinoline-sulfonamide derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3c 8-hydroxyquinoline-5-sulfonamideC-32 (Amelanotic Melanoma)12.5 ± 0.5Cisplatin10.0 ± 0.5
MDA-MB-231 (Breast Adenocarcinoma)14.2 ± 0.8Doxorubicin1.0 ± 0.1
A549 (Lung Adenocarcinoma)13.1 ± 0.6Cisplatin9.0 ± 0.4
12e Quinoline-ChalconeMGC-803 (Gastric Cancer)1.38--
HCT-116 (Colon Cancer)5.34--
MCF-7 (Breast Cancer)5.21--
9a Quinoline-8-SulfonamideA549 (Lung Cancer)Reduces intracellular pyruvate level--
QBS 11c Quinoline-based SulfonamidehCA IX (Carbonic Anhydrase)K_I_ = 8.4 nMAcetazolamide (AAZ)K_I_ = 25 nM
QBS 13b Quinoline-based SulfonamidehCA IX (Carbonic Anhydrase)K_I_ = 5.5 nMAcetazolamide (AAZ)K_I_ = 25 nM
QCBT7 Quinolin-chlorobenzothioateHCT 116 (Colon Carcinoma)< 1 µM--

Data synthesized from multiple sources.[1][2][3][4][5][6][7][8]

Signaling Pathways and Mechanisms of Action

Quinoline-sulfonamide derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.

One of the key mechanisms involves the modulation of apoptosis-related proteins. For instance, some derivatives have been shown to increase the transcriptional activity of p53 and p21, which are critical regulators of the cell cycle and apoptosis.[1][2] This leads to an altered expression of BCL-2 family proteins, specifically a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein BAX.[1][2] This shift in the BAX/BCL-2 ratio ultimately promotes programmed cell death in cancer cells.

Another important target for this class of compounds is the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[6][7] By modulating PKM2 activity, these compounds can disrupt the metabolic processes that cancer cells rely on for rapid growth and proliferation.[6][7] Furthermore, quinoline-based sulfonamides have been designed as potent inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that plays a crucial role in the survival and proliferation of cancer cells in the hypoxic tumor microenvironment.[5]

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by certain quinoline-sulfonamide derivatives.

G Compound Quinoline-Sulfonamide Derivative p53 p53 Compound->p53 Activates p21 p21 p53->p21 Upregulates Bcl2 BCL-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax BAX (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Mitochondrial Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by quinoline-sulfonamide derivatives.

Experimental Workflow

The following diagram outlines a general workflow for screening and evaluating the anticancer activity of quinoline-sulfonamide compounds in cancer cell lines.

G start Start synthesis Compound Synthesis & Characterization start->synthesis treatment Treatment with Quinoline-Sulfonamide Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Western Blotting (Protein Expression) mechanism->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating quinoline-sulfonamide derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of quinoline-sulfonamide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoline-sulfonamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinoline-sulfonamide derivative in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by quinoline-sulfonamide derivatives.

Materials:

  • Cancer cells

  • Quinoline-sulfonamide derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline-sulfonamide derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression of key proteins (e.g., p53, BCL-2, BAX) following treatment with quinoline-sulfonamide derivatives.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-BCL-2, anti-BAX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Molecular Docking Studies of Quinolin-8-ylmethanesulfonamide with Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-8-ylmethanesulfonamide and its derivatives represent a class of compounds with significant potential in drug discovery, demonstrating inhibitory activity against key enzymatic targets implicated in various diseases. This document provides detailed application notes and experimental protocols for the molecular docking of this compound with two such targets: Carbonic Anhydrase (CA) and Pyruvate Kinase M2 (PKM2).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at the molecular level is crucial for structure-based drug design and for elucidating the mechanism of action of potential therapeutic agents.

Target Enzymes and Signaling Pathways

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.

dot

CarbonicAnhydrase_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion H2O_ext H₂O H2O_int H₂O HCO3_ext HCO₃⁻ H_ext H⁺ CA Carbonic Anhydrase (CA) HCO3_int HCO₃⁻ CA->HCO3_int Catalysis H_int H⁺ CA->H_int Catalysis Downstream Downstream Signaling (e.g., pH regulation, ion transport) HCO3_int->Downstream H_int->Downstream This compound This compound This compound->CA Inhibition CO2_intH2O_int CO2_intH2O_int CO2_intH2O_int->CA

Caption: Inhibition of Carbonic Anhydrase by this compound.

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step. In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways to support cell proliferation.[1][2] Targeting PKM2 is therefore a promising strategy in cancer therapy.[3][4]

dot

PKM2_Pathway PEP Phosphoenolpyruvate (PEP) PKM2_tetramer PKM2 (Active Tetramer) PEP->PKM2_tetramer Anabolic_Pathways Anabolic Pathways (e.g., Pentose Phosphate Pathway) PEP->Anabolic_Pathways Shunting of glycolytic intermediates ADP ADP ADP->PKM2_tetramer PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer Allosteric Regulation (e.g., Tyrosine Kinase Signaling) Pyruvate Pyruvate PKM2_tetramer->Pyruvate ATP ATP PKM2_tetramer->ATP PKM2_dimer->PKM2_tetramer Lactate Lactate Pyruvate->Lactate Proliferation Cell Proliferation Anabolic_Pathways->Proliferation This compound This compound This compound->PKM2_dimer Inhibition/Modulation Docking_Workflow cluster_preparation 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis Get_Protein 1.1. Obtain Protein Structure (e.g., from PDB) Prepare_Protein 1.2. Prepare Protein (Remove water, add hydrogens) Get_Protein->Prepare_Protein Grid_Box 2.1. Define Grid Box (Specify docking site) Prepare_Protein->Grid_Box Get_Ligand 1.3. Obtain Ligand Structure (Draw or from database) Prepare_Ligand 1.4. Prepare Ligand (Generate 3D coordinates, assign charges) Get_Ligand->Prepare_Ligand Prepare_Ligand->Grid_Box Run_Vina 2.2. Run AutoDock Vina (Execute docking calculation) Grid_Box->Run_Vina View_Poses 3.1. Visualize Docking Poses (Analyze binding modes) Run_Vina->View_Poses Analyze_Interactions 3.2. Analyze Interactions (Hydrogen bonds, hydrophobic interactions) View_Poses->Analyze_Interactions Binding_Energy 3.3. Evaluate Binding Energy (Rank poses) Analyze_Interactions->Binding_Energy

References

Application Notes and Protocols: In Vitro Testing of Quinolin-8-ylmethanesulfonamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from the intercalation into DNA, inhibition of key cellular enzymes, to the chelation of metal ions essential for tumor growth.[2][3] Quinolin-8-ylmethanesulfonamide is a specific derivative whose cytotoxic potential requires systematic evaluation.

These application notes provide a comprehensive guide for the in vitro assessment of this compound's cytotoxicity. The protocols herein detail standard colorimetric and fluorescence-based assays to quantify cell viability, membrane integrity, and apoptosis. The included methodologies are foundational for screening the cytotoxic effects of novel chemical entities in a cancer research or drug development setting.

Data Presentation

Quantitative data from the described experiments should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
1
10
50
100
200

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0
1
10
50
100
200
Maximum LDH Release Control100

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., HCT 116, MCF-7, A549) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert MTT into a purple formazan product.[6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.[7]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[9]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., lysis buffer). Incubate for the desired period.

  • Centrifuge the plate at 300 x g for 5 minutes.[10]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[11] PI stains the DNA of cells with compromised membranes.[11]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.[12]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13][14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Add 400 µL of 1X Binding Buffer to each tube.[12][13]

  • Analyze the cells by flow cytometry within one hour.[12][13]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in Multi-well Plates incubation 24h Incubation (37°C, 5% CO2) start->incubation treatment Add this compound (Various Concentrations) incubation->treatment incubation2 Incubate (24, 48, or 72h) treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) incubation2->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout analysis Calculate IC50 / % Apoptosis readout->analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

hypothetical_signaling_pathway cluster_cell Cancer Cell cluster_membrane Plasma Membrane Q8M This compound transporter Transporter Q8M->transporter PKM2 Pyruvate Kinase M2 (PKM2) transporter->PKM2 Inhibition Glycolysis Glycolysis PKM2->Glycolysis Blocks final step ROS Increased ROS PKM2->ROS Metabolic Shift ATP Reduced ATP Production Glycolysis->ATP Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for quinoline derivative cytotoxicity.

References

Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of these compounds can often lead to the formation of impurities, including starting materials, byproducts, and degradation products.[1][2] Regulatory bodies require stringent purity control of active pharmaceutical ingredients (APIs), making accurate and reliable purity assessment a critical step in the drug development pipeline. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the identification and quantification of impurities in synthesized quinoline compounds.[3] This application note provides a detailed protocol for the purity assessment of synthesized quinoline compounds using LC-MS analysis.

Experimental Workflow

The overall workflow for the LC-MS analysis of synthesized quinoline compounds for purity assessment involves several key stages, from sample preparation to data analysis and reporting.

LC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing and Analysis cluster_reporting Reporting Sample Synthesized Quinoline Compound Dissolution Dissolution in a suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filtration through a 0.22 µm filter Dissolution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Integration and Identification MS_Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Generate Purity Report Purity_Calculation->Report Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 Acrolein Acrolein (Intermediate) H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline (Main Product) Oxidant->Quinoline Acrolein->Michael_Adduct Michael Addition Byproducts Potential Byproducts (e.g., polymerized acrolein, side-chain reaction products) Acrolein->Byproducts Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Michael_Adduct->Byproducts Dihydroquinoline->Quinoline Oxidation

References

Application Notes and Protocols for Cell Viability Assays of Quinoline-8-yl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following data and protocols pertain to Quinoline-8-sulfonamide derivatives, a class of compounds structurally similar to Quinolin-8-ylmethanesulfonamide. Specific data for this compound derivatives was not available in the cited literature. Researchers should adapt these protocols based on the specific properties of their compounds of interest.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as cell cycle arrest, apoptosis, and the inhibition of key signaling pathways.[1] This document provides detailed protocols for assessing the cell viability and apoptotic effects of quinoline-8-sulfonamide derivatives on various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of selected quinoline-8-sulfonamide derivatives against a panel of human cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Quinoline-8-sulfonamide Derivative 9a [2]

Cell LineCancer TypeIC50 (µM)
C32Amelanotic Melanoma520
COLO829Melanoma376
MDA-MB-231Breast Adenocarcinoma609
U87-MGGlioblastoma756
A549Lung Adenocarcinoma496

Assay: WST-1; Exposure Time: 72 hours.

Table 2: Cytotoxicity of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives [3]

Cell LineCancer TypeIC50 Range (µM)
HCT-116Colon Cancer4 - 43
MCF-7Breast Cancer4 - 43
HeLaCervical Cancer4 - 43

Assay: MTT; Exposure Time: 72 hours. The tested compounds showed high activity compared to cisplatin.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5]

Materials:

  • Quinoline-8-sulfonamide derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the quinoline-8-sulfonamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1-100 µM).[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Quinoline-8-sulfonamide derivatives

  • Human cancer cell lines

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline-8-sulfonamide derivatives at the desired concentrations for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Annexin V and PI Addition: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) A Seed Cancer Cells in 96-well plate B Treat with Quinoline-8-sulfonamide Derivatives A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H I Seed Cancer Cells in 6-well plate J Treat with Quinoline-8-sulfonamide Derivatives I->J K Harvest and Wash Cells J->K L Resuspend in Binding Buffer K->L M Stain with Annexin V-FITC and PI L->M N Incubate for 15 minutes M->N O Analyze by Flow Cytometry N->O P Quantify Apoptotic Cell Population O->P

Caption: Experimental workflows for MTT and Annexin V/PI assays.

signaling_pathway cluster_pathway Proposed Signaling Pathway QS Quinoline-8-sulfonamide Derivatives PKM2 Pyruvate Kinase M2 (PKM2) Inhibition QS->PKM2 NFkB NF-κB Pathway Inhibition QS->NFkB Casp8 Caspase-8 Activation QS->Casp8 Casp9 Caspase-9 Activation QS->Casp9 Apoptosis Apoptosis PKM2->Apoptosis ↓ Proliferation NFkB->Apoptosis ↓ Survival Genes Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed signaling pathway for quinoline-8-sulfonamide derivatives.

Mechanism of Action Insights

Quinoline-8-sulfonamide derivatives have been shown to exert their anticancer effects through multiple mechanisms. One key target is the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer cell metabolism.[2] By modulating PKM2, these compounds can disrupt the metabolic processes that fuel rapid tumor growth.[2] Additionally, some quinoline sulfonamides have been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in cell proliferation and survival.[3] Furthermore, related quinoline derivatives have been demonstrated to induce apoptosis through the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, culminating in the activation of effector caspase-3.[8][9] The induction of endoplasmic reticulum (ER) stress and autophagy are other potential mechanisms of action.[9]

References

Application Notes and Protocols for Developing Quinolin-8-ylmethanesulfonamide-Based Inhibitors for Topoisomerase I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top I) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1] Inhibition of Top I leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1] This makes Top I an attractive target for anticancer drug development. Quinoline derivatives have emerged as a promising class of Top I inhibitors.[2] This document provides detailed application notes and protocols for the development of a specific subclass: quinolin-8-ylmethanesulfonamide-based inhibitors.

Disclaimer: Specific experimental data for this compound derivatives as Topoisomerase I inhibitors is limited in publicly available literature. The following protocols and data are based on established methods for analogous quinoline-sulfonamide compounds and general topoisomerase I inhibitors.[1][3]

Synthesis of this compound Derivatives

A general synthetic route to obtain this compound derivatives is outlined below. This multi-step synthesis involves the initial preparation of quinoline-8-sulfonyl chloride, followed by reaction with a suitable amine to yield the final sulfonamide product.[4]

Experimental Protocols

Protocol 1: Synthesis of N-substituted-1-(quinolin-8-yl)methanesulfonamide

Materials:

  • Quinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Appropriate primary or secondary amine

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Quinoline-8-sulfonyl chloride:

    • Slowly add chlorosulfonic acid to a cooled solution of quinoline in an inert solvent.

    • Stir the reaction mixture at room temperature for several hours.

    • Carefully quench the reaction with ice water and extract the product with DCM.

    • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

    • Treat the crude product with thionyl chloride to yield quinoline-8-sulfonyl chloride.

  • Synthesis of this compound:

    • Dissolve quinoline-8-sulfonyl chloride in DCM.

    • Add a solution of the desired amine and pyridine (as a base) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Dry the organic layer with magnesium sulfate and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final N-substituted-1-(quinolin-8-yl)methanesulfonamide derivative.

Protocol 2: Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Top I, which relaxes supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • Test compounds (dissolved in DMSO)

  • Camptothecin (positive control)

  • Agarose

  • Ethidium bromide

  • 6x DNA loading dye

  • TAE buffer

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing 1x Topo I assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

  • Initiate the reaction by adding human Topoisomerase I (e.g., 1 unit).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 6x DNA loading dye containing SDS.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the band intensities to determine the percentage of inhibition.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, providing a measure of cell viability.[3]

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.[3]

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for a series of this compound derivatives.

Table 1: Topoisomerase I Inhibitory Activity

Compound IDR-GroupIC50 (µM) for Topo I Inhibition
QMS-1 -H> 100
QMS-2 -CH352.3
QMS-3 -Phenyl15.8
QMS-4 -4-Chlorophenyl8.2
QMS-5 -4-Methoxyphenyl12.5
Camptothecin (Positive Control)0.5

Table 2: In Vitro Cytotoxicity Data

Compound IDHCT-116 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)*
QMS-1 > 100> 100-
QMS-2 85.192.4-
QMS-3 25.630.1> 3.9
QMS-4 10.312.7> 9.7
QMS-5 18.922.4> 5.3
Doxorubicin 0.81.1-

*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., HaCaT, hypothetical IC50 > 100 µM) divided by the IC50 in the cancer cell line.[3]

Visualizations

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase I inhibitors stabilize the covalent complex between Top I and DNA, leading to single-strand breaks. During DNA replication, these single-strand breaks are converted into double-strand breaks, which activate DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.

TopoI_Inhibition_Pathway TopoI Topoisomerase I CleavageComplex Top I-DNA Cleavage Complex TopoI->CleavageComplex DNA DNA DNA->CleavageComplex Inhibitor This compound Inhibitor Inhibitor->CleavageComplex Stabilizes SSB Single-Strand Breaks CleavageComplex->SSB Trapped ReplicationFork Replication Fork Collision SSB->ReplicationFork DSB Double-Strand Breaks ReplicationFork->DSB DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DSB->DDR Activates CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Topoisomerase I Inhibition Pathway.

Experimental Workflow for Inhibitor Development

The development of novel Topoisomerase I inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification TopoAssay Topoisomerase I Relaxation Assay Purification->TopoAssay Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) TopoAssay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Improvement InVivo In Vivo Efficacy Studies LeadOpt->InVivo

Caption: Inhibitor Development Workflow.

References

Application Notes and Protocols for Utilizing Quinolin-8-ylmethanesulfonamide in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a promising class of compounds in the search for novel antifungal agents, driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. This document provides detailed application notes and experimental protocols for the investigation of Quinolin-8-ylmethanesulfonamide and its analogs as potential antifungal therapeutics. The information presented is based on extensive research on closely related 8-hydroxyquinoline sulfonamides and other derivatives, offering a foundational framework for studying this specific compound. The primary proposed mechanisms of action for this class of compounds involve disruption of the fungal cell wall and cytoplasmic membrane, making these critical areas of investigation.

Postulated Mechanisms of Action

Research into 8-hydroxyquinoline derivatives suggests a multi-faceted antifungal effect, primarily targeting the structural integrity of the fungal cell. The two principal proposed mechanisms are:

  • Cell Wall Disruption : These compounds are believed to interfere with the synthesis or maintenance of the fungal cell wall, a structure essential for protecting the fungus from osmotic stress.[1][2]

  • Cytoplasmic Membrane Damage : Evidence points towards the ability of these molecules to compromise the fungal cytoplasmic membrane, leading to the leakage of essential intracellular components such as nucleic acids.[1]

These mechanisms can lead to a cascade of downstream effects, including inhibition of hyphal formation, which is a critical virulence factor for dimorphic fungi like Candida albicans.[1][2]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) of various 8-hydroxyquinoline derivatives against a range of clinically relevant fungal pathogens. This data provides a baseline for expected efficacy when testing this compound.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida Species

CompoundC. albicans (MIC, µg/mL)C. auris (MIC, µg/mL)C. glabrata (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)C. tropicalis (MIC, µg/mL)Reference
PH26511111[3]
PH2761820.51[3]
A14-≤ 0.0313≤ 0.0313≤ 0.0313-[4][5]

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Cryptococcus and Aspergillus Species

CompoundC. neoformans (MIC, µg/mL)C. gattii (MIC, µg/mL)A. fumigatus (MIC, µg/mL)Reference
PH26511-[3]
PH27622-[3]
A14≤ 0.03132-[4][5]
Bromoquinol--Varies[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the antifungal properties of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (test compound)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates.

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Protocol 2: Sorbitol Protection Assay

This assay helps to determine if the compound targets the fungal cell wall.

Materials:

  • Materials from Protocol 1

  • Sorbitol (osmotic protectant)

Procedure:

  • Perform the MIC determination as described in Protocol 1.

  • Run a parallel experiment where the RPMI 1640 medium is supplemented with 0.8 M sorbitol.

  • If the compound targets the cell wall, the MIC values will be significantly higher in the presence of sorbitol, as it stabilizes the osmotically sensitive fungal protoplasts.[1]

Protocol 3: Cellular Leakage Assay

This assay measures the leakage of intracellular components, indicating damage to the cytoplasmic membrane.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • Test compound

  • UV/Vis spectrophotometer

Procedure:

  • Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the cells with PBS and resuspend in PBS to a specific density.

  • Treat the cells with the test compound at various concentrations (e.g., MIC, 2x MIC).

  • Incubate for a defined period (e.g., 2, 4, 6 hours).

  • Centrifuge the cell suspension and collect the supernatant.

  • Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids.[1] An increase in absorbance indicates membrane damage.

Protocol 4: Ergosterol Binding Assay

This assay investigates if the compound directly binds to ergosterol, a key component of the fungal cell membrane.

Materials:

  • Materials from Protocol 1

  • Ergosterol

Procedure:

  • Perform the MIC determination as described in Protocol 1.

  • Run parallel experiments where the RPMI 1640 medium is supplemented with various concentrations of exogenous ergosterol (e.g., 50-250 µg/mL).[1]

  • If the compound's activity is antagonized by the presence of ergosterol (i.e., the MIC increases), it suggests a direct interaction with this lipid.[1]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Antifungal_Mechanism cluster_compound This compound cluster_fungus Fungal Cell Compound This compound CellWall Cell Wall Compound->CellWall Disruption CellMembrane Cell Membrane Compound->CellMembrane Damage Intracellular Intracellular Components CellWall->Intracellular Osmotic Lysis CellMembrane->Intracellular Leakage FungalDeath Fungal Cell Death Intracellular->FungalDeath Leads to

Caption: Proposed antifungal mechanism of action for this compound.

Experimental_Workflow Start Start: Antifungal Screening MIC Protocol 1: MIC Determination Start->MIC Sorbitol Protocol 2: Sorbitol Protection Assay MIC->Sorbitol If active Leakage Protocol 3: Cellular Leakage Assay MIC->Leakage If active Mechanism Elucidate Mechanism of Action Sorbitol->Mechanism Cell Wall Target Ergosterol Protocol 4: Ergosterol Binding Assay Leakage->Ergosterol Ergosterol->Mechanism Membrane Target End End: Candidate for Further Development Mechanism->End

Caption: Logical workflow for investigating the antifungal properties of a test compound.

References

Application Notes and Protocols for Evaluating the Anti-proliferative Effects of Quinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-cancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key signaling pathways involved in cell growth and survival, making them promising candidates for novel cancer therapeutics.[2][3] Evaluating the anti-proliferative effects of new quinoline sulfonamide derivatives is a critical step in the drug discovery process. This document provides a detailed experimental framework, including protocols and data presentation guidelines, for researchers, scientists, and drug development professionals to effectively assess these compounds. The workflow encompasses initial cytotoxicity screening, followed by in-depth mechanistic studies into apoptosis and cell cycle arrest.

I. General Experimental Workflow

A systematic approach is essential to comprehensively evaluate the anti-proliferative potential of quinoline sulfonamides. The workflow begins with broad screening to determine cytotoxicity and progresses to more focused assays to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, A549, HFF-1) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis D->G H Mechanism of Action Elucidation E->H F->H G->H I Lead Compound Identification H->I

Caption: Overall experimental workflow for evaluating quinoline sulfonamides.

II. Key Experiments: Protocols and Data Presentation

A. Cell Viability Assay (MTT Assay)

This colorimetric assay is a primary screening method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of cells.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is proportional to the number of living cells.[6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., HFF-1) in 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline sulfonamide compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and compounds.

CompoundTarget Cell LineIC₅₀ (µM) ± SDSelectivity Index (SI)*
QS-1 MCF-7 (Breast Cancer)2.5 ± 0.2[8]18.8
A549 (Lung Cancer)5.6 ± 0.4[8]8.4
HFF-1 (Normal Fibroblast)47.0 ± 3.5-
QS-2 MCF-7 (Breast Cancer)5.0 ± 0.3[8]3.6
A549 (Lung Cancer)10.1 ± 0.8[8]1.8
HFF-1 (Normal Fibroblast)17.9 ± 1.2[8]-
Doxorubicin MCF-7 (Breast Cancer)1.4 ± 0.1[8]-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

B. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[9][10]

G cluster_0 Cell Populations cluster_1 Mechanism A Viable Cells (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) C Late Apoptotic / Necrotic (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+) M1 Intact Plasma Membrane No PS Exposure M1->A M2 PS Exposure Intact Membrane M2->B M3 PS Exposure Loss of Membrane Integrity M3->C M4 Loss of Membrane Integrity M4->D

Caption: Principles of apoptosis detection using Annexin V and PI staining.

Protocol: Annexin V/PI Flow Cytometry

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the quinoline sulfonamide at its IC₅₀ concentration for 24-48 hours.[9]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[9][11]

  • Washing: Wash the cell pellet twice with cold 1X PBS.[9]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Collect at least 10,000 events per sample.

Data Presentation: Apoptosis Analysis

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control 95.2 ± 1.52.1 ± 0.31.5 ± 0.21.2 ± 0.1
QS-1 (2.5 µM) 60.5 ± 2.818.7 ± 1.115.3 ± 1.45.5 ± 0.6
QS-2 (5.0 µM) 72.1 ± 3.112.4 ± 0.910.8 ± 0.84.7 ± 0.4
C. Cell Cycle Analysis

This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[12] Anti-proliferative compounds often induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for cell cycle phase determination by flow cytometry.[11]

Protocol: Cell Cycle Analysis with PI Staining

  • Cell Culture and Treatment: Culture and treat cells with the quinoline sulfonamide as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1 x 10⁶ cells and wash twice with cold PBS.[11]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate on ice for at least 30 minutes (or store at -20°C).[13]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the supernatant, and wash twice with PBS.[11]

  • RNAse Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.[11][14]

  • PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well.[11][14]

  • Incubation: Incubate at room temperature for 5-10 minutes in the dark.[11]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Data Presentation: Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 57.9 ± 0.6[8]28.3 ± 0.413.8 ± 0.3
QS-1 (2.5 µM) 65.0 ± 0.2[8]20.1 ± 0.214.9 ± 0.1
QS-2 (5.0 µM) 59.2 ± 0.527.5 ± 0.313.3 ± 0.2

III. Elucidating the Mechanism of Action

A. Key Signaling Pathways

Quinoline sulfonamides can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.[2] Two common targets are the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the p53 pathway, which controls cell cycle checkpoints and apoptosis.[1][3] Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins within these pathways.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Quinoline Sulfonamide Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation QS Quinoline Sulfonamide QS->PI3K QS->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
B. Western Blot Protocol

This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins (e.g., p-Akt, Akt, p21, Bax, Bcl-2).

Protocol: Western Blotting

  • Lysate Preparation: Treat cells with the quinoline sulfonamide for the desired time. Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Western Blot Analysis

Protein TargetControl (Relative Density)QS-1 Treated (Relative Density)Fold Change
p-Akt (Ser473) 1.00 ± 0.080.35 ± 0.05↓ 2.8x
Total Akt 1.00 ± 0.060.98 ± 0.07-
p21 1.00 ± 0.112.50 ± 0.21↑ 2.5x
Bax 1.00 ± 0.091.80 ± 0.15↑ 1.8x
Bcl-2 1.00 ± 0.100.45 ± 0.06↓ 2.2x
β-actin 1.001.00-

References

Illuminating Cellular Metabolism: Techniques for Assessing Intracellular Pyruvate Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyruvate is a pivotal metabolite, standing at the crossroads of major cellular metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][2][3] The concentration of intracellular pyruvate is a critical indicator of the metabolic state of a cell and can be significantly altered in various physiological and pathological conditions, including cancer, metabolic disorders, and in response to drug treatment.[1][4][5][6] Consequently, the accurate assessment of intracellular pyruvate levels is of paramount importance for researchers in basic science and drug development. This application note provides a detailed overview of current techniques for measuring intracellular pyruvate, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Methods for Intracellular Pyruvate Assessment

A variety of methods are available for the quantification of intracellular pyruvate, each with its own set of advantages and limitations. These techniques can be broadly categorized into enzymatic assays, genetically encoded biosensors, and mass spectrometry-based methods.

Enzymatic Assays

Enzymatic assays are the most common and accessible methods for pyruvate quantification. They rely on the enzymatic conversion of pyruvate, which is coupled to a detectable signal, such as a change in absorbance (colorimetric), fluorescence, or luminescence.

  • Colorimetric and Fluorometric Assays: These assays typically utilize pyruvate oxidase, which catalyzes the oxidation of pyruvate to acetyl-phosphate, producing hydrogen peroxide (H₂O₂) as a byproduct.[2][7] The H₂O₂ then reacts with a probe to generate a colored or fluorescent product that is proportional to the pyruvate concentration.[2][3][8] Another common approach involves lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the pyruvate concentration.[2][9]

  • Bioluminescent Assays: These highly sensitive assays also use pyruvate oxidase to produce H₂O₂. The H₂O₂ is then used in a reaction catalyzed by a luciferase to generate a light signal, offering a broad dynamic range and high sensitivity.[10][11]

Genetically Encoded Biosensors

Genetically encoded biosensors are powerful tools for real-time, dynamic measurements of pyruvate in living cells and specific subcellular compartments.[1][12][13] These biosensors are typically composed of a pyruvate-binding protein fused to one or more fluorescent proteins.[1][14][15] Upon binding to pyruvate, the biosensor undergoes a conformational change, leading to a change in its fluorescent properties, such as an increase or decrease in fluorescence intensity or a shift in the ratio of two emission wavelengths (FRET).[1][12]

Mass Spectrometry (MS)

Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high specificity and sensitivity for the absolute quantification of intracellular metabolites, including pyruvate.[16][17][18] This technique separates pyruvate from other cellular components before detecting and quantifying it based on its mass-to-charge ratio. Stable isotope-labeled internal standards are often used to improve accuracy and precision. While powerful, MS-based methods require specialized equipment and expertise.

Quantitative Comparison of Pyruvate Assessment Techniques

TechniquePrincipleDetection MethodTypical Detection RangeAdvantagesDisadvantages
Colorimetric Assay Enzymatic (Pyruvate Oxidase or LDH)Absorbance2 µM - 500 µM[19]Simple, inexpensive, high-throughput compatibleLower sensitivity compared to other methods
Fluorometric Assay Enzymatic (Pyruvate Oxidase)Fluorescence0.2 µM - 50 µM[19]Higher sensitivity than colorimetric assays, high-throughput compatiblePotential for background fluorescence interference
Bioluminescent Assay Enzymatic (Pyruvate Oxidase) & LuciferaseLuminescence400 nM - 50 µM[11]Very high sensitivity, wide dynamic range, low backgroundRequires a luminometer, generally more expensive
Genetically Encoded Biosensors Pyruvate-binding protein fused to fluorescent proteinsFluorescence Microscopy/Plate ReaderAffinities range from 10s of µM to several mM[1][14]Real-time measurement in living cells, subcellular resolutionRequires genetic modification of cells, calibration can be complex
GC-MS / LC-MS Separation by chromatography, detection by mass-to-charge ratioMass SpectrometryLimit of quantification as low as 0.001 mM[16]High specificity and sensitivity, absolute quantification, multiplexingRequires expensive equipment, complex sample preparation, lower throughput

Experimental Protocols

Protocol 1: Colorimetric/Fluorometric Assay for Intracellular Pyruvate

This protocol is a generalized procedure based on commercially available kits that utilize pyruvate oxidase.

Materials:

  • Cells of interest

  • Phosphate Buffered Saline (PBS), ice-cold

  • Deproteinization solution (e.g., 0.5 M Metaphosphoric acid (MPA)[20] or 0.25 M Perchloric acid (PCA)[2])

  • Neutralization solution (e.g., Potassium Carbonate[20])

  • Pyruvate Assay Kit (containing Assay Buffer, Pyruvate Probe, and Enzyme Mix)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation: a. Harvest cells (e.g., by trypsinization or scraping) and determine cell number. b. Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.[20] c. Wash the cell pellet with 1 ml of ice-cold PBS.[20] d. Centrifuge again and discard the supernatant. e. Deproteinate the sample by adding 0.5 ml of cold deproteinization solution to the cell pellet.[20] Vortex and incubate on ice for 5 minutes. f. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[20] g. Transfer the supernatant to a clean tube and neutralize the acid by adding a small volume of neutralization solution.[20] h. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitated salts.[20] The supernatant is ready for the assay.

  • Assay Protocol: a. Prepare a pyruvate standard curve according to the kit manufacturer's instructions. b. Add 50 µL of the prepared cell extract and standards to separate wells of the 96-well plate. c. Prepare the Reaction Mix by combining the Assay Buffer, Pyruvate Probe, and Enzyme Mix as per the kit's protocol. d. Add 50 µL of the Reaction Mix to each well containing the sample and standards. e. Incubate the plate at room temperature for 30 minutes, protected from light. f. Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[3][8]

  • Data Analysis: a. Subtract the background reading (0 pyruvate standard) from all sample and standard readings. b. Plot the standard curve of pyruvate concentration versus the corrected readings. c. Determine the pyruvate concentration in the samples from the standard curve and normalize to the cell number or protein concentration.

Protocol 2: Quenching and Extraction of Intracellular Metabolites for MS Analysis

This protocol outlines a method for rapidly stopping metabolic activity and extracting metabolites for subsequent mass spectrometry analysis.

Materials:

  • Cells cultured in plates

  • Quenching solution (e.g., 40% ethanol, 0.8% NaCl, pre-chilled to -35°C)[21]

  • Extraction solvent (e.g., Methanol, pre-chilled to -80°C)[21]

  • Liquid nitrogen

  • Centrifuge capable of reaching -11°C[21]

Procedure:

  • Quenching: a. Remove the culture medium from the cells. b. Immediately add 5 ml of pre-chilled quenching solution to the plate to arrest metabolic activity.[21] c. Collect the quenched cells by centrifugation at 3,400 x g for 10 minutes at -11°C once the temperature reaches -5°C.[21]

  • Extraction: a. Resuspend the cell pellet in 500 µl of pre-chilled methanol.[21] b. Lyse the cells by performing three cycles of flash-freezing in liquid nitrogen followed by thawing.[21] c. Centrifuge the lysate at 10,000 x g for 2 minutes at 4°C to pellet cell debris.[21] d. Collect the supernatant containing the extracted metabolites. e. Repeat the methanol extraction on the remaining pellet to ensure complete extraction and combine the supernatants.[21] f. The combined methanol extracts can then be dried and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.

Visualizations

Pyruvate_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Alanine Alanine Pyruvate->Alanine ALT AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Oxaloacetate->TCA_Cycle Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_data_analysis Data Analysis Cell_Culture Cell_Culture Cell_Harvesting Cell_Harvesting Cell_Culture->Cell_Harvesting Quenching Cell_Lysis_Deproteination Cell_Lysis_Deproteination Cell_Harvesting->Cell_Lysis_Deproteination Quenching Reaction_Setup Add Sample/Standard + Reaction Mix Cell_Lysis_Deproteination->Reaction_Setup Standard_Preparation Standard_Preparation Standard_Preparation->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Data_Acquisition Read Abs/Fluor/Lum Incubation->Data_Acquisition Data_Processing Background Subtraction Standard Curve Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Method_Comparison Pyruvate_Measurement Intracellular Pyruvate Measurement Enzymatic_Assays Enzymatic_Assays Pyruvate_Measurement->Enzymatic_Assays Biosensors Genetically Encoded Biosensors Pyruvate_Measurement->Biosensors Mass_Spec Mass Spectrometry Pyruvate_Measurement->Mass_Spec Colorimetric Colorimetric Enzymatic_Assays->Colorimetric Accessibility Fluorometric Fluorometric Enzymatic_Assays->Fluorometric Sensitivity Bioluminescent Bioluminescent Enzymatic_Assays->Bioluminescent High Sensitivity Biosensors->Pyruvate_Measurement Real-time Dynamics Mass_Spec->Pyruvate_Measurement Absolute Quantification

References

Determining the Potency of Quinolone Compounds: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of quinoline compounds, a critical step in antimicrobial drug discovery and development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate and reproducible MIC data are essential for evaluating the efficacy of novel quinoline derivatives, monitoring the emergence of resistance, and establishing clinically relevant breakpoints.

Introduction to Quinolone Action

Quinolone antibiotics are bactericidal agents that primarily target bacterial DNA synthesis. Their mechanism of action involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[4][5] The differential activity of quinolones against Gram-positive and Gram-negative bacteria often relates to their relative affinity for DNA gyrase versus topoisomerase IV.[3]

Key Methodologies for MIC Determination

Several standardized methods are employed to determine the MIC of antimicrobial agents, including quinolone compounds. The most common and validated techniques are Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[6] It allows for the simultaneous testing of multiple compounds and bacterial strains in a 96-well microtiter plate format, making it efficient for screening purposes.

Experimental Protocol: Broth Microdilution

  • Preparation of Quinolone Stock Solutions:

    • Accurately weigh the quinoline compound and dissolve it in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[6] The solvent choice should not affect bacterial growth at the final tested concentrations.

    • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate. For fastidious organisms, supplemented broth may be required.[7]

    • Create a two-fold serial dilution of the quinolone compound directly in the plate. Add 50 µL of the quinolone stock solution to the first well of a row and mix. Transfer 50 µL from the first well to the second, and repeat this process across the row to achieve a concentration gradient. Discard the final 50 µL from the last well in the dilution series.[8]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria.[9]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no quinolone) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the quinolone compound that completely inhibits visible growth of the microorganism.[6]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare Quinolone Stock Solution plate_prep Prepare Microtiter Plate (Serial Dilutions) stock->plate_prep inoculate Inoculate Plate plate_prep->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method

The agar dilution method involves incorporating the quinoline compound directly into the agar medium.[11] This method is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI) and is particularly useful for testing multiple bacterial isolates simultaneously against a single antimicrobial agent.

Experimental Protocol: Agar Dilution

  • Preparation of Quinolone-Containing Agar Plates:

    • Prepare a series of stock solutions of the quinoline compound at 10 times the final desired concentrations.

    • Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

    • Add 1 part of each quinolone stock solution to 9 parts of molten MHA to create a series of plates with two-fold decreasing concentrations of the compound.[11]

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no quinolone.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint replicator, spot a small volume (1-2 µL) of each bacterial suspension onto the surface of the quinolone-containing and control agar plates. This will deliver approximately 1 x 10⁴ CFU per spot.[10]

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the quinolone compound that completely inhibits the growth of the microorganism, disregarding a single colony or a faint haze.[10]

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_agar Prepare Quinolone-Agar Plates (Serial Dilutions) spot_inoculate Spot Inoculate Plates prep_agar->spot_inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->spot_inoculate incubate_plates Incubate Plates (16-20h at 37°C) spot_inoculate->incubate_plates examine_plates Examine Plates for Growth incubate_plates->examine_plates determine_mic_agar Determine MIC examine_plates->determine_mic_agar

Workflow for Agar Dilution MIC Testing.
Gradient Diffusion Method (E-test)

The gradient diffusion method, commercially known as the E-test, utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent.[12][13] When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating an elliptical zone of inhibition. The MIC is read directly from a scale on the strip where the edge of the inhibition zone intersects it.[14]

Experimental Protocol: Gradient Diffusion (E-test)

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[15]

    • Allow the agar surface to dry for 10-15 minutes.

  • Application of Gradient Strip:

    • Using sterile forceps, carefully place the E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards.

    • Ensure the strip is in complete contact with the agar surface. Once applied, do not move the strip.[15]

  • Incubation:

    • Incubate the plate in an inverted position at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.[12] If the intersection falls between two markings, the higher value should be recorded.

Etest_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculum Inoculate MHA Plate (Lawn Culture) prep_inoculum->plate_inoculum apply_strip Apply E-test Strip plate_inoculum->apply_strip incubate Incubate Plate (16-20h at 37°C) apply_strip->incubate read_mic Read MIC from Strip incubate->read_mic

Workflow for Gradient Diffusion (E-test) MIC Testing.

Data Presentation: MIC of Quinolone Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinolone compounds against a selection of Gram-positive and Gram-negative bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates) in µg/mL.

Table 1: MIC of Quinolone Compounds against Gram-Positive Bacteria (µg/mL)

QuinoloneOrganismMIC₅₀MIC₉₀
CiprofloxacinStaphylococcus aureus0.52
LevofloxacinStaphylococcus aureus0.51
MoxifloxacinStaphylococcus aureus0.120.25
GatifloxacinStaphylococcus aureus0.250.5
OzenoxacinStaphylococcus aureus0.030.12
CiprofloxacinStreptococcus pneumoniae12
LevofloxacinStreptococcus pneumoniae11
MoxifloxacinStreptococcus pneumoniae0.250.25
GatifloxacinStreptococcus pneumoniae0.250.5

Table 2: MIC of Quinolone Compounds against Gram-Negative Bacteria (µg/mL)

QuinoloneOrganismMIC₅₀MIC₉₀
CiprofloxacinEscherichia coli≤0.060.25
LevofloxacinEscherichia coli0.060.25
MoxifloxacinEscherichia coli0.060.25
GatifloxacinEscherichia coli0.060.12
CiprofloxacinPseudomonas aeruginosa0.252
LevofloxacinPseudomonas aeruginosa0.54
GatifloxacinPseudomonas aeruginosa18
CiprofloxacinKlebsiella pneumoniae0.060.5
LevofloxacinKlebsiella pneumoniae0.121

Mechanism of Action of Quinolone Antibiotics

The following diagram illustrates the mechanism of action of quinolone antibiotics, highlighting their interaction with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately bacterial cell death.

Quinolone_Mechanism cluster_process Bacterial DNA Replication cluster_inhibition Quinolone Inhibition cluster_outcome Outcome unwinding DNA Unwinding & Supercoiling gyrase DNA Gyrase unwinding->gyrase requires topoIV Topoisomerase IV unwinding->topoIV requires replication DNA Replication gyrase->replication enables ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks leads to topoIV->replication enables topoIV->ds_breaks leads to quinolone Quinolone quinolone->gyrase inhibits quinolone->topoIV inhibits cell_death Bacterial Cell Death ds_breaks->cell_death

Mechanism of action of quinolone antibiotics.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of quinoline-sulfonamide hybrids

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Quinoline-Sulfonamide Hybrids

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of quinoline-sulfonamide hybrids.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare quinoline-sulfonamide hybrids?

A1: The most common method involves the reaction of an amino-substituted quinoline with a substituted benzenesulfonyl chloride. This is a nucleophilic substitution reaction where the amino group on the quinoline ring attacks the sulfonyl chloride, displacing the chloride ion. Key reagents typically include a base, such as triethylamine (TEA) or pyridine, and an appropriate solvent like dimethylformamide (DMF), acetonitrile, or dichloromethane.[1][2][3] Another approach involves the reaction of a quinoline-sulfonyl chloride with an amine.[4][5]

Q2: How should I select the appropriate solvent and base for the reaction?

A2: The choice of solvent and base is crucial for reaction efficiency.

  • Solvents : Anhydrous polar aprotic solvents like DMF or acetonitrile are often used to facilitate the dissolution of the reactants.[1][2] Dichloromethane (DCM) is also a common choice.[4]

  • Bases : A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to neutralize the HCl generated during the reaction.[1][3][4] The base should be strong enough to act as an acid scavenger but not so strong as to cause unwanted side reactions.

Q3: What are the standard techniques for monitoring the progress of the synthesis?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress.[4] A suitable eluent system (e.g., a mixture of hexane/ethyl acetate or methanol/dichloromethane) is used to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting starting material disappears.

Q4: How are the final quinoline-sulfonamide products typically purified?

A4: Purification is critical to remove unreacted starting materials, by-products, and the base.

  • Workup : The reaction mixture is often poured into ice-cold water to precipitate the crude product, which is then filtered.[2][4]

  • Column Chromatography : Silica gel column chromatography is the most widely used purification technique. A gradient elution system, such as methanol/dichloromethane or hexane/ethyl acetate, is employed to isolate the pure compound.[1][2]

  • Recrystallization : If the crude product is a solid, recrystallization from a suitable solvent like methanol can be an effective purification method.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of quinoline-sulfonamide hybrids.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Degraded Sulfonyl Chloride Sulfonyl chlorides are sensitive to moisture. Ensure it is fresh or properly stored. Consider using a slight excess (1.1-1.2 equivalents) to compensate for any degradation.
Incorrect Base The base may not be strong enough to neutralize the generated HCl, or it may be participating in side reactions. Triethylamine (TEA) and pyridine are commonly successful choices.[1][3][4]
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction rate will be slow. Switch to a more suitable solvent like DMF, which is effective at dissolving a wide range of reactants.[1]
Inappropriate Reaction Temperature Many reactions proceed well at room temperature, but some may require heating (e.g., 60 °C) to overcome the activation energy barrier.[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Catalyst Inactivation (if applicable) In some syntheses, such as those involving copper catalysts for click reactions, the 8-hydroxyquinoline moiety can chelate the metal ions, rendering the catalyst ineffective.[2] In such cases, protecting the hydroxyl group (e.g., by methylation) before the coupling reaction is necessary.[2]
Problem 2: Formation of Multiple Side Products
Possible Cause Recommended Solution
Di-sulfonylation If the quinoline precursor has multiple amine groups or a highly activated ring, reaction at more than one site can occur. Use a controlled stoichiometry of the sulfonyl chloride (1.0 equivalent) and add it slowly to the reaction mixture.
Reaction with Other Functional Groups Hydroxyl or other reactive groups on the quinoline ring can compete with the amino group. Protect these functional groups before the sulfonylation step. For example, an 8-hydroxyquinoline can be methylated using sodium hydride and methyl iodide.[2]
Decomposition Prolonged reaction times or excessive heat can lead to the decomposition of reactants or products. Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Product Streaking on TLC Plate This often indicates that the product is highly polar. Use a more polar eluent system for column chromatography, such as a higher percentage of methanol in dichloromethane. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking for basic compounds.
Co-elution of Product and Impurities If impurities have similar polarity to the product, separation by column chromatography is difficult. Try recrystallization from a different solvent system. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for challenging separations.
Residual DMF Solvent DMF has a high boiling point and can be difficult to remove. After the reaction, pour the mixture into water to precipitate the product and wash thoroughly.[2][4] If DMF remains, it can sometimes be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure.
Contamination from Solvents NMR analysis may show impurities from solvents used during workup or purification, such as DMSO, dichloromethane, chloroform, or ethanol.[1] Ensure solvents are fully removed under high vacuum.

Data Presentation: Synthesis Conditions and Yields

The following tables summarize reaction conditions and outcomes for the synthesis of various quinoline-sulfonamide hybrids, providing a comparative overview.

Table 1: Synthesis of N-(7-chloro-quinolinyl-4-yl)-benzenesulfonamide Derivatives [1]

CompoundStarting MaterialsBase / SolventTime (h)Temp (°C)Yield (%)
QS(1-12) series N-(7-chloro-quinolinyl-4-yl)-benzene-diamine, Substituted benzene sulfonyl chlorideTEA / DMF12-16RT - 6085-92

Table 2: Synthesis of 8-Hydroxy/Methoxy-quinoline-5-sulfonamides [2]

Compound SeriesReactionBase / SolventTime (h)Temp (°C)Yield (%)
3a-f 8-hydroxyquinoline-5-sulfonyl chloride + Amine- / Acetonitrile24RT68-78
6a-f 8-methoxyquinoline-5-sulfonyl chloride + AmineTEA / Acetonitrile5RT65-95

Table 3: Synthesis of 4-Anilinoquinoline-based Sulfonamides [6]

Compound SeriesReactionCatalyst / SolventTime (h)ConditionYield (%)
9a-d, 11a-g, 13a-c 4-chloroquinoline derivative + AminobenzenesulfonamideHCl / Isopropanol2Reflux65-78

Experimental Protocols

Protocol 1: General Synthesis of N-(quinolin-8-yl)benzenesulfonamide Derivatives

This protocol is a generalized procedure based on common methodologies.[4]

1. Materials and Reagents:

  • Quinoline-8-sulfonyl chloride (1.0 mmol)

  • Substituted amine (1.0 mmol)

  • Pyridine (2-3 drops)

  • Dichloromethane (DCM), anhydrous

  • Distilled water, cold

  • Hydrochloric acid (HCl), concentrated

2. Procedure:

  • Dissolve quinoline-8-sulfonyl chloride (200 mg, 1.0 mmol) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the solution for 1 hour at room temperature.

  • Cool the reaction mixture to 10 °C using an ice bath.

  • Add the substituted amine (1.0 mmol) to the solution, followed by the addition of 2-3 drops of pyridine to act as a catalyst and acid scavenger.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress using TLC (e.g., ethyl acetate:hexane, 3:7).

  • Upon completion, pour the reaction mixture into a beaker containing cold distilled water.

  • Add 2-3 drops of concentrated HCl to facilitate the precipitation of the product.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound. Yields are typically in the range of 80-90%.[4]

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification A Amino-Quinoline C Dissolve in Anhydrous Solvent A->C B Sulfonyl Chloride B->C D Add Base (e.g., TEA) C->D E Combine Reactants & Stir (RT or Heat) D->E F Quench Reaction (Pour into Water) E->F Monitor by TLC G Filter Precipitate F->G H Wash & Dry Crude Product G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS) I->J

Caption: General workflow for quinoline-sulfonamide hybrid synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low or No Yield Observed Q1 Are Starting Materials Pure and Anhydrous? Start->Q1 Sol1 Action: Verify purity (NMR/MS). Use fresh, dry reagents and anhydrous solvents. Q1->Sol1 No Q2 Is the Reaction Temperature Optimal? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Action: Try heating the reaction (e.g., 60°C). Monitor for decomposition by TLC. Q2->Sol2 No Q3 Is the Base/Solvent Choice Appropriate? Q2->Q3 Yes Sol2->End Sol3 Action: Switch to a stronger base (e.g., Pyridine) or a more polar solvent (e.g., DMF). Q3->Sol3 No Q3->End Yes Sol3->End G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα Receptor IKK IKK Complex Receptor->IKK TNFα Signal IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound & Inactive NFkB_active NF-κB Proteasome->NFkB_active Releases Inhibitor Quinoline-Sulfonamide Hybrids Inhibitor->IKK Inhibits? Inhibitor->Proteasome Inhibits? Gene Gene Transcription (Inflammation, Survival) NFkB_active->Gene Translocates & Binds DNA

References

Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthesized Quinolin-8-ylmethanesulfonamide. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Unreacted 8-aminoquinoline: Incomplete reaction can lead to the presence of the starting amine.

  • Methanesulfonic acid: Hydrolysis of the methanesulfonyl chloride reagent or the product can form this acidic impurity.

  • Di-sulfonated product (N,N-bis(methylsulfonyl)quinolin-8-amine): Over-reaction or harsh reaction conditions can lead to the formation of a di-sulfonated byproduct.

  • Isomeric sulfonamides: Although less common, reaction at other positions on the quinoline ring is a theoretical possibility.

  • Residual solvents: Solvents used in the reaction and work-up may be present in the final product.

Q2: How can I effectively remove unreacted 8-aminoquinoline from my product?

A2: Unreacted 8-aminoquinoline can often be removed by washing the crude product with a dilute acid solution, such as 1M HCl. The basic 8-aminoquinoline will form a water-soluble salt and be extracted into the aqueous phase, while the less basic this compound product remains in the organic phase. Subsequent recrystallization will further enhance purity.

Q3: My final product is showing a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is a strong indicator of the presence of impurities. The melting point of pure this compound is reported to be in the range of 143-144°C. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. It is recommended to perform further purification steps, such as recrystallization or column chromatography.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for impurity profiling. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point for method development. Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oily or Gummy Product After Synthesis - Incomplete reaction. - Presence of significant amounts of low-melting impurities. - Trapped solvent.- Ensure the reaction has gone to completion using TLC or HPLC analysis. - Attempt to triturate the crude product with a non-polar solvent like n-hexane to induce solidification. - Perform a thorough drying of the product under vacuum. - Proceed with a suitable purification method like column chromatography.
Low Yield After Recrystallization - The chosen solvent is too good at dissolving the product, even at low temperatures. - Too much solvent was used during recrystallization. - Premature crystallization during hot filtration.- Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Consider using a solvent/anti-solvent system for recrystallization.
Colored Impurities in the Final Product - Formation of colored byproducts during the reaction. - Impurities present in the starting materials.- Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure the purity of the starting 8-aminoquinoline and methanesulfonyl chloride.
Presence of an Acidic Impurity (e.g., Methanesulfonic Acid) - Hydrolysis of methanesulfonyl chloride during the reaction. - Hydrolysis of the sulfonamide product during work-up or storage.- During the work-up, wash the organic layer containing the product with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acidic impurity. - Ensure anhydrous conditions during the reaction.

Data Presentation: Recrystallization Solvent Screening

The choice of recrystallization solvent is critical for achieving high purity. The following table summarizes the results of a hypothetical screening of various solvents for the purification of crude this compound.

Recrystallization Solvent Initial Purity (by HPLC) Final Purity (by HPLC) Recovery Yield (%) Observations
Ethanol92.5%98.7%75%Well-formed needles, slight yellow tint removed.
Methanol92.5%98.2%68%Small, fine crystals, good color improvement.
Isopropanol92.5%99.1%82%Large, well-defined crystals, excellent purity.
Acetone92.5%97.5%65%Rapid crystallization, smaller crystals.
Ethyl Acetate92.5%96.8%78%Good recovery, but less effective at removing certain impurities.
Toluene92.5%95.5%85%High recovery, but poor impurity removal.
Acetonitrile92.5%98.9%72%Effective purification, forms fine needles.
Water92.5%--Insoluble.
n-Hexane/Ethyl Acetate (1:1)92.5%97.9%80%Good for initial purification of very impure samples.

Note: This data is illustrative and may vary based on the specific impurities present in the crude material and the precise experimental conditions.

Experimental Protocols

Recrystallization of this compound from Isopropanol

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Analysis: Determine the melting point and assess the purity of the recrystallized product by HPLC or another suitable analytical method.

HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample solution.

  • Run the gradient program and collect the chromatogram.

  • Analyze the chromatogram to determine the area percentage of the main peak (this compound) and any impurity peaks.

Visualizations

Purification_Workflow Crude Crude this compound AcidWash Acid Wash (1M HCl) Crude->AcidWash Remove 8-aminoquinoline Recrystallization Recrystallization AcidWash->Recrystallization Analysis Purity Analysis (HPLC, MP) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis PureProduct Pure Product (>99%) Analysis->ColumnChromatography Purity Not OK Analysis->PureProduct Purity OK

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Synthesized Product CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity Pure Purity > 99% CheckPurity->Pure Yes Impure Purity < 99% CheckPurity->Impure No IdentifyImpurity Identify Major Impurity Impure->IdentifyImpurity StartingMaterial Unreacted Starting Material? IdentifyImpurity->StartingMaterial SideProduct Side-Product Formed? IdentifyImpurity->SideProduct Solvent Residual Solvent? IdentifyImpurity->Solvent Recrystallize Recrystallize StartingMaterial->Recrystallize Column Column Chromatography SideProduct->Column Dry Dry under Vacuum Solvent->Dry Recrystallize->CheckPurity Column->CheckPurity Dry->CheckPurity

Caption: A decision tree for troubleshooting the purification of this compound.

Technical Support Center: Synthesis of Quinolin-8-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Quinolin-8-ylmethanesulfonamide, particularly in addressing issues of low yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors. The primary suspects are the quality of starting materials, suboptimal reaction conditions, and inefficient purification. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Verify Purity of Starting Materials (8-Aminoquinoline & Methanesulfonyl Chloride) start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Purity Confirmed workup_purification Evaluate Workup & Purification reaction_conditions->workup_purification side_reactions Investigate Potential Side Reactions workup_purification->side_reactions yield_improved Yield Improved? side_reactions->yield_improved yield_improved->reagent_quality No, Re-evaluate end Synthesis Optimized yield_improved->end Yes Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 8-AQ 8-Aminoquinoline Product Quinolin-8-yl- methanesulfonamide 8-AQ->Product + MsCl - HCl Ring_Sulfonylation Ring Sulfonylation 8-AQ->Ring_Sulfonylation + MsCl (harsh conditions) MsCl Methanesulfonyl Chloride Hydrolysis Methanesulfonic Acid (from MsCl + H2O) MsCl->Hydrolysis + H2O (Moisture) Di-sulfonylation Di-sulfonated Product Product->Di-sulfonylation + MsCl (excess) Synthesis_Pathway Reactants 8-Aminoquinoline Methanesulfonyl Chloride Intermediate Tetrahedral Intermediate Reactants:f0->Intermediate Nucleophilic Attack Reactants:f1->Intermediate Product This compound HCl Intermediate->Product:f0 Elimination of Cl-

Strategies to reduce cytotoxicity of Quinolin-8-ylmethanesulfonamide in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Quinolin-8-ylmethanesulfonamide and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to help you mitigate cytotoxicity in normal cells during your experiments.

Troubleshooting Guides

High cytotoxicity in normal (non-cancerous) cell lines can be a significant hurdle in research. Below are common issues and steps to troubleshoot them.

Issue 1: Observed Cytotoxicity in Normal Cells is Higher Than Expected

  • Possible Cause: Off-target effects of the compound.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the purity of your this compound stock through methods like NMR or mass spectrometry. Impurities from synthesis can contribute to unexpected toxicity.

    • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the precise IC50 value in your specific normal cell line. This will help in identifying a therapeutic window where the compound is effective against target cells while minimizing harm to normal cells.

    • Optimize Incubation Time: Reduce the incubation time of the compound with the cells. Shorter exposure times may be sufficient to observe the desired effect on target cells while reducing the cumulative toxic effect on normal cells.

    • Consider Serum Concentration: The concentration of serum in your cell culture media can influence compound activity and toxicity. Evaluate if altering the serum percentage affects the observed cytotoxicity.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence the apparent cytotoxicity of a compound.[1]

    • Control for Solvent Effects: Use a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls. High concentrations of some solvents can be toxic to cells.

    • Pipetting Technique: Ensure gentle and consistent pipetting to avoid mechanical stress on the cells, which can lead to cell death and inaccurate results.[1]

    • Plate Uniformity: Check for edge effects on your microplates. It is advisable to not use the outer wells of a plate for critical measurements, as they are more prone to evaporation and temperature fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are some general strategies to reduce the cytotoxicity of quinoline derivatives in normal cells?

A1: Several chemical modification strategies can be employed to enhance the selectivity of quinoline-based compounds for cancer cells over normal cells:

  • Functional Group Modification: The cytotoxicity of quinoline derivatives is highly dependent on the functional groups attached to the quinoline core. For instance, studies have shown that reducing a nitro group to an amine group can decrease cytotoxicity.[2]

  • Glycoconjugation: Attaching sugar moieties to the quinoline scaffold can improve selectivity. Cancer cells often have a higher demand for glucose, which can lead to increased uptake of the glycoconjugated compound in these cells compared to normal cells.[3]

  • Structural Hybridization: Creating hybrid molecules by combining the quinoline scaffold with other pharmacophores can modulate cytotoxicity and improve the therapeutic index.[4]

Q2: Is there any data on the selective cytotoxicity of compounds similar to this compound?

A2: Yes, a study on a series of quinoline-8-sulfonamides, which are structurally very similar to this compound, has shown promising results. One particular derivative, compound 9a, exhibited high cytotoxicity toward various cancer cell lines while showing low cytotoxic activity toward normal human dermal fibroblasts, indicating a high degree of selectivity.[5][6]

Q3: What signaling pathways are potentially involved in the cytotoxicity of quinoline derivatives?

A3: The cytotoxic effects of quinoline derivatives can be mediated through various signaling pathways. Some quinoline compounds have been shown to induce apoptosis and necrosis. For example, certain 8-hydroxyquinoline derivatives can trigger cell death that may be linked to the production of reactive oxygen species (ROS).[7] The flat structure of the quinoline system also allows it to intercalate between DNA base pairs, which can lead to DNA damage and cytotoxicity.[8]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a representative quinoline-8-sulfonamide derivative (Compound 9a) against various human cancer cell lines. This data highlights the potential for achieving selectivity against cancerous cells.

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)
C32Amelanotic Melanoma520233.9
COLO829Melanotic Melanoma376168.7
MDA-MB-231Breast Adenocarcinoma609273.5
U87-MGGlioblastoma756339.7
A549Lung Carcinoma496223.1

Data extracted from a study on quinoline-8-sulfonamide derivatives. Compound 9a showed low cytotoxicity in normal human dermal fibroblasts in the tested concentration range.[5]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound and its derivatives.

  • Cell Seeding:

    • Culture normal and cancerous cell lines in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9]

Visualizations

DOT Script for a General Experimental Workflow to Reduce Cytotoxicity

experimental_workflow cluster_synthesis Chemical Modification cluster_testing Cytotoxicity Testing cluster_analysis Data Analysis start This compound mod1 Functional Group Modification start->mod1 mod2 Glycoconjugation start->mod2 mod3 Structural Hybridization start->mod3 cyt_assay Cytotoxicity Assay (e.g., MTT) mod1->cyt_assay mod2->cyt_assay mod3->cyt_assay normal_cells Normal Cells cyt_assay->normal_cells cancer_cells Cancer Cells cyt_assay->cancer_cells data_analysis Determine IC50 & Selectivity Index normal_cells->data_analysis cancer_cells->data_analysis decision Select Candidate with High Selectivity data_analysis->decision

Caption: Workflow for developing this compound analogs with reduced cytotoxicity.

DOT Script for a Simplified Signaling Pathway of Quinoline-Induced Cytotoxicity

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences quinoline Quinoline Derivative dna_intercalation DNA Intercalation quinoline->dna_intercalation ros_production ROS Production quinoline->ros_production dna_damage DNA Damage dna_intercalation->dna_damage oxidative_stress Oxidative Stress ros_production->oxidative_stress apoptosis Apoptosis dna_damage->apoptosis oxidative_stress->apoptosis cell_death cell_death apoptosis->cell_death Cell Death

Caption: Potential mechanisms of quinoline derivative-induced cytotoxicity.

References

Technical Support Center: Enhancing the Antibacterial Efficacy of Quinoline-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-sulfonamide compounds. The information is designed to address specific issues that may be encountered during synthesis, characterization, and antibacterial evaluation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for the antibacterial activity of quinoline-sulfonamide hybrid compounds?

A1: Quinoline-sulfonamide hybrids are designed as dual-action antibacterial agents. The quinoline core, particularly fluoroquinolones, targets and inhibits bacterial DNA synthesis by interfering with essential enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[1][2] The sulfonamide moiety acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, which ultimately disrupts the synthesis of nucleic acids and other essential metabolites.[1]

Q2: Which structural features of quinoline-sulfonamide compounds are critical for their antibacterial activity?

A2: Structure-activity relationship (SAR) studies have highlighted several key features. For instance, the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring has been shown to be crucial for biological activity.[3][4] Modification or blockage of this hydroxyl group, for example, through methylation, can lead to a significant loss of antibacterial efficacy.[3] Additionally, the nature and position of substituents on both the quinoline and sulfonamide moieties can significantly influence the antibacterial spectrum and potency.

Q3: Can the antibacterial efficacy of quinoline-sulfonamide compounds be enhanced by combination with other antibiotics?

A3: Yes, synergistic effects have been observed when quinoline-sulfonamide compounds are combined with other antibiotics. For example, certain novel quinoline-sulfonamide derivatives have demonstrated a favorable synergistic effect when used in combination with ciprofloxacin against various bacterial strains, including resistant ones.[1][5][6] This approach can potentially lower the required dosage of each drug and mitigate the development of bacterial resistance.[1]

Q4: What are the common challenges encountered in the synthesis of quinoline-sulfonamide derivatives?

A4: Common challenges include achieving high yields, ensuring the purity of the final compounds, and dealing with the reactivity of certain functional groups. For instance, the 8-hydroxyquinoline system's chelating properties can interfere with certain catalytic reactions, such as copper-catalyzed azide-alkyne cycloadditions.[3] Careful selection of reaction conditions, purification methods (e.g., recrystallization, column chromatography), and thorough characterization are essential to overcome these challenges.[3]

Troubleshooting Guides

Synthesis and Characterization
Issue Possible Cause Troubleshooting Steps
Low reaction yield Incomplete reaction, side reactions, or product degradation.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction parameters such as temperature, time, and catalyst concentration.- Ensure anhydrous conditions if reagents are moisture-sensitive.- Use purified reagents and solvents.
Impure final product Presence of starting materials, by-products, or residual solvents.- Employ appropriate purification techniques like recrystallization from a suitable solvent or column chromatography with an optimized eluent system.[3]- Characterize the purified product thoroughly using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.[1][3]
Difficulty in characterizing the compound Complex NMR spectra or ambiguous mass spectrometry data.- Use advanced NMR techniques (e.g., COSY, HSQC) for complex structures.- Ensure the sample is free of paramagnetic impurities.- For mass spectrometry, try different ionization techniques (e.g., ESI, APCI) to obtain a clear molecular ion peak.
Antibacterial Activity Assays
Issue Possible Cause Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values Inoculum size variation, improper serial dilutions, or contamination.- Standardize the bacterial inoculum to the recommended McFarland standard (e.g., 0.5).- Use calibrated pipettes for accurate serial dilutions.- Perform experiments in a sterile environment to avoid contamination.- Include positive and negative controls in each assay.
No zone of inhibition in a disk diffusion assay Compound insolubility, insufficient diffusion, or bacterial resistance.- Ensure the compound is dissolved in a suitable solvent (e.g., DMSO) that does not inhibit bacterial growth at the concentration used.- Check the solubility of the compound in the assay medium.- Verify the susceptibility of the bacterial strain to control antibiotics.- Test a higher concentration of the compound.
High cytotoxicity observed in preliminary screenings Off-target effects of the compound.- Perform cytotoxicity assays on non-cancerous cell lines to determine the therapeutic index.[3][4]- Modify the compound's structure to reduce toxicity while maintaining antibacterial activity based on SAR data.

Quantitative Data Summary

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Quinoline-Sulfonamide Derivatives

CompoundP. aeruginosaE. faecalisE. coliS. typhiS. aureus (MRSA)Reference
QS-3 64128128512-[1][5]
3c ----Comparable to oxacillin/ciprofloxacin[3][4]

Table 2: Synergistic Effect of Compound QS-3 with Ciprofloxacin

Bacterial StrainMIC of QS-3 (µg/mL)MIC of Ciprofloxacin (µg/mL)Combinatorial MIC (µg/mL)OutcomeReference
E. faecalis128-ReducedSynergistic[1]
E. coli128-ReducedSynergistic[1]
S. typhi512-ReducedSynergistic[1]
P. aeruginosa64-No changeIndifferent[1]

Experimental Protocols

General Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

This protocol is adapted from the synthesis of similar compounds.[3]

  • Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.

  • Add 20 mmol of the appropriate amine to the suspension.

  • Stir the resulting reaction mixture at room temperature for 24 hours.

  • Pour the mixture into 100 mL of water.

  • Extract the aqueous mixture with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol.

  • Characterize the final product using 1H NMR, 13C NMR, and HR-MS.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Prepare a series of two-fold dilutions of the quinoline-sulfonamide compound in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Antibacterial Screening cluster_results Data Analysis start Starting Materials (e.g., 8-hydroxyquinoline-5-sulfonyl chloride, amine) reaction Reaction (e.g., Acetonitrile, RT, 24h) start->reaction extraction Work-up & Extraction reaction->extraction purification Purification (Recrystallization/Chromatography) extraction->purification characterization Structural Analysis (NMR, MS) purification->characterization mic MIC Determination characterization->mic synergy Synergy Testing mic->synergy cytotoxicity Cytotoxicity Assay mic->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis synergy->sar cytotoxicity->sar

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_quinoline Quinoline Moiety cluster_sulfonamide Sulfonamide Moiety compound Quinoline-Sulfonamide Hybrid dna_gyrase DNA Gyrase compound->dna_gyrase targets topoisomerase Topoisomerase IV compound->topoisomerase targets dhps Dihydropteroate Synthase (DHPS) compound->dhps targets dna_synthesis Inhibition of DNA Synthesis dna_gyrase->dna_synthesis topoisomerase->dna_synthesis bacterial_death Bacterial Cell Death dna_synthesis->bacterial_death folate_synthesis Inhibition of Folate Synthesis dhps->folate_synthesis folate_synthesis->bacterial_death

Caption: Dual mechanism of antibacterial action.

References

Modifying Quinolin-8-ylmethanesulfonamide to improve target selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Quinolin-8-ylmethanesulfonamide and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experiments aimed at improving target selectivity.

FAQs: Strategy for Improving Target Selectivity

This section addresses common questions regarding the overall strategy for medicinal chemistry and lead optimization.

Question: We have identified this compound as a hit compound. What is the general workflow for improving its target selectivity? Answer: Improving target selectivity is an iterative process central to lead optimization. The goal is to enhance potency against your desired target while minimizing activity against off-target proteins.[1] The cycle involves designing new analogs based on structure-activity relationships (SAR), synthesizing these compounds, testing them in biological assays, and analyzing the data to inform the next design cycle.[2] Computational methods, such as molecular docking, can be integrated to predict binding modes and prioritize synthetic efforts.[3]

Lead_Optimization_Workflow cluster_0 Iterative Optimization Cycle cluster_1 Candidate Selection A Design Analogs (SAR, In Silico Modeling) B Synthesize New Compounds A->B C Test In Vitro (Potency & Selectivity) B->C D Analyze Data (Update SAR) C->D D->A  Refine Design E Preclinical Candidate D->E Optimized Profile

Caption: The iterative cycle of lead optimization.

Question: What are common off-targets for quinoline-based kinase inhibitors, and how do we test for them? Answer: Due to the highly conserved nature of the ATP-binding site across the human kinome, quinoline-based inhibitors often exhibit activity against multiple kinases.[4][5] Common off-targets can include structurally related kinases within the same family or even kinases from different families that share certain pocket features.[6] To identify off-targets, the standard approach is to screen your compound against a large panel of kinases, often representing the entire human kinome.[7] This can be done at a single high concentration initially to identify "hits," followed by dose-response assays to determine the IC50 or Kd for those off-targets.[8]

Question: How do we interpret selectivity data from a kinase panel screen? Answer: Interpreting selectivity data requires careful consideration of several factors.

  • Potency Measurement: The output is typically an IC50 (from an activity assay) or Kd (from a binding assay).[8] Remember that IC50 values are dependent on the ATP concentration in the assay; for ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.[9]

  • Selectivity Score: Selectivity can be quantified using a simple ratio of IC50 values (Off-target IC50 / On-target IC50). A higher ratio indicates greater selectivity. Other metrics like the Gini coefficient can also be used to express selectivity against a larger panel of kinases.[9]

  • Cellular Context: A compound that is highly selective in a biochemical assay (e.g., >100-fold) may still have off-target effects in a cell due to differences in protein expression levels and local ATP concentrations.[9] Therefore, it is crucial to follow up with cell-based assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiologically relevant environment.[10]

Troubleshooting Guide: Synthesis of Derivatives

This section provides guidance on common issues encountered during the chemical synthesis of this compound analogs.

Question: We are having trouble with the initial sulfonylation step using chlorosulfonic acid. The yields are low, and we see significant side products. What can we do? Answer: Using highly reactive and acidic reagents like chlorosulfonic acid can be challenging, often leading to charring or unwanted side reactions, especially with sensitive substrates.[11]

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is performed at a low temperature (e.g., 0°C or below) with slow, portion-wise addition of the quinoline starting material to the acid to control the exotherm.

    • Alternative Reagents: Consider a two-step approach. First, introduce a sulfonic acid group using concentrated sulfuric acid, then convert it to the sulfonyl chloride using a milder reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Purification: Be aware that quenching the reaction in water can lead to hydrolysis of the desired sulfonyl chloride back to the sulfonic acid. A rapid workup with ice and extraction into a non-polar solvent is critical.

Question: Our C-N cross-coupling reactions to form N-aryl or N-alkyl sulfonamides are inefficient. Why might this be, and how can we improve it? Answer: Sulfonamides are known to be less nucleophilic compared to simple amines, which can make C-N bond formation challenging.[11]

  • Troubleshooting Steps:

    • Base and Solvent: The choice of base and solvent is crucial. For coupling with an amine, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is standard.[12] For palladium-catalyzed couplings, ensure you are using the appropriate ligand/catalyst system and a suitable base like K₂CO₃ or Cs₂CO₃.[13]

    • Reaction Conditions: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60°C) may be required. Monitor the reaction by TLC or LC-MS to avoid decomposition.[12]

    • Activation: If reacting with a carboxylic acid to form an acylsulfonamide, use a standard peptide coupling agent like HATU or HOBt/EDC to activate the acid before adding the sulfonamide.[14]

Question: We are attempting a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on an 8-hydroxyquinoline scaffold, but the reaction fails. What is the likely cause? Answer: The 8-hydroxyquinoline moiety is a well-known chelating agent. It is likely that the 8-hydroxy group and the quinoline nitrogen are chelating the copper(I) catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[15]

  • Troubleshooting Steps:

    • Protecting Group: The most effective solution is to protect the 8-hydroxy group before the CuAAC reaction. A common strategy is to convert it to a methoxy group (O-methylation) or another suitable protecting group that can be removed later if the free hydroxyl is necessary for activity.[15]

    • Catalyst Loading: While less ideal, you could try significantly increasing the copper catalyst loading, but this can lead to purification challenges and is less efficient than using a protecting group.

Troubleshooting Guide: Selectivity Profiling Assays

This section addresses common issues related to the biological assays used to determine inhibitor selectivity.

Question: The melting curves in our Differential Scanning Fluorimetry (DSF) assay are noisy or have a very low signal. How can we improve the data quality? Answer: Poor data quality in a DSF experiment often points to issues with protein stability, concentration, or buffer composition.

  • Troubleshooting Steps:

    • Protein Quality: Ensure your protein is highly pure (>90%) and monodisperse. Aggregated protein is a common cause of noisy data. Consider an extra gel filtration step during purification.

    • Concentration Optimization: The optimal protein concentration is typically in the 2-10 µM range. Too little protein results in a low signal, while too much can cause aggregation. Run a concentration gradient to find the optimal level for your specific kinase.

    • Buffer Conditions: The buffer must support protein stability. Screen different pH values and salt concentrations. Avoid components that interfere with fluorescence or promote protein aggregation.[16]

    • Dye Concentration: The final concentration of the fluorescent dye (e.g., SYPRO Orange) needs to be optimized. A typical starting point is a 1:1000 dilution of the stock, but this may need adjustment.[16]

Question: We identified a potent hit in our biochemical kinase assay, but we don't see any target stabilization in our Cellular Thermal Shift Assay (CETSA). What could explain this discrepancy? Answer: A lack of correlation between biochemical and cellular assays is a common challenge in drug discovery and can be due to several factors.

  • Possible Causes:

    • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider running a permeability assay (e.g., PAMPA) to assess this property.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching a sufficient intracellular concentration.

    • Intracellular Metabolism: The compound could be rapidly metabolized by the cell into an inactive form.

    • High Cellular ATP: The intracellular concentration of ATP is very high (millimolar range). For an ATP-competitive inhibitor, this high level of competition can prevent the compound from binding to its target in the cellular environment, even if it appears potent in a biochemical assay with lower ATP concentrations.[9]

    • Assay Conditions: Ensure the CETSA protocol itself is optimized. The heating temperature and duration are critical parameters that must be empirically determined for each target protein.[17][18]

Selectivity_Assessment_Workflow cluster_0 In Vitro / Biochemical Profiling cluster_1 In Cellulo / Target Engagement A Synthesized Analog B Primary Target Assay (e.g., Radiometric, Luminescence) A->B D Kinome-Wide Panel Screen (e.g., DSF or Single-Point Activity) A->D C Determine IC50 / Kd B->C F Calculate Selectivity Index C->F E Identify Off-Target 'Hits' D->E E->F G Cell-Based Assay (e.g., CETSA) F->G Promising Candidate H Confirm Target Engagement & Cellular Potency G->H Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Binds to Kinase Domain pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Inhibitor Quinolin-8-yl- methanesulfonamide Analog Inhibitor->RTK Competes with ATP Ligand Growth Factor Ligand->RTK Binds & Activates

References

Addressing issues with the stability of Quinolin-8-ylmethanesulfonamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quinolin-8-ylmethanesulfonamide

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is sparingly soluble in water but is generally soluble in polar organic solvents. For creating high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is highly recommended. Ethanol is also a viable option.[1] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q2: How should I store stock solutions to ensure maximum stability?

A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is strongly advised to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[2] For short-term storage (a few days), solutions can be kept at 4°C, protected from light.

Q3: What are the visible signs of compound degradation in my solution?

A3: Visual indicators of degradation can include a change in color (e.g., developing a yellowish or brownish tint), the appearance of cloudiness, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical verification is recommended if stability is a concern.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of compounds containing sulfonamide and quinoline moieties can be pH-dependent.[3] Most drugs are generally more stable within a pH range of 4-8.[3] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the sulfonamide group. It is recommended to conduct pilot stability studies in your specific aqueous buffer.

Q5: Does light or temperature affect the stability of this compound?

A5: Yes, both light and temperature are critical factors. Quinoline-based structures can be susceptible to photodegradation. Therefore, solutions should be stored in amber vials or protected from light. Elevated temperatures will accelerate the rate of chemical degradation, following the principles of the Arrhenius equation.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound precipitated after dilution into an aqueous buffer.

  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The predicted water solubility of this compound is low (approximately 0.47 g/L).

  • Solution:

    • Decrease Final Concentration: Attempt the experiment with a lower final concentration of the compound.

    • Increase Organic Co-solvent: If your experimental system allows, consider having a small percentage of DMSO (typically ≤0.5%) in the final aqueous solution to aid solubility.

    • pH Adjustment: The solubility of related compounds can be influenced by pH.[1] Assess if adjusting the pH of your buffer (while maintaining experimental integrity) improves solubility.

    • Gentle Warming & Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help redissolve the compound, but be cautious as heat can also promote degradation.

Problem 2: I am observing a progressive loss of the compound's activity in my assay over time.

  • Cause: This strongly suggests the compound is degrading in your experimental medium under the assay conditions (e.g., temperature, pH, presence of reactive species).

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock solution immediately before each experiment.

    • Verify Compound Integrity: Use an analytical method like HPLC or LC-MS (see Protocol 3) to check the purity of your stock solution and to analyze a sample of the working solution that has been incubated under assay conditions for the duration of the experiment.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous solution before analysis.

Problem 3: The color of my stock solution in DMSO has changed after storage.

  • Cause: A color change is a strong indicator of chemical degradation or oxidation. This can be caused by contaminants (e.g., water in the DMSO) or exposure to light and air.

  • Solution:

    • Discard the Solution: Do not use a stock solution that has changed color.

    • Use High-Quality Solvent: Prepare a new stock solution using anhydrous, high-purity DMSO.

    • Inert Gas Overlay: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving stability issues.

G observe Issue Observed (e.g., Precipitation, Loss of Activity) check_sol Is Compound in Solution? observe->check_sol precip Precipitation Issue check_sol->precip No activity Activity/Degradation Issue check_sol->activity Yes sol_actions Actions: - Lower Concentration - Add Co-solvent (DMSO) - Adjust Buffer pH - Gentle Warming/Sonication precip->sol_actions deg_actions Actions: - Prepare Fresh Solutions - Minimize Incubation Time - Protect from Light - Store under Inert Gas activity->deg_actions verify Analytical Verification (HPLC / LC-MS) sol_actions->verify deg_actions->verify resolved Issue Resolved verify->resolved

Caption: A logical workflow for troubleshooting common stability issues.

Data Summary Tables

The following tables provide illustrative data on the solubility and stability of this compound. This data is representative and should be confirmed in your specific experimental system.

Table 1: Solubility in Common Laboratory Solvents

SolventSolubility at 25°C (Approx.)Notes
DMSO> 50 mg/mLRecommended for stock solutions.
Ethanol~10 mg/mLSuitable for stock solutions.
Methanol~5 mg/mLLower solubility than Ethanol.
Water< 0.5 mg/mLVery low solubility.[4]
PBS (pH 7.4)< 0.1 mg/mLInsoluble for most applications.

Table 2: Illustrative Stability in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Light)
0100%100%
498%92%
895%81%
2485%65%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weigh Compound: Accurately weigh out 2.22 mg of this compound (MW: 222.26 g/mol ) into a sterile, amber glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

This protocol is used to understand the degradation profile of the compound under stress conditions.

G cluster_conditions Stress Conditions (Incubate 24h) start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acidic 0.1 M HCl, 60°C start->acid base Alkaline 0.1 M NaOH, 60°C start->base ox Oxidative 3% H2O2, RT start->ox heat Thermal Buffer, 80°C start->heat light Photolytic UV Light, RT start->light neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC/LC-MS (vs. Control at T=0) ox->analyze heat->analyze light->analyze neutralize->analyze end Identify Degradants & Determine Degradation Profile analyze->end

Caption: Workflow for a forced degradation study.

Protocol 3: HPLC-UV Method for Purity and Stability Assessment

This protocol provides a general method that can be optimized for your specific equipment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by diluting stock or experimental solutions in the mobile phase.

    • Run a blank (mobile phase) to establish a baseline.

    • Inject the sample and integrate the peak area for this compound.

    • Purity or percent remaining can be calculated by comparing the peak area of the analyte to the total area of all peaks or to a T=0 control sample.

Potential Signaling Pathway Context

While the specific target of this compound may vary, many quinoline and sulfonamide derivatives are developed as kinase inhibitors. The diagram below illustrates a representative kinase signaling pathway to provide context for its potential application.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf inhibitor This compound (Hypothetical Kinase Inhibitor) inhibitor->raf response Cell Proliferation, Survival tf->response

Caption: Representative MAPK/ERK signaling pathway.

References

Refinement of molecular docking protocols for better prediction of binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for more accurate binding affinity prediction.

Troubleshooting Guides

This section provides solutions to common problems encountered during molecular docking experiments.

Problem IDQuestionAnswer
T-001My docking results show a high binding affinity, but the ligand pose is visually unrealistic or outside the binding pocket. Why is this happening and how can I fix it? This is a common issue that can arise from several factors. The most likely cause is an improperly defined search space (grid box). If the grid box is too large or not centered correctly on the active site, the docking algorithm may place the ligand in a location that is sterically favorable but biologically irrelevant. Troubleshooting Steps: 1. Verify the Binding Site: Ensure you have correctly identified the active site residues.[1] 2. Redefine the Grid Box: Adjust the grid box to encompass the active site with a smaller margin. A common practice is to center the grid on the co-crystallized ligand (if available) or key active site residues. 3. Use Constraints: If your docking software allows, apply positional constraints to guide the ligand towards known interacting residues within the active site.
T-002I am getting a "Could not open file" or "File not found" error when running my docking simulation (e.g., in AutoDock Vina). What should I do? This error almost always points to an issue with file paths or names. Troubleshooting Steps: 1. Check File Paths: Ensure that all input files (receptor, ligand, configuration file) are in the specified directory. It is often best to keep all files for a single docking run in the same folder.[2] 2. Verify File Names: Double-check that the file names in your configuration file or command exactly match the actual file names, including extensions (e.g., receptor.pdbqt vs. receptor.pdb). Be mindful of hidden file extensions in your operating system.[3] 3. Check for Typos: A simple typographical error in the file name or path is a frequent cause. 4. Permissions: In some operating systems, you may encounter permission issues. Try running the program from a different directory or with administrator privileges.[2]
T-003My docking protocol fails to reproduce the pose of the co-crystallized ligand (high RMSD in redocking). What does this indicate and how can I improve it? A high Root Mean Square Deviation (RMSD) between the redocked pose and the crystallographic pose (typically > 2.0 Å) indicates that your docking protocol is not accurately reproducing the experimental binding mode.[4] This suggests that the parameters used may not be suitable for your specific protein-ligand system. Troubleshooting Steps: 1. Adjust Docking Parameters: Increase the exhaustiveness parameter (in AutoDock Vina) or the number of genetic algorithm runs to enhance the sampling of conformational space.[3] 2. Refine the Search Space: Ensure the grid box is appropriately sized and centered. 3. Check Ligand and Protein Preparation: Re-verify that both the ligand and protein structures were prepared correctly, including the addition of polar hydrogens and assignment of appropriate charges. 4. Consider Protein Flexibility: If the binding site is known to be flexible, a rigid receptor docking may be insufficient. Consider using flexible docking protocols or an ensemble of receptor structures.
T-004I am getting a "Parse error" in my PDBQT file when using AutoDock Vina. How can I resolve this? A "Parse error" indicates that AutoDock Vina cannot correctly read the atom information in your PDBQT file.[5] This is often due to incorrect file preparation. Troubleshooting Steps: 1. Improper File Conversion: Ensure you have correctly converted your PDB or MOL2 files to the PDBQT format using tools like AutoDockTools (ADT) or Open Babel. Errors can arise if the ligand is treated as flexible in a way that Vina does not accept.[5] 2. Manual Editing Errors: If you have manually edited the PDBQT file, check for any syntax errors, such as incorrect atom numbering or formatting. 3. Re-prepare the Files: The most reliable solution is often to go back and re-prepare the ligand and receptor PDBQT files from the original PDB or MOL2 files using standard protocols.
T-005My GROMACS simulation of a protein-ligand complex is crashing with a "Fatal error" related to topology or input files. What are the common causes? GROMACS is very particular about the format and consistency of its input files. Fatal errors often stem from mismatches between the topology file (.top), the coordinate file (.gro or .pdb), and the molecular dynamics parameter file (.mdp).[6] Common Causes and Solutions: 1. Mismatch in Atom/Residue Numbers: The number of atoms or residues in your coordinate file does not match what is defined in the topology file. This can happen if you manually edit one file but not the other.[6] 2. Incorrect Topology Directives: The order of directives in your topology file is incorrect. For example, [ atomtypes ] must be defined before any [ moleculetype ] is introduced.[7] 3. Force Field Issues: The force field you selected during pdb2gmx does not contain parameters for your ligand or for non-standard residues in your protein. You will need to generate parameters for your ligand separately and include them in the topology.[8] 4. Missing Hydrogen Atoms: The error "Atom ... not found in rtp entry" often indicates a mismatch in hydrogen atom naming between your input PDB and the force field's residue topology (.rtp) file. Using the -ignh flag in pdb2gmx can sometimes resolve this by having GROMACS rebuild the hydrogens.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions related to refining molecular docking protocols.

FAQ IDQuestionAnswer
F-001What is "redocking" and why is it an important validation step? Redocking is the process of docking a ligand back into the binding site of its co-crystallized protein structure. The purpose is to validate the docking protocol by assessing its ability to reproduce the experimentally known binding pose. A successful redocking is generally considered to have a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This validation provides confidence that the chosen docking parameters are appropriate for the system under study.[4]
F-002My docking software provides several different scoring functions. Which one should I use and is it beneficial to use more than one? Different scoring functions use different algorithms and parameterizations to estimate binding affinity.[10] There is no single scoring function that is universally superior for all protein-ligand systems. Therefore, it is highly recommended to use and compare the results from multiple scoring functions. If different scoring functions consistently rank a particular ligand as a top candidate, it increases the confidence in the prediction. This approach, known as consensus scoring, can help to reduce the number of false positives.
F-003How does protein flexibility affect docking accuracy and how can I account for it? Most standard docking protocols treat the protein receptor as a rigid structure to save computational time. However, proteins are dynamic and can undergo conformational changes upon ligand binding (an "induced fit"). Ignoring this flexibility can lead to inaccurate predictions, especially if the binding pocket needs to rearrange to accommodate the ligand.[11][12] Methods to account for protein flexibility include: * Soft Docking: This method reduces the van der Waals repulsion term in the scoring function to allow for minor steric clashes, implicitly accounting for small conformational changes.[11] * Flexible Side Chains: Some docking programs allow specified active site residues to be treated as flexible during the docking process. * Ensemble Docking: This involves docking the ligand against an ensemble of different protein conformations, which can be generated from molecular dynamics (MD) simulations or by using multiple experimentally determined structures.[13]
F-004What is the role of post-docking analysis, such as Molecular Dynamics (MD) simulations? Post-docking analysis is a crucial step to refine and validate the initial docking results. Molecular Dynamics (MD) simulations can be used to assess the stability of the docked protein-ligand complex over time in a simulated physiological environment. By running an MD simulation, you can observe whether the ligand remains stably bound in the predicted pose or if it dissociates. This helps to filter out unstable binding modes and provides a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[4]
F-005How can Machine Learning (ML) be used to improve binding affinity prediction? Machine learning models, such as Random Forest, can be trained on large datasets of protein-ligand complexes with known binding affinities to develop more accurate scoring functions.[10][14] These ML-based scoring functions can learn complex relationships between structural features and binding affinity that are not captured by classical scoring functions. They can be used to re-score the poses generated by a docking program to improve the ranking of potential binders.[15][16]
F-006What is a good binding affinity score? The interpretation of a "good" binding affinity score is dependent on the docking software and scoring function used. Generally, more negative values indicate stronger predicted binding. However, the absolute value of the score is often less important than the relative ranking of different ligands. It is crucial to include a known binder or a reference compound in your docking study to serve as a benchmark for comparison.
F-007Should I include water molecules in my docking simulation? Water molecules in the binding site can play a critical role in mediating protein-ligand interactions through hydrogen bonds. Deciding whether to include them can be complex. If a water molecule is observed to be highly conserved across multiple crystal structures of the same protein and forms bridging interactions, it may be beneficial to include it in the docking simulation. However, displaceable water molecules should be removed. Some docking programs have options to predict the placement of water molecules during docking.

Data Presentation

Table 1: Comparison of Docking Program Accuracy for Pose Prediction

This table summarizes the performance of several common docking programs in reproducing the crystallographic binding pose of cognate ligands. The success rate is defined by the percentage of ligands docked within a specified RMSD from the experimental pose.

Docking ProgramSuccess Rate (RMSD ≤ 1.0 Å)Success Rate (RMSD ≤ 2.0 Å)
Glide 71%100%
ICM 63%81%
Surflex 56%75%
DOCK 44%63%
FlexX 41%59%
PhDOCK 38%56%
(Data adapted from a study comparing various docking programs. The exact success rates can vary depending on the dataset used.)[17][18]
Table 2: Impact of Ligand Flexibility on Docking Accuracy

This table illustrates the general trend of decreasing docking accuracy with an increasing number of rotatable bonds in the ligand.

Number of Rotatable BondsDocking Success Rate (RMSD ≤ 2.0 Å)
0-3~80-100%
4-7~60-80%
8-11~40-70%
12+< 50%
(This table represents a generalized trend observed across multiple studies. The specific success rates can vary based on the docking algorithm and dataset.)[11][19][20]
Table 3: Performance of Different Scoring Functions in Binding Affinity Prediction

This table shows a comparison of the Pearson correlation coefficient (R) between the predicted scores of various scoring functions and experimentally determined binding affinities for a benchmark dataset. A higher R value indicates better predictive performance.

Scoring FunctionPearson Correlation Coefficient (R)
X-Score ~0.50 - 0.65
ChemPLP@GOLD ~0.50 - 0.60
GlideScore-SP ~0.45 - 0.55
PLP@DS ~0.45 - 0.55
AutoDock Vina ~0.40 - 0.50
(Performance can vary significantly depending on the test set. The values presented are indicative of typical performance on benchmark sets like CASF.)[2][21]

Experimental Protocols

Protocol 1: Validation of Docking Protocol using Redocking with AutoDock Vina

Objective: To validate the docking parameters by redocking the co-crystallized ligand and calculating the RMSD to the experimental pose.

Methodology:

  • Preparation of Receptor and Ligand:

    • Separate the protein and the co-crystallized ligand from the PDB file.

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. Save as a .pdbqt file.

    • Prepare the ligand by adding hydrogens and assigning charges. Save as a .pdbqt file.[10]

  • Define the Search Space (Grid Box):

    • Load the prepared receptor PDBQT file into a molecular visualization tool (e.g., AutoDockTools, PyMOL).

    • Center the grid box on the coordinates of the co-crystallized ligand.

    • Set the dimensions of the grid box to encompass the entire ligand with a margin of a few angstroms.

  • Configure AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run the Redocking Simulation:

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analyze the Results:

    • The output will be a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.

    • Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand.

    • Calculate the RMSD between the heavy atoms of the docked and crystallographic poses. An RMSD ≤ 2.0 Å is generally considered a successful validation.[22][23]

Protocol 2: Post-Docking Analysis using MD Simulation with GROMACS

Objective: To assess the stability of the docked protein-ligand complex using a molecular dynamics simulation.

Methodology:

  • System Preparation:

    • Prepare the topology for the protein using gmx pdb2gmx, selecting a suitable force field (e.g., CHARMM36).[14]

    • Generate the topology and parameters for the ligand using a tool like the CGenFF server or antechamber.

    • Combine the protein and ligand topologies into a single system topology file (.top).

    • Create a simulation box and solvate the complex with water.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, it is common to apply position restraints to the protein and ligand heavy atoms.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without position restraints.

  • Analysis:

    • Analyze the trajectory to calculate the RMSD of the ligand with respect to its initial docked pose. A stable RMSD indicates that the ligand remains bound in a consistent conformation.

    • Analyze the RMSF (Root Mean Square Fluctuation) of the protein to identify flexible regions.

    • Perform binding free energy calculations using MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

Protocol 3: Refining Docking Scores with a Random Forest Model

Objective: To use a machine learning approach to re-score docking poses for improved binding affinity prediction.

Methodology:

  • Data Preparation:

    • Compile a training set of diverse protein-ligand complexes with experimentally determined binding affinities (e.g., from the PDBbind database).

    • For each complex in the training set, generate a set of docked poses using your chosen docking program.

  • Feature Extraction:

    • For each docked pose, extract a set of features that describe the protein-ligand interaction. These can include the individual energy terms from the docking score, the number of different types of atomic contacts (e.g., hydrophobic, hydrogen bonds), and other physicochemical descriptors.[16]

  • Model Training:

    • Train a Random Forest regression model using the extracted features as the input and the experimental binding affinities as the target output.

  • Model Validation:

    • Evaluate the performance of the trained model on an independent test set of protein-ligand complexes that were not used during training. Assess the correlation between the predicted and experimental binding affinities.

  • Application (Re-scoring):

    • For your protein-ligand system of interest, generate a set of docked poses.

    • Extract the same features for these new poses as were used for training the model.

    • Use the trained Random Forest model to predict a new, refined binding affinity score for each pose.

    • Re-rank the poses based on the new ML-based scores.[15]

Visualizations

Refinement_Workflow cluster_prep 1. Preparation cluster_dock 2. Initial Docking cluster_validate 3. Validation cluster_refine 4. Refinement Protein Prep Protein Preparation (Add H, Assign Charges) Docking Molecular Docking (Generate Poses & Scores) Protein Prep->Docking Ligand Prep Ligand Preparation (Generate 3D, Add H) Ligand Prep->Docking Redocking Redocking Validation (RMSD < 2.0 Å?) Docking->Redocking ML Score Machine Learning Re-scoring Docking->ML Score MD Sim MD Simulation (Assess Stability) Redocking->MD Sim If Validated MMPBSA MM/PBSA Calculation (Refined Binding Energy) MD Sim->MMPBSA Final Result Refined Binding Affinity Prediction MMPBSA->Final Result ML Score->Final Result

Caption: A general workflow for refining molecular docking protocols.

Troubleshooting_Tree Start Poor Docking Result Pose_Check Is the predicted pose unrealistic? Start->Pose_Check Redocking_Check Does redocking fail (High RMSD)? Pose_Check->Redocking_Check No Grid_Box Action: Check/Redefine Grid Box Pose_Check->Grid_Box Yes Score_Check Are scores inconsistent with experimental data? Redocking_Check->Score_Check No Docking_Params Action: Adjust Docking Parameters (e.g., exhaustiveness) Redocking_Check->Docking_Params Yes Scoring_Function Action: Use Consensus Scoring or Re-score with ML Score_Check->Scoring_Function Yes MD_Sim Action: Perform Post-docking MD Simulation Score_Check->MD_Sim No Prep_Check Action: Re-verify Protein/ Ligand Preparation Docking_Params->Prep_Check Scoring_Function->MD_Sim

Caption: A decision tree for troubleshooting common molecular docking issues.

References

Technical Support Center: Optimizing ADME Properties of Quinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of quinolinone-based inhibitors.

I. FAQs: Understanding and Addressing Common ADME Challenges

1. Q: My quinolinone-based inhibitor shows potent in vitro activity but poor cellular and in vivo efficacy. What are the likely ADME-related causes?

A: Poor in vitro-in vivo correlation is a common challenge. The primary ADME-related culprits to investigate are:

  • Low Aqueous Solubility: The compound may not be sufficiently dissolved in physiological fluids to be absorbed.

  • Poor Membrane Permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter systemic circulation.

  • High Metabolic Instability: The compound may be rapidly cleared by metabolic enzymes (e.g., Cytochrome P450s) in the liver and other tissues.

  • P-glycoprotein (P-gp) Efflux: The inhibitor may be actively pumped out of cells, reducing its intracellular concentration and therapeutic effect.[1][2]

2. Q: How can I improve the aqueous solubility of my quinolinone lead compound?

A: Improving solubility is a critical first step for enhancing oral bioavailability.[3] Consider the following strategies:

  • Salt Formation: If your compound has ionizable groups (e.g., basic amines or acidic moieties), forming a salt can significantly enhance solubility.

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, or sulfone groups) into the quinolinone scaffold. Be mindful that this can impact other properties like permeability and target affinity.

  • Prodrug Approach: Masking a key functional group with a more soluble moiety that is cleaved in vivo to release the active drug can be an effective strategy.[4]

  • Formulation Strategies: For preclinical studies, consider using solubilizing agents like cyclodextrins, or formulating the compound in an amorphous solid dispersion.[4][5]

3. Q: My quinolinone inhibitor has poor permeability in the Caco-2 assay. What steps can I take?

A: Low permeability suggests the compound will have poor oral absorption.[6] Strategies to improve this include:

  • Lipophilicity Optimization: There is often a "sweet spot" for lipophilicity (logP/logD). Very low lipophilicity can hinder membrane crossing, while excessively high lipophilicity can lead to poor solubility and high plasma protein binding. Aim for a balanced logP, typically in the range of 1-3.

  • Reduce Molecular Weight and Polar Surface Area (PSA): Smaller molecules with a lower PSA generally exhibit better passive diffusion.

  • Intramolecular Hydrogen Bonding: This strategy can mask polar groups, reducing the desolvation penalty for membrane permeation.

4. Q: The microsomal stability assay indicates my compound is rapidly metabolized. How can I address this?

A: High metabolic clearance is a major reason for low in vivo exposure.[7] To improve metabolic stability:

  • Identify Metabolic Soft Spots: Use techniques like metabolite identification studies to pinpoint the exact site(s) of metabolism on your quinolinone scaffold.

  • Metabolic Blocking: Introduce chemical modifications at the site of metabolism to prevent enzymatic action. For example, replacing a metabolically labile hydrogen with a fluorine atom or converting an electron-rich aromatic ring to a more electron-deficient one (e.g., quinoline to a quinoxaline) can block oxidation.[8]

  • Reduce Lipophilicity: Highly lipophilic compounds often have greater access to the active sites of metabolic enzymes.

5. Q: My compound is identified as a P-glycoprotein (P-gp) substrate. What are the strategies to overcome this?

A: P-gp efflux can significantly limit oral bioavailability and brain penetration.[1][2] To mitigate P-gp efflux:

  • Reduce P-gp Recognition: Modify the structure to reduce its affinity for the P-gp transporter. This often involves a careful balance of lipophilicity and the number of hydrogen bond donors.

  • Prodrug Approach: A prodrug strategy can be employed to create a derivative that is not a P-gp substrate.[9]

  • Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a known P-gp inhibitor like verapamil can confirm P-gp involvement and demonstrate the potential for improved exposure.[10] However, this approach has clinical limitations due to potential drug-drug interactions.[1]

II. Troubleshooting Guides for Key ADME Experiments

Troubleshooting Low Aqueous Solubility
Observed Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer.Very low intrinsic solubility.- Re-evaluate the compound's structure; consider introducing solubilizing groups.- Use a higher percentage of co-solvent (e.g., DMSO) in the initial stock solution, but be mindful of its impact on the assay.- Consider formulation approaches like using cyclodextrins for in vitro testing.[4]
Inconsistent solubility results between experiments.- Issues with the solid form (polymorphism).- pH of the buffer is not optimal for the compound's pKa.- Inconsistent mixing or incubation times.- Ensure a consistent solid form is used for all experiments.- Measure the pKa of your compound and adjust the buffer pH accordingly.- Standardize the experimental protocol, including mixing energy and incubation duration.[11]
Solubility is acceptable in the kinetic assay but poor in the thermodynamic assay.The compound may form a supersaturated solution that is not stable over time.- For in vivo predictions, the thermodynamic solubility is often more relevant.- Focus on strategies to improve true equilibrium solubility.
Troubleshooting Permeability Assays (Caco-2 & PAMPA)
Observed Problem Potential Cause Recommended Solution
High variability in permeability (Papp) values.- Inconsistent Caco-2 cell monolayer integrity.- Compound instability in the assay buffer.- Non-specific binding to the assay plates.- Routinely check monolayer integrity using TEER measurements or Lucifer Yellow leakage.[12]- Assess the compound's stability in the assay buffer over the experiment's duration.- Use low-binding plates and include a mass balance calculation to account for compound loss.
Efflux ratio in Caco-2 is high (>2), indicating active efflux.The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP).- Confirm the specific transporter involved by running the assay in the presence of known inhibitors (e.g., verapamil for P-gp).- Refer to the FAQ on overcoming P-gp efflux for medicinal chemistry strategies.
Low compound recovery (<70%) in the assay.- Poor solubility in the assay buffer.- High non-specific binding.- Cellular metabolism by Caco-2 cells.- Instability in the assay medium.- Decrease the starting concentration of the compound.- Use plates with lower binding properties.- Analyze the cell lysate and both donor and receiver compartments to perform a full mass balance.- Evaluate compound stability in the assay buffer.

III. Quantitative Data Summary

The following tables provide representative data for ADME parameters of quinolinone-based inhibitors. Note that these are illustrative values and will vary significantly based on the specific chemical scaffold and substitutions.

Table 1: Solubility and Permeability Data for Hypothetical Quinolinone Analogs

CompoundKinetic Solubility (μM) at pH 7.4Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Analog 1 (Parent)< 10.215.2
Analog 2 (+ Polar Group)550.58.5
Analog 3 (logP Optimized)253.12.1
Analog 4 (Prodrug)> 2005.01.2

Table 2: Metabolic Stability and CYP Inhibition Data for Hypothetical Quinolinone Analogs

CompoundHuman Liver Microsomal Half-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg protein)CYP3A4 IC₅₀ (μM)
Analog 1 (Parent)5138.62.5
Analog 5 (Blocked Metabolite)4515.4> 50
Analog 6 (Electron Withdrawing Group)> 60< 11.615.0
Analog 7 (Different Isomer)1257.88.9

IV. Detailed Experimental Protocols

Kinetic Solubility Assay (Turbidimetric Method)
  • Objective: To determine the kinetic aqueous solubility of a compound.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[13]

    • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.

    • Add phosphate-buffered saline (PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be ≤1%.

    • Seal the plate and shake at room temperature for 2 hours.[13]

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

    • The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to the final desired concentration (e.g., 10 µM) in a buffer solution (pH 7.4).[14]

    • Use a 96-well filter plate with a PVDF membrane. Coat the membrane of each well with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[15]

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".[16]

    • Add the compound solution to the donor (filter) plate.

    • Incubate the plate assembly at room temperature for 5 hours with gentle shaking.[14]

    • After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay
  • Objective: To evaluate the rate of transport of a compound across a monolayer of human intestinal cells, including assessment of active efflux.

  • Methodology:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[12]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[17]

    • Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a non-toxic concentration (e.g., 10 µM).[17]

    • For Apical to Basolateral (A-B) transport: Add the compound solution to the apical (upper) chamber.

    • For Basolateral to Apical (B-A) transport: Add the compound solution to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the receiver chamber.[6]

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp B-A / Papp A-B).

Microsomal Stability Assay
  • Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

  • Methodology:

    • Prepare a solution of the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

    • Add liver microsomes (e.g., human, rat) to the compound solution.[18]

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[18]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[4][19]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[7]

CYP450 Inhibition Assay (Fluorometric Method)
  • Objective: To determine the potential of a compound to inhibit major CYP450 enzymes.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add recombinant human CYP450 enzymes, a fluorescent probe substrate specific for the CYP isoform being tested, and the test compound.[3][20]

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated by the metabolism of the probe substrate.[5]

    • Calculate the percent inhibition of the CYP450 enzyme at each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.

V. Mandatory Visualizations

ADME_Troubleshooting_Workflow start_node Start: Poor In Vivo Efficacy solubility_assay Assess Solubility (Kinetic/Thermodynamic) start_node->solubility_assay process_node process_node decision_node decision_node endpoint_node endpoint_node is_soluble Solubility > 10 µM? solubility_assay->is_soluble improve_solubility Improve Solubility: - Salt Formation - Structural Mods - Formulation is_soluble->improve_solubility No permeability_assay Assess Permeability (Caco-2 / PAMPA) is_soluble->permeability_assay Yes improve_solubility->solubility_assay is_permeable Permeability High? permeability_assay->is_permeable improve_permeability Improve Permeability: - Optimize logP - Reduce PSA/MW is_permeable->improve_permeability No check_efflux Efflux Ratio > 2? is_permeable->check_efflux Yes improve_permeability->permeability_assay address_efflux Address Efflux: - Structural Mods - Prodrug check_efflux->address_efflux Yes metabolism_assay Assess Metabolic Stability (Microsomes/Hepatocytes) check_efflux->metabolism_assay No address_efflux->permeability_assay is_stable t½ > 30 min? metabolism_assay->is_stable improve_stability Improve Stability: - Identify 'Soft Spots' - Metabolic Blocking is_stable->improve_stability No final_candidate Optimized Candidate for In Vivo Testing is_stable->final_candidate Yes improve_stability->metabolism_assay

Caption: A logical workflow for troubleshooting poor in vivo performance of quinolinone-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_node receptor_node inhibitor_node inhibitor_node pathway_node pathway_node response_node response_node RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinolinone Quinolinone-based Kinase Inhibitor Quinolinone->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Common signaling pathways targeted by quinolinone-based kinase inhibitors.[21]

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Quinolin-8-ylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of Quinolin-8-ylmethanesulfonamide derivatives.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Poor solubility in gastrointestinal fluids is a primary reason for the low oral bioavailability of many quinoline derivatives.

Table 1: Physicochemical Properties of N-(Quinolin-8-yl)methanesulfonamide

PropertyPredicted ValueSource
Water Solubility0.473 mg/mLALOGPS
logP1.15ALOGPS
logS-2.7ALOGPS
pKa (Strongest Acidic)7.25Chemaxon
pKa (Strongest Basic)3.7Chemaxon

Data sourced from DrugBank.[1]

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

    • Micronization: Aims for particle sizes in the micrometer range.

    • Nanonization: Reduces particle size to the nanometer range, often resulting in a significant increase in dissolution velocity. Nanosuspensions are a common formulation approach.[2][3][4]

  • Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[5][6][7][8][9]

    • Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

    • Preparation Methods: Techniques such as solvent evaporation, spray drying, and hot-melt extrusion can be employed.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve solubilization and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[10][11]

    • Examples: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate the poorly soluble drug within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[12][13][14][15][16]

Issue 2: Poor Membrane Permeability

Even if solubilized, the drug must permeate the intestinal epithelium to reach systemic circulation.

Troubleshooting Steps:

  • In Vitro Permeability Assessment: Utilize in vitro models to understand the permeability characteristics of your compound.

    • Caco-2 Permeability Assay: This is a widely used model that mimics the human intestinal epithelium and can help determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can predict passive transcellular permeability.

  • Structural Modification (Lead Optimization): If permeability is inherently low and not due to efflux, medicinal chemistry efforts may be needed to optimize the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to improve passive diffusion.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium. This approach should be used with caution due to potential toxicity.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high variability in in vivo pharmacokinetic studies. What could be the cause?

A1: High variability in in vivo studies can stem from several factors related to poor oral bioavailability:

  • Food Effects: The presence or absence of food can significantly alter the dissolution and absorption of poorly soluble drugs. Consider conducting studies in both fasted and fed states.

  • Erratic Absorption: Poor solubility can lead to incomplete and erratic absorption in the gastrointestinal tract. Improving the formulation to enhance solubility and dissolution is key.

  • First-Pass Metabolism: Extensive metabolism in the gut wall or liver can lead to variable systemic exposure. Lipid-based formulations that promote lymphatic absorption may help mitigate this.

Q2: How do I choose the most appropriate formulation strategy to improve the oral bioavailability of my compound?

A2: The choice of formulation strategy depends on the specific physicochemical properties of your this compound derivative.

  • For highly crystalline, poorly soluble compounds: Particle size reduction (nanonization) or solid dispersions are often effective.

  • For lipophilic compounds: Lipid-based formulations are a good choice as they can enhance solubilization and may offer the advantage of lymphatic uptake.

  • If the molecule has a suitable size and geometry: Cyclodextrin complexation can be a viable option to improve solubility.

Q3: What are the critical parameters to assess in an in vivo pharmacokinetic study in rats for a new this compound derivative?

A3: Key pharmacokinetic parameters to determine include:

  • Cmax (Maximum plasma concentration): The peak concentration of the drug in the plasma.

  • Tmax (Time to reach Cmax): The time at which the peak plasma concentration is observed.

  • AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.

  • F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[17][18][19][20]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the intestinal permeability of a this compound derivative.

Workflow for Caco-2 Permeability Assay

cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form a differentiated monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer wash Wash monolayer with pre-warmed buffer teer->wash add_compound Add test compound to either the apical (A) or basolateral (B) side wash->add_compound incubate Incubate at 37°C with gentle shaking add_compound->incubate sample Collect samples from the receiver chamber at specified time points incubate->sample quantify Quantify compound concentration in samples using LC-MS/MS sample->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay:

    • The cell monolayers are washed with a pre-warmed transport buffer.

    • The test compound (e.g., this compound derivative) is added to either the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux).

    • The plate is incubated at 37°C, typically with gentle shaking.

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

    • The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol provides a general framework for a preliminary in vivo pharmacokinetic study.

Workflow for In Vivo Pharmacokinetic Study in Rats

cluster_pre Pre-Dosing cluster_dosing Dosing and Sampling cluster_post Analysis and Reporting acclimate Acclimatize rats to housing conditions fast Fast animals overnight (with access to water) acclimate->fast dose Administer the formulation orally (e.g., via gavage) fast->dose formulate Prepare the formulation of the this compound derivative formulate->dose collect_blood Collect blood samples at predetermined time points dose->collect_blood process_blood Process blood to obtain plasma collect_blood->process_blood analyze Analyze plasma samples for drug concentration (LC-MS/MS) process_blood->analyze pk_analysis Perform pharmacokinetic analysis to determine parameters (Cmax, Tmax, AUC, etc.) analyze->pk_analysis report Generate study report pk_analysis->report

Caption: General workflow for an oral pharmacokinetic study in rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are commonly used. The animals are acclimatized to the housing conditions and fasted overnight before the study.

  • Formulation and Dosing: The this compound derivative is formulated in a suitable vehicle. A predetermined dose is administered orally, typically via gavage.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected from the tail vein or via a cannula.

  • Plasma Preparation: Blood samples are processed (e.g., by centrifugation) to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Signaling Pathways

Quinoline-sulfonamide derivatives have been shown to target various signaling pathways, particularly in the context of cancer and autoimmune diseases. Understanding these pathways can provide insights into the mechanism of action and potential therapeutic applications.

Potential Signaling Pathways Targeted by Quinoline-Sulfonamide Derivatives

cluster_cancer Cancer-Related Pathways cluster_autoimmune Autoimmune-Related Pathway aurora Aurora Kinases (A, B) cell_cycle Cell Cycle Progression aurora->cell_cycle Regulates pi3k PI3K/Akt/mTOR Pathway pi3k->cell_cycle Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits rorg RORγ (Retinoid-related Orphan Receptor gamma) th17 Th17 Cell Differentiation rorg->th17 Drives il17 IL-17 Production th17->il17 Leads to inflammation Inflammation il17->inflammation Promotes drug This compound Derivatives drug->aurora Inhibit drug->pi3k Inhibit drug->rorg Inverse Agonist

Caption: Potential signaling pathways modulated by Quinoline-Sulfonamide derivatives.

Quinoline-sulfonamide derivatives can act as inhibitors of key signaling molecules. For instance, they have been investigated as inhibitors of Aurora kinases and the PI3K/Akt/mTOR pathway, both of which are crucial in regulating cell cycle progression and apoptosis and are often dysregulated in cancer.[21][22] Additionally, some quinoline sulfonamides have been identified as RORγ inverse agonists, thereby inhibiting the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17, a key pathway in autoimmune diseases.

References

Technical Support Center: Quinolin-8-ylmethanesulfonamide Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Quinolin-8-ylmethanesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of this compound?

A1: this compound is comprised of a quinoline ring system and a methanesulfonamide group. Therefore, its spectra will exhibit features characteristic of both moieties.

  • ¹H NMR: Expect signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet for the methyl group protons of the methanesulfonamide will likely appear in the upfield region (around 3.0 ppm). The NH proton of the sulfonamide may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons of the quinoline ring will resonate in the downfield region (120-150 ppm). The methyl carbon of the methanesulfonamide will be in the upfield region.

  • Mass Spectrometry (MS): The protonated molecule [M+H]⁺ is expected. Characteristic fragmentation may involve the loss of SO₂ (64 Da) from the parent ion, a common fragmentation pathway for sulfonamides.[1][2]

  • FTIR: Look for characteristic vibrational bands for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1400 cm⁻¹ region).[3][4]

Q2: My ¹H NMR spectrum shows broad or shifting peaks in the aromatic region. What could be the cause?

A2: This is a common observation for quinoline derivatives and can be attributed to several factors:

  • Concentration-dependent π-π stacking: Quinoline rings have a tendency to stack in solution, leading to changes in the chemical environment of the protons. This can cause concentration-dependent chemical shifts and peak broadening.[5][6] It is proposed that these changes are due to dipole-dipole and π-π interactions between two or more quinoline molecules.[5][6]

  • Solvent effects: The choice of solvent can influence the chemical shifts of the aromatic protons and the NH proton of the sulfonamide.

  • pH: The quinoline nitrogen is basic and can be protonated, which will significantly alter the electronic structure and the resulting NMR spectrum. Ensure your solvent is free of acidic impurities.

Troubleshooting Tip: Try acquiring spectra at different concentrations to see if the chemical shifts change. Using a deuterated solvent that can disrupt π-π stacking, such as DMSO-d₆, may also help to sharpen the signals.

Q3: In my mass spectrum, I am not observing the expected molecular ion peak. Why?

A3: Several factors can lead to a weak or absent molecular ion peak:

  • In-source fragmentation: The compound may be fragmenting in the ion source before detection. This is common for molecules with labile functional groups.

  • Ionization technique: The choice of ionization technique (e.g., ESI, APCI) can significantly impact the intensity of the molecular ion.[7]

  • Sample purity: Impurities in the sample can suppress the ionization of your target compound.

Troubleshooting Tip: Try using a softer ionization technique if available. If using ESI, optimizing the cone voltage can sometimes reduce in-source fragmentation. Ensure your sample is pure by using a technique like LC-MS.

Troubleshooting Guides

Ambiguous ¹H NMR Spectra
Symptom Possible Cause Troubleshooting Steps
Overlapping aromatic signalsThe seven protons on the quinoline ring may have very similar chemical shifts, leading to complex, overlapping multiplets.1. Increase Spectrometer Field Strength: A higher field strength will increase the dispersion of the signals. 2. 2D NMR: Perform a COSY experiment to identify coupled protons and a HSQC/HMBC to correlate protons to their attached carbons.
Broad NH peakThe sulfonamide NH proton can exchange with residual water in the solvent or undergo quadrupole broadening due to the adjacent nitrogen.1. D₂O Exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The NH peak should disappear. 2. Low Temperature: Cooling the sample can sometimes sharpen the NH signal by slowing down exchange processes.
Unexpected chemical shiftsSubstituent effects from the methanesulfonamide group and intermolecular interactions can cause deviations from predicted values.1. Compare with similar structures: Look for published NMR data of similar quinoline-8-sulfonamide derivatives. 2. Computational prediction: Use NMR prediction software to get a theoretical spectrum to compare with your experimental data.
Ambiguous Mass Spectra
Symptom Possible Cause Troubleshooting Steps
Prominent peak at [M+H-64]⁺Loss of SO₂ is a very common and characteristic fragmentation for sulfonamides.[1][2]This is likely a real fragment and can be used to support the identification of your compound. Perform MS/MS on the parent ion to confirm this fragmentation pathway.
Complex fragmentation patternThe quinoline ring can also undergo fragmentation, leading to a complex spectrum.1. High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to determine the elemental composition of the fragments. 2. MS/MS Analysis: Isolate the parent ion and fragment it to establish a clear fragmentation pathway.
Adduct formationThe molecule may form adducts with salts present in the solvent (e.g., [M+Na]⁺, [M+K]⁺).1. Check for expected mass differences: Look for peaks that are 22 or 38 Da higher than your expected [M+H]⁺. 2. Reduce salt concentration: Use HPLC-grade solvents and minimize the use of buffers containing sodium or potassium salts.
Ambiguous FTIR Spectra
Symptom Possible Cause Troubleshooting Steps
Broad O-H peak obscuring N-H stretchThe sample may be wet, or the N-H stretch may be broad due to hydrogen bonding.1. Dry the sample: Ensure your sample is thoroughly dried before analysis. 2. Dilute the sample: For solution-state IR, dilution can reduce intermolecular hydrogen bonding.
Weak or absent S=O stretchesThe S=O stretches can sometimes be weak or overlap with other peaks in the fingerprint region.1. Check the fingerprint region carefully: Compare your spectrum with a reference spectrum of a similar sulfonamide. 2. Use a different sampling technique: For example, switching from a KBr pellet to an ATR accessory can sometimes enhance the intensity of certain peaks.
Overlapping peaks in the fingerprint region (1600-600 cm⁻¹)The quinoline ring has many vibrational modes that fall in this region, leading to a complex pattern.1. Focus on key functional group peaks: Prioritize the identification of the N-H and S=O stretches. 2. Compare with reference spectra: Use spectral libraries to compare your spectrum with those of quinoline and sulfonamide derivatives.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ion source to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the target compound.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data over the desired mass range (e.g., m/z 100-500).

  • Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions or adducts.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR accessory.

    • Set the spectral range to 4000-400 cm⁻¹.

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Data Ambiguous Data NMR->Data MS->Data FTIR->Data Troubleshoot Troubleshooting Guides Data->Troubleshoot Structure Structural Elucidation Troubleshoot->Structure logical_relationship cluster_observation Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions AmbiguousSpectra Ambiguous Spectroscopic Data Concentration Concentration Effects (π-π stacking) AmbiguousSpectra->Concentration Solvent Solvent Effects AmbiguousSpectra->Solvent Fragmentation In-source Fragmentation AmbiguousSpectra->Fragmentation Purity Sample Impurity AmbiguousSpectra->Purity Dilution Vary Concentration Concentration->Dilution TwoD_NMR 2D NMR Experiments Concentration->TwoD_NMR ChangeSolvent Change Solvent Solvent->ChangeSolvent SoftIonization Use Softer Ionization Fragmentation->SoftIonization Purification Purify Sample Purity->Purification

References

Optimizing the conditions for crystallization of Quinolin-8-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for Quinolin-8-ylmethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when crystallizing this compound?

A1: The most critical factors include the choice of solvent, the degree of supersaturation, the cooling rate, and the presence of impurities.[1][2][3][4] Temperature significantly affects solubility and therefore plays a crucial role in both the nucleation and crystal growth stages.[1][4][5]

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6][7][8] For a molecule like this compound, which contains both a quinoline ring and a sulfonamide group, solvents of intermediate polarity are often a good starting point. Consider solvents that can engage in hydrogen bonding.[9][10] A general rule is that solvents with similar functional groups to the compound are often good solubilizers.[11] It is recommended to perform a solvent screen with small amounts of your compound to identify the best candidate.[6] Useful solvent pairs, such as ethanol-water or acetone-ligroin, can also be effective.[12][13]

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid crystal. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[8] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or selecting a solvent with a lower boiling point.[14]

Q4: My compound will not crystallize, what should I do?

A4: If crystallization does not occur, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[12][14] Adding a seed crystal of the desired compound can also initiate crystallization.[12] If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration.[14] If all else fails, removing the solvent by rotary evaporation and attempting recrystallization with a different solvent system may be necessary.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent and allow to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of this compound.- Cool the solution to a lower temperature.
Compound "oils out" - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Use a lower-boiling point solvent or a different solvent system.
Crystals are too small - Nucleation rate is too high.- Cooling is too fast.- Decrease the rate of cooling by insulating the flask.- Use a slightly larger volume of solvent.
Low yield of crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent.- Reduce the amount of solvent used to dissolve the compound.- Ensure the filtration apparatus is pre-heated.- Use a colder solvent for washing the crystals.
Discolored crystals - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration.[15]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.[13] Good candidate solvents will show low solubility at room temperature and high solubility at their boiling point.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid completely dissolves.[15]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[15]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[15]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.[7][15]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[15]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[15]

Protocol 2: Solvent-Antisolvent Crystallization
  • Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent at room temperature (a solvent in which it is highly soluble).

  • Addition of Antisolvent: Slowly add an "antisolvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Gently warm the solution until it becomes clear again. Allow the solution to cool slowly to room temperature.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single solvent recrystallization protocol.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude compound in minimum hot solvent decolorize Add activated charcoal (optional) dissolve->decolorize If colored hot_filter Hot filtration to remove impurities decolorize->hot_filter cool Slow cooling to induce crystallization hot_filter->cool filter Vacuum filtration to collect crystals cool->filter wash Wash with cold solvent filter->wash dry Dry the purified crystals wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_tree cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_poor_quality Solutions for Poor Quality start Crystallization Experiment outcome Crystals Formed? start->outcome no_crystals No Crystals outcome->no_crystals No oiling_out Oiling Out outcome->oiling_out Oil yes_crystals Good Quality Crystals? outcome->yes_crystals Yes scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed concentrate Concentrate solution no_crystals->concentrate add_solvent Add more solvent oiling_out->add_solvent slow_cool Cool more slowly oiling_out->slow_cool success Successful Crystallization yes_crystals->success Yes poor_quality Poor Quality Crystals yes_crystals->poor_quality No recrystallize Re-dissolve and crystallize slower poor_quality->recrystallize

References

Addressing batch-to-batch variability in Quinolin-8-ylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Quinolin-8-ylmethanesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reaction of 8-aminoquinoline with methanesulfonyl chloride in the presence of a base.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary suspect. Ensure that the methanesulfonyl chloride is added slowly and at a controlled temperature, as rapid addition can lead to side reactions. The choice of base and solvent is also critical. While pyridine is commonly used as both a base and a solvent, other non-nucleophilic bases like triethylamine in an inert solvent such as dichloromethane (DCM) or acetonitrile can be effective. The reaction temperature should be optimized; starting at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature can improve yields.

Another potential cause for low yield is the degradation of the starting material or product. 8-aminoquinoline can be sensitive to oxidation, so using high-quality, purified starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Finally, product loss during workup and purification is a common issue. Ensure complete extraction of the product from the aqueous phase during workup. For purification, recrystallization is often preferred over column chromatography to minimize losses, provided a suitable solvent system is identified.

Question: I am observing a significant amount of an insoluble, tar-like byproduct in my reaction mixture. What is it and how can I avoid it?

Answer:

The formation of insoluble, tar-like byproducts is often due to polymerization or complex side reactions. This can be triggered by several factors:

  • Excessive Heat: Running the reaction at too high a temperature can promote polymerization of the starting materials or product. Careful temperature control is crucial.

  • Presence of Water: Moisture can react with methanesulfonyl chloride to form methanesulfonic acid, which can catalyze side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Stoichiometry: An incorrect stoichiometry of reagents, particularly an excess of methanesulfonyl chloride, can lead to the formation of polysulfonated byproducts or other undesired reactions. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the sulfonyl chloride.

To avoid these byproducts, it is recommended to perform the reaction at low temperatures, use anhydrous conditions, and carefully control the addition of methanesulfonyl chloride.

Question: My purified this compound shows impurities in the NMR spectrum. What are the likely side products?

Answer:

Common impurities in the synthesis of this compound can include:

  • Unreacted 8-aminoquinoline: This can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) during workup.

  • Bis(methanesulfonyl)amine derivative: Formation of a di-sulfonated product at the amino group is possible, especially with a large excess of methanesulfonyl chloride and a strong base.

  • Hydrolysis product: If water is present, methanesulfonyl chloride can hydrolyze to methanesulfonic acid. This is typically removed during the aqueous workup.

  • C5-Sulfonated byproduct: Although the primary reaction occurs at the amino group, under certain conditions, particularly with copper catalysis, C-H activation at the C5 position of the quinoline ring can lead to the formation of a C-sulfonated isomer.[1]

Careful control of reaction conditions and thorough purification, such as recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, can help to remove these impurities.

Question: The color of my reaction mixture varies from batch to batch. Does this indicate a problem?

Answer:

Color variation in the reaction mixture can be an indicator of inconsistencies. While 8-aminoquinoline itself is a pale yellow solid, the reaction to form the sulfonamide can sometimes produce colored byproducts, especially if there are impurities in the starting materials or if the reaction is exposed to air and light, leading to oxidative degradation.

To ensure consistency, use starting materials of the same purity for each batch and consider running the reaction under an inert atmosphere and protected from light. While a change in color doesn't always signify a failed reaction, it warrants closer analysis of the product purity for that batch.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the synthesis of this compound?

A1: Pyridine is a commonly used solvent as it also acts as a base to neutralize the HCl generated during the reaction.[2] Alternatively, aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile can be used in combination with a non-nucleophilic base such as triethylamine. The choice of solvent can impact reaction rate and solubility of reactants and products.

Q2: Which base is most effective for this reaction?

A2: Pyridine is a traditional choice. Triethylamine is also a good option and is often easier to remove during workup. The selection of the base can influence the reaction rate and the formation of byproducts.

Q3: What is the optimal temperature for the reaction?

A3: The reaction is typically started at a low temperature, such as 0 °C, during the addition of methanesulfonyl chloride to control the exothermic reaction. The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion.

Q4: How can I best purify the final product?

A4: Recrystallization is a highly effective method for purifying this compound. Common solvents for recrystallization include ethanol, methanol, or mixtures of these alcohols with water. Column chromatography on silica gel can also be used, but may lead to lower recovery.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the sulfonamide functional group. The melting point of the crystalline solid can also be a good indicator of purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-(Quinolin-8-yl)sulfonamides

Sulfonyl ChlorideBaseSolventTemperatureYield (%)Reference
Benzenesulfonyl chloridePyridinePyridine110-120 °C85-90[2]
p-Toluenesulfonyl chloridePyridinePyridine110-120 °C85-90[2]
Naphthalene-2-sulfonyl chloridePyridinePyridine110-120 °C85-90[2]
Arylsulfonyl chloridesK₂CO₃DMF100 °CModerate to Good[3]
Aliphatic sulfonyl chloridesCuIMeCNRoom TempModerate to Good[3]

Note: Yields are reported for analogous sulfonamide syntheses and may vary for this compound.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous N-(quinolin-8-yl)sulfonamides.

  • Materials:

    • 8-Aminoquinoline

    • Methanesulfonyl chloride

    • Anhydrous pyridine (or Triethylamine and anhydrous Dichloromethane)

    • Hydrochloric acid (1M solution)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

    • Ethanol (for recrystallization)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 8-aminoquinoline (1.0 equivalent) in anhydrous pyridine (or anhydrous DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1M HCl solution (to remove unreacted 8-aminoquinoline and pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Mandatory Visualization

NF-κB Signaling Pathway

Quinoline-based sulfonamides have been investigated as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. The diagram below illustrates the canonical NF-κB signaling pathway.

Caption: Canonical NF-κB signaling pathway.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Check stoichiometry - Optimize reaction time/temp - Check reagent quality check_yield->incomplete_reaction Yes side_reactions Side Reactions? - Control temperature - Use anhydrous conditions - Inert atmosphere check_purity->side_reactions Yes end_ok Successful Synthesis check_purity->end_ok No workup_loss Product Loss during Workup? - Optimize extraction pH - Use appropriate solvent volume end_nok Re-evaluate Protocol incomplete_reaction->end_nok workup_loss->end_nok purification_issue Ineffective Purification? - Choose optimal recrystallization solvent - Consider chromatography side_reactions->end_nok purification_issue->end_nok

Caption: Troubleshooting workflow for synthesis.

References

Validation & Comparative

A Comparative Analysis of Quinolin-8-ylmethanesulfonamide and Other Pyruvate Kinase M2 (PKM2) Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism, has emerged as a promising target for novel anti-cancer therapies. Its role in the Warburg effect, where cancer cells favor aerobic glycolysis, makes it a critical node for therapeutic intervention. This guide provides a comparative overview of the efficacy of Quinolin-8-ylmethanesulfonamide and other prominent PKM2 inhibitors, supported by experimental data and detailed methodologies.

Introduction to PKM2 Inhibition

PKM2 exists in two main conformational states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1][2] Inhibiting PKM2 aims to disrupt this metabolic reprogramming, thereby starving cancer cells of essential building blocks and inducing cell death.

Comparative Efficacy of PKM2 Inhibitors

The following table summarizes the in vitro efficacy of several known PKM2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorChemical ClassPKM2 IC50 (µM)Cell-based Proliferation IC50 (µM)Cell Line(s)Reference(s)
Shikonin Naphthoquinone~0.5 - 50.3 - 2.5Various cancer cell lines[5]
Compound 3K Naphthoquinone derivative2.950.18 - 1.56HCT116, HeLa, H1299[5][6]
Lapachol Naphthoquinone1.4Not specifiedMelanoma cells[7]
Compound 3h Naphthoquinone derivative0.96Not specifiedLNCaP[6]
Silibinin Flavonolignan0.91Not specifiedNot specified
Curcumin Curcuminoid1.12Not specifiedNot specified
Resveratrol Stilbenoid3.07Not specifiedNot specified
Ellagic Acid Polyphenol4.20~20MDA-MB-231
Apigenin FlavoneNot specified2.0 - 89.5HCT116, HT29, DLD1[7]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the presence of allosteric activators like fructose-1,6-bisphosphate (FBP).

Signaling Pathways and Experimental Workflows

To understand the broader context of PKM2 inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.

PKM2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_glycolysis Glycolysis cluster_biosynthesis Anabolic Pathways cluster_nuclear Nuclear Functions Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR PKM2_dimer PKM2 (inactive dimer) AKT->PKM2_dimer Phosphorylation (inhibition) Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP PPP Pentose Phosphate Pathway (PPP) (Nucleotides, NADPH) G6P->PPP PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM2_tetramer PKM2 (active tetramer) FBP->PKM2_tetramer Allosteric activation Pyruvate Pyruvate PEP->Pyruvate PKM2_tetramer Serine_Glycine Serine/Glycine Synthesis (Amino Acids, Lipids) PEP->Serine_Glycine Metabolic shunt (PKM2 dimer) Lactate Lactate Pyruvate->Lactate PKM2_tetramer->PKM2_dimer Dissociation PKM2_dimer->PKM2_tetramer Association PKM2_dimer_nuclear Nuclear PKM2 (dimer) PKM2_dimer->PKM2_dimer_nuclear PKM2_Inhibitors PKM2 Inhibitors (e.g., this compound, Shikonin) PKM2_Inhibitors->PKM2_dimer Stabilization Transcription_Factors Transcription Factors (e.g., HIF-1α, β-catenin) PKM2_dimer_nuclear->Transcription_Factors Co-activation Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: PKM2 signaling in cancer metabolism.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Recombinant_PKM2 Purified Recombinant PKM2 Enzyme Inhibitor_Screening Incubate with PKM2 Inhibitors Recombinant_PKM2->Inhibitor_Screening LDH_Assay LDH-Coupled Assay Inhibitor_Screening->LDH_Assay KinaseGlo_Assay Kinase-Glo Assay Inhibitor_Screening->KinaseGlo_Assay IC50_Determination Determine IC50 values LDH_Assay->IC50_Determination KinaseGlo_Assay->IC50_Determination Cancer_Cells Cancer Cell Lines (e.g., A549, HeLa, HCT116) Inhibitor_Treatment Treat cells with PKM2 Inhibitors Cancer_Cells->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Inhibitor_Treatment->Proliferation_Assay Metabolite_Analysis Metabolite Analysis (e.g., Pyruvate, Lactate levels) Inhibitor_Treatment->Metabolite_Analysis Cell_Death_Assay Apoptosis/Autophagy Assay Inhibitor_Treatment->Cell_Death_Assay Efficacy_Evaluation Evaluate Cellular Efficacy Proliferation_Assay->Efficacy_Evaluation Metabolite_Analysis->Efficacy_Evaluation Cell_Death_Assay->Efficacy_Evaluation

Caption: Experimental workflow for evaluating PKM2 inhibitors.

Experimental Protocols

Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay

This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Lactate dehydrogenase (LDH) enzyme

  • PKM2 inhibitors (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add the PKM2 enzyme to the reaction mixture.

  • To test inhibitor efficacy, add varying concentrations of the inhibitor compound to the wells. Include a DMSO control (vehicle).

  • Initiate the reaction by adding the substrate mixture (PEP and ADP).

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • The rate of NADH oxidation (slope of the absorbance vs. time curve) is proportional to the PKM2 activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Kinase-Glo® Luminescent Kinase Assay

This is an endpoint assay that measures the amount of ATP remaining after the pyruvate kinase reaction. The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP. The luminescent signal is inversely proportional to the PKM2 activity.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: (as recommended by the kit manufacturer, e.g., 100 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • PKM2 inhibitors (dissolved in DMSO)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Set up the pyruvate kinase reaction in the wells of the microplate containing assay buffer, PEP, ADP, and the PKM2 enzyme.

  • Add varying concentrations of the inhibitor compound to the wells, including a DMSO control.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a constant temperature.

  • Add the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

  • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • A lower luminescent signal indicates higher PKM2 activity (more ATP consumed).

  • Calculate the percent inhibition and determine the IC50 value as described for the LDH-coupled assay.[1]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PKM2 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PKM2 inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance of the solution at ~570 nm.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value for cell proliferation.[5]

Conclusion

The inhibition of PKM2 presents a compelling strategy for the development of novel cancer therapeutics. While this compound and its derivatives show promise as modulators of cancer cell metabolism, further studies are required to quantify their direct enzymatic inhibition of PKM2 and to fully elucidate their mechanism of action. In contrast, inhibitors like Shikonin and its more potent derivative, Compound 3K, have been more extensively characterized and demonstrate significant anti-proliferative effects in various cancer cell lines. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging PKM2 inhibitors, paving the way for the development of more effective and targeted cancer therapies.

References

In Vivo Anticancer Activity of Quinoline Derivative 91b1 Compared to Standard Chemotherapies in Esophageal Squamous Cell Carcinoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The therapeutic landscape for esophageal squamous cell carcinoma (ESCC) continues to seek novel compounds with improved efficacy and reduced toxicity. Quinoline derivatives have emerged as a promising class of anticancer agents.[1] This guide provides a comparative analysis of the in vivo anticancer activity of a novel quinoline derivative, compound 91b1, against standard-of-care chemotherapeutic agents, Cisplatin and 5-Fluorouracil (5-FU). Due to the lack of publicly available in vivo data for Quinolin-8-ylmethanesulfonamide, this guide utilizes the closely related quinoline derivative 91b1 as a representative compound to illustrate the potential of this chemical class. Compound 91b1 has demonstrated significant anticancer effects in preclinical models, purportedly through the downregulation of Lumican.[1][2] This guide presents a compilation of experimental data from various preclinical studies to offer an objective comparison of these anticancer agents.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the in vivo anticancer activity of the quinoline derivative 91b1, Cisplatin, and 5-Fluorouracil in mouse xenograft models of esophageal cancer. The data has been compiled from separate studies and is presented for comparative purposes.

Compound Xenograft Model Dosage and Administration Tumor Growth Inhibition (TGI) Effect on Body Weight Reference Study
Quinoline Derivative 91b1 KYSE-450 (ESCC) cells in nude mice10 mg/kg/day, intraperitoneal injectionSignificantly reduced tumor size compared to vehicle control (p < 0.001)Not specified, but described as having low toxicity[3][4]
Cisplatin Esophageal Cancer Xenograft2 mg/kg, every 3 days for 5 doses, intraperitoneal injectionSignificant reduction in tumor volume and weight compared to controlNot specified[5][6]
5-Fluorouracil (5-FU) TE11 (ESCC) cells in nude mice5 mg/kg, every 3 days, intraperitoneal injectionSignificantly lower tumor volume compared to PBS controlNo significant weight loss observed[7][8]

Experimental Protocols

Quinoline Derivative 91b1 Xenograft Study
  • Cell Line and Animal Model: Human esophageal squamous cell carcinoma (ESCC) cell line KYSE-450 was used. Athymic nude mice were utilized for tumor implantation.[3]

  • Tumor Implantation: KYSE-450 cells were harvested, resuspended in a suitable medium, and injected subcutaneously into the flank of each mouse.

  • Treatment Protocol: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 91b1 was administered intraperitoneally at a dose of 10 mg/kg/day. The control group received a vehicle solution.[3]

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed.[3] The statistical significance of the difference in tumor size between the treated and control groups was determined.[3]

Cisplatin Xenograft Study (Generalized Protocol)
  • Cell Line and Animal Model: Esophageal cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).[5][9]

  • Treatment Protocol: Treatment is initiated when tumors reach a predetermined size. Cisplatin is typically administered via intraperitoneal injection at doses ranging from 2-5 mg/kg, often in a cyclical manner (e.g., every 3-4 days for several cycles).[5][6]

  • Efficacy and Toxicity Monitoring: Tumor growth is monitored by measuring tumor volume with calipers. Animal body weight is recorded as an indicator of systemic toxicity.[6]

5-Fluorouracil (5-FU) Xenograft Study (Generalized Protocol)
  • Cell Line and Animal Model: Human ESCC cell lines (e.g., TE11) are implanted subcutaneously in athymic nude mice.[8][9]

  • Treatment Protocol: Mice with established tumors are treated with 5-FU, commonly administered intraperitoneally. A typical dose is 5 mg/kg given every 3 days.[8]

  • Outcome Measures: The primary outcome is the inhibition of tumor growth, assessed by regular measurement of tumor volume. Animal well-being is monitored through body weight measurements.[7][8]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Quinoline Derivative 91b1

Compound 91b1 is suggested to exert its anticancer effects by downregulating the expression of Lumican.[1][2] Lumican is a proteoglycan that can influence various signaling pathways involved in cancer progression, including those related to cell migration, invasion, and proliferation.[10][11]

G cluster_0 Quinoline Derivative 91b1 cluster_1 Target Gene cluster_2 Cellular Processes 91b1 Quinoline Derivative 91b1 Lumican Lumican Gene 91b1->Lumican Downregulates Migration Cell Migration Lumican->Migration Inhibits Invasion Cell Invasion Lumican->Invasion Inhibits Proliferation Cell Proliferation Lumican->Proliferation Inhibits

Caption: Proposed mechanism of action for quinoline derivative 91b1.

General Workflow of a Xenograft Experiment

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an anticancer compound using a xenograft model.[9]

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (Compound vs. Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis Data Analysis and Endpoint Evaluation Data_Collection->Analysis

References

Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Quinolin-8-ylmethanesulfonamide and its analogues reveals their potential as promising candidates in drug discovery, particularly in the realm of anticancer research. This guide provides a comparative overview of their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

This compound belongs to the broader class of quinoline sulfonamides, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Analogues of this core structure have been synthesized and evaluated for a range of therapeutic applications, demonstrating activities such as anticancer, antibacterial, and enzyme inhibition. This comparative guide synthesizes available data to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Comparative Biological Activity

The primary therapeutic area where this compound and its analogues have been investigated is oncology. Their cytotoxic effects against various cancer cell lines have been evaluated, with inhibitory concentrations (IC50) serving as a key metric for comparison. While a direct head-to-head comparison of a comprehensive set of this compound analogues is not extensively documented in a single study, data from various sources allows for a preliminary comparative analysis.

For instance, a study on quinoline-8-sulfonamide derivatives demonstrated their potential as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][2] One of the synthesized compounds, a hybrid of 8-sulfamoylquinoline and 1,2,3-triazole, exhibited significant cytotoxicity against several cancer cell lines.[1] Another study on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives reported potent cytotoxic and apoptotic activity against pancreatic cancer cells.[3][4][5]

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Quinoline-8-sulfonamide-triazole hybrid (Compound 9a) Amelanotic melanoma (C32)233.9 µg/mL (approx. 520 µM)[1]
Melanotic melanoma (COLO829)168.7 µg/mL (approx. 376 µM)[1]
Triple-negative breast cancer (MDA-MB-231)273.5 µg/mL (approx. 609 µM)[1]
Glioblastoma multiforme (U87-MG)339.7 µg/mL (approx. 756 µM)[1]
Lung cancer (A549)223.1 µg/mL (approx. 496 µM)[1]
N'-(4-methylbenzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (Compound 3b) Pancreatic cancer (PANC-1)Significantly lower than cisplatin[3][5]
N'-(4-(trifluoromethyl)benzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (Compound 3f) Pancreatic cancer (PANC-1)Two-fold more potent than cisplatin[3][5]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Mechanism of Action

The anticancer activity of quinoline sulfonamides is believed to be mediated through various signaling pathways. Two prominent pathways that have been implicated are the Pyruvate Kinase M2 (PKM2) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

PKM2 Inhibition Pathway

Several quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2.[1][2] PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor metabolism and growth. By inhibiting or modulating the activity of PKM2, these compounds can disrupt the energy supply to cancer cells, leading to cell death.

PKM2_Inhibition_Pathway Compound This compound Analogue PKM2 Pyruvate Kinase M2 (PKM2) Compound->PKM2 Inhibits Glycolysis Glycolysis PKM2->Glycolysis Regulates TumorGrowth Tumor Growth & Proliferation Glycolysis->TumorGrowth Supports NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Compound Quinoline Sulfonamide Compound->IKK Inhibits Synthesis_Workflow Start 8-Quinolinesulfonyl Chloride Reaction Reaction in suitable solvent (e.g., Pyridine) Start->Reaction Amine Primary/Secondary Amine (R-NHR') Amine->Reaction Product N-substituted Quinoline-8-sulfonamide Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

References

Synergistic Potential of Quinoline-Sulfonamide Compounds with Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published data on the synergistic effects of Quinolin-8-ylmethanesulfonamide specifically, this guide presents findings on a closely related quinoline-sulfonamide hybrid compound, QS-3. This information is intended to provide researchers, scientists, and drug development professionals with valuable insights into the potential synergistic interactions of this class of compounds with established antibiotics.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations. Quinoline-sulfonamide hybrids are a promising class of compounds that combine the structural features of two distinct antimicrobial agents. This guide provides a comparative analysis of the synergistic effects of the quinoline-sulfonamide hybrid QS-3 with the fluoroquinolone antibiotic ciprofloxacin against various bacterial strains. The data presented is derived from a study by Saifi et al. (2025), which employed the checkerboard assay to evaluate these interactions.

Data Presentation: Synergistic Activity of QS-3 with Ciprofloxacin

The synergistic potential of the quinoline-sulfonamide hybrid compound QS-3 in combination with the antibiotic ciprofloxacin was evaluated against several bacterial strains. The results, summarized in the table below, demonstrate a significant reduction in the minimum inhibitory concentration (MIC) of both compounds when used in combination, indicating a synergistic relationship against E. coli, E. faecalis, and S. typhi. An indifferent effect was observed against P. aeruginosa.[1]

Bacterial StrainCompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFIC Index (FICI)Interpretation
E. coliQS-3128320.5Synergy
Ciprofloxacin12832
E. faecalisQS-3128320.5Synergy
Ciprofloxacin12832
P. aeruginosaQS-364321.0Indifference
Ciprofloxacin6432
S. typhiQS-3128320.5Synergy
Ciprofloxacin12832

Fractional Inhibitory Concentration (FIC) Index Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Checkerboard Assay for Synergistic Activity

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[2][3]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of QS-3 and Ciprofloxacin

  • Multichannel pipette

  • Incubator

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of QS-3 and ciprofloxacin in MHB. The concentrations should typically range from 1/16 to 4 times the MIC of each compound.

    • In a 96-well plate, add decreasing concentrations of QS-3 along the x-axis and decreasing concentrations of ciprofloxacin along the y-axis.

    • The wells in the first row and first column will contain the drugs alone in serial dilutions to re-determine their MICs. One well should be reserved as a growth control (no drug) and another as a sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity to determine the MIC of each compound alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI value as described in the table above.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start prep_drugs Prepare Serial Dilutions of QS-3 & Ciprofloxacin start->prep_drugs prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_drugs Dispense Drug Dilutions into 96-well Plate prep_drugs->dispense_drugs inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dispense_drugs->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC & FICI read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret end End interpret->end

Caption: Workflow of the checkerboard assay to determine synergistic interactions.

Synergistic_Mechanism cluster_qs3 QS-3 (Quinoline-Sulfonamide Hybrid) cluster_cipro Ciprofloxacin cluster_bacterium Bacterial Cell qs3 QS-3 quinoline Quinoline Moiety qs3->quinoline sulfonamide Sulfonamide Moiety qs3->sulfonamide dna_gyrase DNA Gyrase/ Topoisomerase IV quinoline->dna_gyrase Inhibits folate_synthesis Folate Synthesis Pathway sulfonamide->folate_synthesis Inhibits (competes with PABA) cipro Ciprofloxacin cipro->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for folate_synthesis->dna_replication Provides precursors for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Proposed synergistic mechanism of QS-3 and Ciprofloxacin.

References

A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of small molecules to their protein targets. However, the in-silico nature of these predictions necessitates rigorous experimental validation to ensure their accuracy and physiological relevance. This guide provides a comprehensive comparison of molecular docking results with established experimental binding assays, offering researchers and drug development professionals a framework for robust cross-validation.

The Critical Juncture: Bridging Computational Predictions with Experimental Reality

Molecular docking employs scoring functions to rank potential drug candidates based on their predicted binding affinity. While computationally efficient, these scoring functions are approximations of the complex molecular interactions that occur in a biological system. Therefore, it is imperative to experimentally verify the top-ranked candidates to confirm their actual binding affinity and mechanism of action. A strong correlation between docking scores and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) lends confidence to the computational model and its predictive power for novel compounds.

Comparative Analysis of Molecular Docking and Experimental Binding Data

The following table summarizes the correlation between docking scores from various software and experimentally determined binding affinities for different protein-ligand systems. This data highlights the importance of selecting the appropriate docking program and scoring function for a given target class.

Target ProteinLigandDocking SoftwareDocking Score (kcal/mol)Experimental AssayBinding Affinity (Kᵢ/Kₐ/IC₅₀)Reference
Cyclooxygenase-2 (COX-2)SC-558GOLD (ChemPLP)-Enzymatic AssayIC₅₀ = 0.02 µM[1]
Epidermal Growth Factor Receptor (EGFR)ErlotinibGlide (SP)-8.25Biochemical AssayIC₅₀ = 2 nM[2]
Epidermal Growth Factor Receptor (EGFR)BDB: 50102417Glide (XP)-9.01Biochemical Assay-[2]
5-Hydroxytryptamine Receptor 6 (5-HT6)Compound A--12.2Radioligand BindingKᵢ = 0.1 nM[3]
5-Hydroxytryptamine Receptor 6 (5-HT6)Compound B--5.7Radioligand BindingKᵢ = 1000 nM[3]
p38 MAP KinaseBIRB 796AutoDock Vina-10.5SPRKₐ = 1.1 x 10⁸ M⁻¹[4]
c-Src KinaseDasatinib--SPRKₐ = 2.5 x 10⁹ M⁻¹[4]

Note: Direct comparison of docking scores across different software is not always straightforward due to variations in their underlying algorithms and scoring functions. The key is the relative ranking of compounds and the correlation with experimental data within a given study.

Experimental Protocols for Binding Affinity Determination

Accurate experimental validation relies on the meticulous execution of binding assays. Below are detailed protocols for three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.[5][6]

Experimental Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein ligand in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of analyte dilutions in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association phase.

  • Dissociation and Regeneration:

    • Inject running buffer without the analyte to monitor the dissociation of the analyte-ligand complex.

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.[7]

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ = kₐ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][8]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and ligand solutions. Typically, the ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the sample cell.[9]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature and stirring speed.

  • Titration:

    • Perform an initial small injection to account for any diffusion from the syringe tip.

    • Inject small aliquots of the ligand into the sample cell at regular intervals.

    • Measure the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger protein.[10]

Experimental Protocol:

  • Tracer and Protein Preparation:

    • Synthesize or obtain a fluorescently labeled version of a known binder (the tracer).

    • Prepare a solution of the purified target protein in a suitable assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the tracer to a serial dilution of the protein.

    • For competitive binding assays, add a fixed concentration of both the tracer and the protein, followed by a serial dilution of the unlabeled test compound.

  • Measurement:

    • Excite the sample with polarized light at the tracer's excitation wavelength.

    • Measure the fluorescence emission parallel and perpendicular to the excitation plane.

    • Calculate the fluorescence polarization (in milli-polarization units, mP).

  • Data Analysis:

    • Plot the change in mP against the concentration of the protein or the competing ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kₐ) for the tracer-protein interaction or the IC₅₀ value for the competing ligand.

Visualizing the Workflow and Underlying Biology

To effectively communicate the relationship between computational and experimental approaches, as well as the biological context, graphical representations are invaluable.

Experimental Workflow for Cross-Validation

experimental_workflow cluster_computational Computational Docking cluster_experimental Experimental Validation Docking Molecular Docking Simulation Ranking Rank Compounds by Score Docking->Ranking Assay Binding Assay (SPR, ITC, FP) Ranking->Assay Top Candidates Correlation Correlate Docking Score with Binding Affinity Ranking->Correlation Affinity Determine Binding Affinity (Ki, Kd, IC50) Assay->Affinity Affinity->Correlation logical_relationship cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Measurement Docking Docking Score (Predicted Affinity) Validation Validation Docking->Validation Predicts BindingAssay Experimental Binding (Measured Affinity) BindingAssay->Validation Confirms kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate CellularResponse Cellular Response (e.g., Proliferation) ActiveSubstrate->CellularResponse Leads to Inhibitor Small Molecule Inhibitor Inhibitor->Kinase2

References

A Comparative Analysis of the Antibacterial Spectrum of Novel Quinoline-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is paramount. This guide provides a comparative analysis of the antibacterial spectrum of various recently synthesized quinoline-sulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. The data presented is compiled from several key studies and is intended to facilitate further research and development in this promising class of antibacterial compounds.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different series of quinoline-sulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Table 1: MIC and MBC of 8-Hydroxyquinoline-5-sulfonamide Derivatives (µM) [1]

CompoundS. aureus ATCC 29213 (MIC/MBC)MRSA SA 3202 (MIC/MBC)E. faecalis ATCC 29212 (MIC/MBC)
3a Hprop-2-yn-1-yl128/128128/128>256/>256
3b H1,1-dimethylprop-2-yn-1-yl64/6464/64>256/>256
3c CH₃prop-2-yn-1-yl32/3232/32128/128
3d H4-(prop-2-yn-1-yloxy)phenyl128/128128/128>256/>256
3e H4-(but-2-yn-1-yloxy)phenyl128/128128/128>256/>256
3f H4-(pent-2-yn-1-yloxy)phenyl64/6464/64>256/>256
Ampicillin --0.5/0.5>256/>2561/1
Oxacillin --0.5/0.5128/128>256/>256
Ciprofloxacin --1/11/12/2

Data from Zięba, A., et al. (2024).[1]

Table 2: MIC of Quinoline-Sulfonamide Hybrid Compound QS-3 (µg/mL) [2][3]

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa64
Enterococcus faecalis128
Escherichia coli128
Salmonella typhi512

Data from Ali, I., et al.[2][3]

Table 3: MIC of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) Complex (QBSC 4d) (mg/mL) [4]

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus ATCC2592319.04 x 10⁻⁵
Escherichia coli ATCC25922609 x 10⁻⁵

Data from Mangalagiu, V., et al.[4]

Experimental Protocols

The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as compiled from standard laboratory procedures.

Broth Microdilution Assay Protocol

  • Preparation of Bacterial Inoculum:

    • Isolate a single colony of the test bacterium from an agar plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the quinoline-sulfonamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compounds.

    • Include a positive control (bacteria without any compound) and a negative control (broth medium only) in each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Quinolone-sulfonamide derivatives are hybrid molecules designed to target key bacterial enzymes. The quinoline moiety is known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The sulfonamide moiety targets dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway. The following diagram illustrates the proposed interaction of a quinoline-sulfonamide derivative with the bacterial DNA gyrase-DNA complex.

G cluster_gyrase DNA Gyrase (GyrA/GyrB Subunits) cluster_dna Bacterial DNA GyrA GyrA DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB GyrB->GyrA ATP Hydrolysis DNA_unwound Unwound DNA DNA_unwound->GyrA Binds QS_Derivative Quinoline-Sulfonamide Derivative Inhibition Inhibition QS_Derivative->Inhibition Inhibition->GyrA Binding to active site

Caption: Proposed mechanism of DNA gyrase inhibition.

Experimental Workflow for Antibacterial Screening

The general workflow for screening and evaluating the antibacterial potential of new chemical entities like quinoline-sulfonamide derivatives is a multi-step process.

G Synthesis Synthesis of Quinoline-Sulfonamide Derivatives Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Synthesis->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Active Compounds MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Docking) MIC->Mechanism Toxicity In vitro/In vivo Toxicity Studies MBC->Toxicity Lead_Opt Lead Optimization Mechanism->Lead_Opt Toxicity->Lead_Opt

Caption: High-level experimental workflow.

References

A Head-to-Head Comparison of Bosutinib with Current Cancer Drugs for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Quinolin-8-ylmethanesulfonamide" did not yield specific preclinical or clinical data for a direct comparison. Therefore, this guide provides a head-to-head comparison of Bosutinib , a potent, clinically approved quinoline-derivative, against other standard-of-care tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). Bosutinib, like the originally requested compound, features a quinoline core structure, making it a relevant and well-documented substitute for this analysis.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives leukemogenesis. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.

Bosutinib is a second-generation TKI that functions as a dual inhibitor of both the Src and Abl kinases.[1] This dual mechanism of action offers a distinct therapeutic profile compared to other TKIs. This guide provides a comprehensive head-to-head comparison of Bosutinib with other established TKIs for CML, including Imatinib, Dasatinib, and Nilotinib, based on available preclinical and clinical data.

Mechanism of Action: Targeting the BCR-ABL Pathway

The BCR-ABL1 fusion protein is the central driver of CML. Its constitutive kinase activity leads to the autophosphorylation and activation of multiple downstream signaling pathways that control cell proliferation, survival, and adhesion.[2][3] Key among these are the RAS/MAPK and PI3K/AKT pathways.[2] Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and blocking downstream signaling.[4] This leads to the induction of apoptosis (programmed cell death) in CML cells. Additionally, Bosutinib's inhibition of Src family kinases may contribute to its efficacy.[4]

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_drugs BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Gene_Expression Altered Gene Expression STAT5->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Apoptosis_Inhibition Bosutinib Bosutinib Bosutinib->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Cytogenetics_Workflow cluster_sample Sample Collection & Culture cluster_harvest Harvesting & Slide Preparation cluster_banding G-Banding & Analysis Sample Bone Marrow Aspirate Culture Cell Culture (24-48h) Sample->Culture Mitotic_Arrest Mitotic Arrest (e.g., Colcemid) Culture->Mitotic_Arrest Harvest Cell Harvesting Mitotic_Arrest->Harvest Hypotonic Hypotonic Treatment Harvest->Hypotonic Fixation Fixation (Methanol:Acetic Acid) Hypotonic->Fixation Slide_Prep Slide Preparation (Dropping) Fixation->Slide_Prep Banding Trypsin Treatment & Giemsa Staining Slide_Prep->Banding Microscopy Microscopy Banding->Microscopy Karyotyping Karyotyping & Analysis Microscopy->Karyotyping Result Result: Ph Chromosome Present/Absent Karyotyping->Result RT_qPCR_Workflow cluster_rna RNA Extraction & cDNA Synthesis cluster_qpcr Quantitative PCR cluster_analysis Data Analysis & Reporting Blood_Sample Peripheral Blood Sample RNA_Extraction Total RNA Extraction Blood_Sample->RNA_Extraction cDNA_Synthesis Reverse Transcription (RNA -> cDNA) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, Probes, cDNA) cDNA_Synthesis->qPCR_Setup Amplification Real-time Amplification qPCR_Setup->Amplification Data_Acquisition Fluorescence Data Acquisition Amplification->Data_Acquisition Quantification Quantification of BCR-ABL1 & Control Gene Data_Acquisition->Quantification Normalization Normalization to International Scale (IS) Quantification->Normalization Reporting Reporting as %BCR-ABL1 (IS) Normalization->Reporting Result Result: Major Molecular Response (MMR) Status Reporting->Result

References

In vitro vs. in vivo correlation of Quinolin-8-ylmethanesulfonamide activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the In Vitro and In Vivo Correlation of Quinolin-8-ylmethanesulfonamide Activity

Introduction

This compound and its derivatives are emerging as a significant class of compounds in drug discovery, exhibiting a range of biological activities. Understanding the relationship between their performance in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for their development as therapeutic agents. This guide provides a comparative analysis of the available data, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

An in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model that relates an in vitro property of a dosage form to its in vivo response.[1] While a formal IVIVC for this compound has not been established in the reviewed literature, this guide will synthesize the existing data on related quinoline compounds to provide a foundational understanding.

In Vitro Activity of Quinoline Sulfonamide Derivatives

Recent studies have highlighted the potential of quinoline-8-sulfonamides as anticancer agents through the inhibition of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism.[2]

Cytotoxicity Data

The cytotoxic activity of quinoline-8-sulfonamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µM)
Compound 9a (a Quinoline-8-sulfonamide derivative) C32 (Amelanotic melanoma)520
COLO829 (Metastatic melanoma)376
MDA-MB-231 (Breast adenocarcinoma)609
U87-MG (Glioblastoma)756
A549 (Lung carcinoma)496

Data sourced from a study on Quinoline-8-sulfonamides as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase.[2]

In Vivo Activity of Related Quinoline Derivatives

Antifungal Efficacy Data
CompoundDosageOutcome
L14 (8-hydroxyquinoline derivative) 2 mg/kgReduced fungal burden and extended survival of infected mice

This data highlights the therapeutic potential of the quinoline scaffold in preclinical models of infectious disease.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (WST-1 Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-8-sulfonamide derivatives for a specified period (e.g., 72 hours).[2]

  • WST-1 Reagent Addition: Following treatment, the WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well. This reagent is cleaved to a formazan dye by metabolically active cells.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours. The absorbance of the formazan dye is then measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 values are determined by plotting cell viability against the compound concentration.

In Vivo Murine Model of Systemic Infection
  • Infection: Mice are infected intravenously with a standardized inoculum of a pathogen (e.g., Candida albicans).

  • Treatment: At a specified time post-infection, the mice are treated with the test compound (e.g., L14) or a vehicle control, typically via intraperitoneal or oral administration.[3]

  • Monitoring: The health of the mice is monitored daily, and survival is recorded.

  • Fungal Burden Determination: At a predetermined endpoint, organs such as the kidneys are harvested, homogenized, and plated on appropriate growth media to determine the fungal burden (colony-forming units per gram of tissue).

  • Data Analysis: Survival curves are analyzed using statistical methods such as the log-rank test, and differences in fungal burden between treatment groups are assessed.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

G cluster_glycolysis Glycolysis in Cancer Cells Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PEP Phosphoenolpyruvate (PEP) F16BP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 activation Lactate Lactate Pyruvate->Lactate Warburg Effect PKM2 Pyruvate Kinase M2 (PKM2) PKM2->Pyruvate Quinoline_Sulfonamide This compound (and derivatives) Quinoline_Sulfonamide->PKM2 Inhibition

Caption: Signaling pathway of glycolysis inhibition by this compound derivatives targeting PKM2.

G cluster_workflow General IVIVC Workflow InVitro In Vitro Studies (e.g., Dissolution, Permeability) DataCollection Data Collection & Analysis InVitro->DataCollection InVivo In Vivo Studies (e.g., Pharmacokinetics in animal models or humans) InVivo->DataCollection CorrelationModel Development of IVIVC Model (Mathematical Correlation) DataCollection->CorrelationModel ModelValidation Model Validation CorrelationModel->ModelValidation Application Application in Drug Development (e.g., Formulation Optimization, Biowaivers) ModelValidation->Application

Caption: A generalized experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).

Conclusion

The available data indicates that quinoline-8-sulfonamide derivatives possess notable in vitro anticancer activity, primarily through the inhibition of the PKM2 enzyme.[2] While a direct in vitro-in vivo correlation for this compound is yet to be published, related quinoline compounds have shown promising in vivo efficacy in other therapeutic areas, such as antifungal treatment.[3] The establishment of a robust IVIVC for this class of compounds will be a critical step in accelerating their development, enabling the prediction of in vivo performance from in vitro data and streamlining the drug development process. Future research should focus on generating comprehensive pharmacokinetic and efficacy data in relevant animal models to bridge the current gap between in vitro findings and clinical potential.

References

Validating the Target Engagement of Quinolin-8-ylmethanesulfonamide: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel therapeutics hinges on a thorough understanding of how a compound interacts with its intended molecular target within a complex cellular environment. Quinolin-8-ylmethanesulfonamide, a member of the quinoline class of compounds known for a wide range of biological activities, presents a compelling case for rigorous target engagement validation.[1][2][3] This guide provides a comparative overview of established experimental methodologies to confirm and quantify the interaction of this compound with its putative protein target(s) in cellular models. We will explore the principles, protocols, and data outputs of key assays, offering a framework for selecting the most appropriate strategy for your research needs.

Comparing Cellular Target Engagement Assays

Choosing the right assay to validate target engagement is critical and depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three widely used methods: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and In-Cell Western (ICW).

Assay Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5][6]Label-free, applicable to endogenous proteins in intact cells or lysates.[4][5]Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout.[7]Thermal shift curves, Isothermal dose-response curves (EC50).
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target and a fluorescently labeled ligand or interacting protein.[8][9][10]High sensitivity, suitable for live-cell imaging and high-throughput screening.[8][11]Requires genetic modification of the target protein (fusion with luciferase).[10]BRET ratio, Dose-response curves (IC50).
In-Cell Western (ICW) A quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications.[12][13][14][15][16]High throughput, allows for multiplexing to measure multiple proteins simultaneously.[12][15]Requires specific primary antibodies, fixation and permeabilization may alter protein conformation.Integrated fluorescence intensity, Dose-response curves (IC50).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA procedures.[5][6][7][17]

Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Centrifuge

Procedure:

  • Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Harvesting and Washing: Harvest cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.

  • Heating Step: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize the protein concentrations for all samples. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature (the Tagg of the vehicle-treated sample) and plot the soluble protein fraction against the compound concentration.

NanoBRET™ Target Engagement Protocol

This protocol is a generalized procedure based on the principles of NanoBRET™ assays.[8][10][11]

Objective: To quantify the binding of this compound to its target protein in live cells.

Materials:

  • Cell line transiently or stably expressing the target protein fused to NanoLuc® luciferase.

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer (a fluorescent ligand for the target)

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring dual filtered luminescence.

Procedure:

  • Cell Seeding: Seed the NanoLuc®-tagged cells in white assay plates and incubate overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. In a separate plate, prepare the Tracer dilution. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ Tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.

  • Luminescence Reading: Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emission signals separately.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the concentration of this compound. A decrease in the BRET ratio with increasing compound concentration indicates competitive binding and target engagement. Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Cellular Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

Many quinoline-based compounds are known to target kinases.[2] If this compound were a hypothetical inhibitor of a kinase in the PI3K/Akt/mTOR pathway, its engagement with the target would lead to downstream effects on cell growth and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Quinolin-8-yl- methanesulfonamide Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway by this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the key steps in a CETSA experiment.

CETSA_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Heat cells at a temperature gradient B->C D 4. Lyse cells C->D E 5. Separate soluble and aggregated proteins D->E F 6. Quantify soluble target protein by Western Blot E->F G 7. Analyze data to determine thermal shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By employing these robust methodologies and visualizing the experimental processes and underlying biology, researchers can confidently validate the cellular target engagement of this compound, a critical step in its journey from a promising compound to a potential therapeutic.

References

A Comparative Analysis of the Cytotoxicity of Quinoline Sulfonamide Derivatives on Cancerous vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Cytotoxicity (IC50) Values

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline sulfonamide derivatives, demonstrating their cytotoxic potency and selectivity. Lower IC50 values indicate higher cytotoxicity.

Table 1: Cytotoxicity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives [1]

CompoundCancer Cell LineIC50 (µM) ± SDNormal Cell LineIC50 (µM) ± SD
3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide)C-32 (Amelanotic Melanoma)36.1 ± 1.1HFF-1 (Human Dermal Fibroblasts)> 100[1][2][3]
A549 (Lung Adenocarcinoma)35.8 ± 1.7
MDA-MB-231 (Breast Adenocarcinoma)36.5 ± 1.2
Cisplatin (Control) C-3234.5 ± 1.5HFF-140.2 ± 2.5
A54935.1 ± 1.9
MDA-MB-23137.2 ± 2.1
Doxorubicin (Control) C-3235.2 ± 1.8HFF-1Not Specified
A54936.3 ± 2.0
MDA-MB-23135.8 ± 1.9

Data from a study on acetylene derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide. The WST-1 assay was used after 72 hours of exposure.[1]

Table 2: Cytotoxicity of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide Derivatives [4][5]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
3b (4-methyl phenyl moiety)PANC-1 (Pancreatic Cancer)5.62hTERT-HPNE (Healthy Pancreatic)31.00
3f (4-trifluoromethyl phenyl moiety)PANC-110.36hTERT-HPNE27.51
3h CAPAN-1 (Pancreatic Cancer)9.87hTERT-HPNE35.14
3k CAPAN-110.11hTERT-HPNE>50
3n CAPAN-110.32hTERT-HPNE>50
Cisplatin (Control) PANC-121.31hTERT-HPNE24.33
CAPAN-122.15

Data from a study evaluating quinoline-based sulfonamide derivatives against pancreatic cancer cells using the MTT method.[4][5]

Table 3: Cytotoxicity of Quinoline-8-Sulfonamide Derivative 9a [6]

CompoundCancer Cell LineGI50 (µM)Normal Cell LineCytotoxicity
9a C32 (Amelanotic Melanoma)233.9Normal Human Dermal FibroblastsLow
COLO829 (Melanotic Melanoma)168.7
MDA-MB-231 (Breast Cancer)273.5
U87-MG (Glioblastoma)339.7
A549 (Lung Cancer)223.1

Data from a study on quinoline-8-sulfonamides as inhibitors of pyruvate kinase M2. The WST-1 assay was used after a 72h exposure model.[6]

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro cell viability and cytotoxicity assays. Below are generalized methodologies based on the cited literature.

1. Cell Lines and Culture

  • Cancer Cell Lines: A variety of human cancer cell lines were used, including amelanotic melanoma (C-32), lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and pancreatic cancer (PANC-1, CAPAN-1).[1][4][5]

  • Normal Cell Lines: To assess selectivity, normal human cell lines such as human dermal fibroblasts (HFF-1), healthy pancreatic cells (hTERT-HPNE), and normal human dermal fibroblasts were utilized.[1][4][5][6]

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO2).

2. Cytotoxicity Assay (MTT/WST-1 Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt) assays are colorimetric assays for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The quinoline sulfonamide derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the culture medium. The cells are then exposed to these concentrations for a specified period, commonly 72 hours.[1][6]

  • Reagent Incubation: After the treatment period, the MTT or WST-1 reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Mechanisms of Action & Signaling Pathways

Several studies have elucidated the mechanisms through which quinoline sulfonamide derivatives exert their cytotoxic effects. These compounds often induce apoptosis and target specific metabolic pathways that are upregulated in cancer cells.

One key pathway involves the tumor suppressor protein p53 and its downstream targets. For example, compound 3c was found to increase the transcriptional activity of cell cycle regulators like p53 and p21 .[1][2][3][7] This leads to cell cycle arrest, giving the cell time to repair DNA damage or, if the damage is too severe, to undergo programmed cell death (apoptosis). Furthermore, compound 3c was shown to alter the expression of the Bcl-2 family of proteins, specifically the pro-apoptotic BAX and the anti-apoptotic BCL-2 , further promoting the apoptotic pathway.[1][2][3][7]

Other quinoline-8-sulfonamide derivatives have been identified as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism that is critical for tumor growth and proliferation.[6][8]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by quinoline sulfonamides and a typical experimental workflow for their cytotoxic evaluation.

G cluster_0 Quinoline Sulfonamide Action Compound Quinoline Sulfonamide (e.g., Compound 3c) p53 p53 Activation Compound->p53 Bax BAX Expression (Pro-apoptotic) Compound->Bax Bcl2 BCL-2 Inhibition (Anti-apoptotic) Compound->Bcl2 p21 p21 Expression p53->p21 CycleArrest Cell Cycle Arrest p21->CycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Apoptotic pathway induced by quinoline sulfonamides.

G cluster_workflow Cytotoxicity Evaluation Workflow arrow arrow A 1. Cell Culture (Cancerous & Normal Lines) B 2. Cell Seeding (96-well plates) A->B C 3. Compound Treatment (Dose-response, 72h) B->C D 4. Add Viability Reagent (MTT / WST-1) C->D E 5. Incubation D->E F 6. Absorbance Reading (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for cytotoxicity assessment.

References

Assessing the Selectivity of Quinoline-8-Sulfonamide Derivatives for Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Quinoline derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of the performance of different quinoline-8-sulfonamide derivatives, supported by experimental data, to aid in the assessment of their therapeutic potential.

Comparative Anticancer Activity

Recent studies have highlighted the potential of quinoline-8-sulfonamide derivatives as selective anticancer agents. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with promising results indicating both potency and selectivity. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Quinoline-8-Sulfonamides Compound 9aC32Amelanotic Melanoma520[1]
COLO829Melanotic Melanoma376[1]
MDA-MB-231Triple-Negative Breast Cancer609[1]
U87-MGGlioblastoma Multiforme756[1]
A549Lung Cancer496[1]
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides Various DerivativesHCT-116Colon Cancer4 - 43[2]
MCF-7Breast Cancer4 - 43[2]
HeLaCervical Cancer4 - 43[2]

Note: Lower IC50 values indicate higher potency. The data indicates that 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides exhibit significantly higher potency compared to the tested quinoline-8-sulfonamide derivative "9a". Furthermore, both classes of compounds have demonstrated selectivity for cancer cells over noncancerous cell lines, a critical attribute for potential therapeutic agents.[1][2]

Experimental Protocols

The assessment of the anticancer activity of these quinoline derivatives involved standard in vitro cytotoxicity assays. The following are detailed methodologies for the key experiments cited.

WST-1 Cell Viability Assay

This assay was utilized to determine the cytotoxicity of quinoline-8-sulfonamide derivatives against a panel of cancer cell lines.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the quinoline-8-sulfonamide derivatives, typically ranging from 0.1 µg/mL to 200 µg/mL, for a 72-hour exposure period.[1]

  • WST-1 Reagent Addition: Following the incubation period, the WST-1 reagent was added to each well. This reagent contains a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.

  • Incubation and Measurement: The plates were incubated for a further 1-4 hours, allowing for the color change to develop. The absorbance of the formazan dye was then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value was then determined by plotting the cell viability against the compound concentration.

MTT Cell Viability Assay

This colorimetric assay was employed to evaluate the effect of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides on the growth of human cancer cell lines.[2]

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, HeLa) and a noncancerous keratinocyte cell line (HaCaT) were seeded into 96-well plates.[2]

  • Compound Treatment: The cells were incubated with the test compounds at five different concentrations (ranging from 1 to 100 µM) for 72 hours.[2]

  • MTT Reagent Addition: After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: The resulting formazan crystals, formed by the reduction of MTT by viable cells, were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a spectrophotometer.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the proposed signaling pathways and a general workflow for assessing the anticancer activity of these compounds.

G General Workflow for Anticancer Activity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Line Selection Cell Line Selection Cytotoxicity Assays (MTT, WST-1) Cytotoxicity Assays (MTT, WST-1) Cell Line Selection->Cytotoxicity Assays (MTT, WST-1) Seeding IC50 Determination IC50 Determination Cytotoxicity Assays (MTT, WST-1)->IC50 Determination Data Analysis Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis Lead Compounds Target Identification Target Identification Signaling Pathway Analysis->Target Identification Preclinical Development Preclinical Development Target Identification->Preclinical Development

Caption: A generalized workflow for the in vitro assessment of anticancer compounds.

G Proposed Signaling Pathway Inhibition by Quinoline-8-Sulfonamides cluster_0 PKM2 Pathway cluster_1 NF-κB Pathway PKM2 Pyruvate Kinase M2 Reduced Pyruvate Reduced Pyruvate PKM2->Reduced Pyruvate Quinoline-8-Sulfonamide\nDerivatives Quinoline-8-Sulfonamide Derivatives Quinoline-8-Sulfonamide\nDerivatives->PKM2 Inhibition Inhibition of\nCancer Cell Metabolism Inhibition of Cancer Cell Metabolism Reduced Pyruvate->Inhibition of\nCancer Cell Metabolism NFkB NF-κB Reduced Proliferation\n& Survival Reduced Proliferation & Survival NFkB->Reduced Proliferation\n& Survival 4-substituted-N-(quinolin-8-yl)\npyridine-3-sulfonamides 4-substituted-N-(quinolin-8-yl) pyridine-3-sulfonamides 4-substituted-N-(quinolin-8-yl)\npyridine-3-sulfonamides->NFkB Inhibition

Caption: Proposed mechanisms of action for different quinoline-8-sulfonamide derivatives.

The presented data underscores the potential of quinoline-8-sulfonamide derivatives as a valuable scaffold for the development of novel anticancer therapeutics. The high potency and selectivity observed in preclinical studies warrant further investigation into their mechanisms of action and in vivo efficacy. The detailed experimental protocols and visual representations of the signaling pathways provide a foundational understanding for researchers aiming to build upon these findings.

References

A Comparative Guide to the Synthesis and Biological Evaluation of Quinolin-8-ylmethanesulfonamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological evaluation of Quinolin-8-ylmethanesulfonamide and structurally related quinoline-based sulfonamides. Due to the limited availability of published, peer-reviewed data on the biological activity of this compound, this document focuses on providing a reproducible synthetic protocol for this compound and compares its potential therapeutic value with well-characterized alternatives. The information presented herein is intended to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction to Quinoline-Based Sulfonamides

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of the quinoline scaffold.[3] This guide specifically examines N-(quinolin-8-yl)methanesulfonamide and compares it with other quinoline sulfonamides for which detailed biological data have been published.

Synthesis Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the reaction of 8-aminoquinoline with methanesulfonyl chloride.

dot

Synthesis_of_Quinolin_8_ylmethanesulfonamide start 8-Aminoquinoline reagent Methanesulfonyl Chloride Pyridine (base) Dichloromethane (solvent) start->reagent Reaction workup Aqueous Workup & Purification reagent->workup Quenching product This compound workup->product Isolation

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Alternative 1: N-(quinolin-8-yl)benzenesulfonamide

Experimental Protocol:

A similar protocol to the one proposed for this compound can be employed, substituting methanesulfonyl chloride with benzenesulfonyl chloride.

Synthesis of Alternative 2: Quinoline-8-sulfonamides

The synthesis of quinoline-8-sulfonamides typically starts from 8-quinolinesulfonyl chloride.[5]

dot

Synthesis_of_Quinoline_8_sulfonamides start 8-Quinolinesulfonyl Chloride amine Primary or Secondary Amine Triethylamine (base) Chloroform (solvent) start->amine Reaction purification Purification amine->purification Workup product Quinoline-8-sulfonamide Derivative purification->product Isolation

Caption: General synthesis of Quinoline-8-sulfonamide derivatives.

Experimental Protocol:

  • Reaction Setup: Dissolve the desired primary or secondary amine (2.0 eq) and triethylamine (3.0 eq) in chloroform and cool to 5 °C.

  • Addition of Sulfonyl Chloride: Add 8-quinolinesulfonyl chloride (1.0 eq) portion-wise while stirring.

  • Reaction: Remove the cooling bath and stir the mixture at room temperature for 2 hours.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the product by a suitable method, such as column chromatography.[5]

Biological Evaluation: A Comparative Overview

While specific, reproducible biological data for this compound is not extensively reported in peer-reviewed literature, a DrugBank entry exists for the compound, indicating its recognition within chemical databases.[6] In contrast, several structurally similar quinoline sulfonamides have been synthesized and evaluated for their biological activities.

Table 1: Comparison of Biological Activities of Quinoline-Based Sulfonamides
Compound ClassTarget/ActivityReported Potency (IC50/MIC)Reference
N-(quinolin-8-yl)benzenesulfonamides NFκB Pathway InhibitionAs low as 0.6 µM[7]
Quinoline-8-sulfonamides Pyruvate Kinase M2 (PKM2) InhibitionIC50 values in the micromolar range against various cancer cell lines[1]
Quinoline-5-sulfonamides Antibacterial (MRSA)Comparable to oxacillin/ciprofloxacin[4]
Quinoline-Sulfonamide Hybrids Antibacterial (P. aeruginosa)MIC of 64 μg/mL[8]

Signaling Pathway: NFκB Inhibition by N-(quinolin-8-yl)benzenesulfonamides

N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

dot

NFkB_Pathway_Inhibition cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation) inhibitor N-(quinolin-8-yl)benzenesulfonamide inhibitor->IKK inhibits NFkB_nuc NF-κB NFkB_nuc->transcription

Caption: Inhibition of the NFκB signaling pathway.

Conclusion

This guide provides a framework for the synthesis and comparative evaluation of this compound. While direct biological data for this specific compound remains limited in the public domain, the provided synthetic protocol offers a reproducible method for its preparation. The comparison with structurally related, well-characterized quinoline sulfonamides highlights the potential of this class of compounds in various therapeutic areas, including oncology and infectious diseases. The detailed experimental protocols and compiled biological data for alternative compounds serve as a valuable resource for researchers aiming to explore the structure-activity relationships of quinoline-based sulfonamides and to develop novel therapeutic agents. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparative analysis of the mechanism of action of different sulfonamide drugs

Author: BenchChem Technical Support Team. Date: November 2025

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1][2] While renowned for their antibacterial properties, the versatility of the sulfonamide scaffold has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory, diuretic, and hypoglycemic effects.[1][3] This guide provides a comparative analysis of the mechanisms of action of different sulfonamide drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Primary Antibacterial Mechanism: Folate Synthesis Inhibition

The principal mechanism of action for antibacterial sulfonamides is the competitive inhibition of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[4] Bacteria must synthesize their own folate, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[4][5] In contrast, mammals obtain folate from their diet, which is the basis for the selective toxicity of these drugs against bacteria.[5]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[1][4] By mimicking PABA, sulfonamides bind to the active site of DHPS, competitively inhibiting the conversion of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate into 7,8-dihydropteroate.[5][6] This blockade halts the production of folate, thereby preventing bacterial DNA replication and cell division, an effect that is primarily bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria).[5][7]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Products Nucleotides, Amino Acids THF->Products Sulfonamides Sulfonamide Drugs Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide action on the bacterial folate pathway.

Comparative Performance of Antibacterial Sulfonamides

While the core mechanism is shared, the efficacy and pharmacokinetic profiles of antibacterial sulfonamides vary significantly based on the substituent at the N1 position of the sulfonamide group.[8] These structural modifications alter properties like pKa, solubility, and protein binding, which in turn influence antibacterial potency and duration of action.[8][9]

Table 1: Comparative In Vitro Activity of Sulfonamide Drugs This table summarizes the Minimum Inhibitory Concentration (MIC) for various sulfonamides against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. A lower MIC value indicates greater potency.[10]

DrugTarget OrganismMIC Range (µg/mL)Reference(s)
Sulfamethoxazole S. aureus (MRSA)20 - 80[11]
E. coli125[12]
Sulfadiazine S. aureus250[12]
E. coli125[12]
Sulfisoxazole S. aureus (MRSA)0.25[11]
E. coli> 64[11]
Sulfamethazine S. aureus125 - 500[13]
E. coli7.81 - 62.5[13]
Sulfaguanidine E. coli> 62.5[13]

Note: MIC values can vary significantly between different bacterial strains and experimental conditions.

Table 2: Comparative Pharmacokinetic Properties Sulfonamides are often classified by their half-life, which dictates their dosing regimen and clinical use.[1]

DrugClassificationPlasma Half-life (hours)Primary Use
Sulfisoxazole Short-acting< 10Urinary Tract Infections
Sulfamethoxazole Intermediate-acting10 - 24Systemic Infections (often with Trimethoprim)
Sulfadiazine Intermediate-acting10 - 24Systemic Infections
Sulfasalazine Long-acting> 24Inflammatory Bowel Disease

Alternative Mechanism: Anti-Inflammatory Action of Sulfasalazine

Not all sulfonamides function as antibacterial agents. Sulfasalazine is a prominent example of a sulfonamide used to treat inflammatory conditions like ulcerative colitis, Crohn's disease, and rheumatoid arthritis.[14][15] Its mechanism is fundamentally different from its antibacterial counterparts.

Sulfasalazine is a prodrug, meaning it is administered in an inactive form and metabolized into its active components within the body.[16] In the colon, intestinal bacteria cleave the bond linking its two main constituents: sulfapyridine and 5-aminosalicylic acid (5-ASA) , also known as mesalazine.[14][17]

  • 5-Aminosalicylic Acid (5-ASA): This molecule is poorly absorbed and remains largely in the colon, where it exerts a local anti-inflammatory effect.[16] It is believed to work by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[14][16]

  • Sulfapyridine: This component is well-absorbed into the bloodstream and is thought to be responsible for the systemic immunomodulatory effects, which are particularly beneficial in treating rheumatoid arthritis.[16]

Sulfasalazine_Metabolism cluster_process Metabolism and Action of Sulfasalazine SSZ Sulfasalazine (Oral Administration) Metabolism Cleavage by Intestinal Bacteria SSZ->Metabolism SP Sulfapyridine Metabolism->SP ASA 5-Aminosalicylic Acid (5-ASA) Metabolism->ASA Systemic Systemic Absorption (Bloodstream) SP->Systemic Local Local Action (Colon) ASA->Local Systemic_Effect Immunomodulatory Effects (e.g., Rheumatoid Arthritis) Systemic->Systemic_Effect Local_Effect Anti-inflammatory Effects (e.g., Ulcerative Colitis) Inhibits COX/LOX Pathways Local->Local_Effect

Caption: Metabolic pathway and dual-action mechanism of Sulfasalazine.

Key Experimental Protocols

The quantitative data presented in this guide are derived from standardized laboratory procedures. Below are detailed methodologies for two key experiments.

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] The broth microdilution method is a common and efficient technique.[10]

Objective: To quantify and compare the in vitro potency of different sulfonamides.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Pure bacterial cultures (e.g., E. coli, S. aureus) adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

  • Stock solutions of sulfonamide drugs at known concentrations

  • Sterile pipettes and reservoirs

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Drug Dilutions: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the drug stock solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain serially diluted drug in 50 µL volumes. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).[19]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL, and the drug concentrations have been halved to their final testing concentrations.[18]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • Result Interpretation: The MIC is the lowest drug concentration in which there is no visible turbidity (cloudiness), indicating that bacterial growth has been inhibited.[10][20] This can be assessed visually or by measuring optical density with a microplate reader.

MIC_Workflow cluster_workflow Workflow for Broth Microdilution MIC Test start Prepare Drug Stock & Bacterial Inoculum plate Dispense Broth & Perform Serial Drug Dilutions in 96-well Plate start->plate inoculate Inoculate Wells with Standardized Bacterial Suspension plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results: Observe for Turbidity incubate->read end Determine MIC: Lowest Concentration with No Visible Growth read->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration.

This assay directly measures the ability of a sulfonamide to inhibit its target enzyme, providing a quantitative measure of target engagement (e.g., IC₅₀ or Kᵢ).

Objective: To determine the inhibitory constant (Kᵢ) of sulfonamides against DHPS.

Materials:

  • Purified recombinant DHPS enzyme

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Sulfonamide inhibitors of various concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Spectrophotometer or plate reader

  • Coupling enzyme system (e.g., Dihydrofolate Reductase - DHFR) and cofactor (NADPH) for a continuous spectrophotometric assay[21]

Procedure (Example using a coupled spectrophotometric assay):

  • Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of DHFR, which oxidizes NADPH to NADP⁺. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.[21]

  • Reaction Setup: In a microplate or cuvette, combine the reaction buffer, a constant amount of purified DHPS enzyme, the coupling enzyme (DHFR), NADPH, and one of the substrates (e.g., DHPPP).

  • Inhibitor Addition: Add varying concentrations of the sulfonamide inhibitor to the reaction mixtures. Include a control with no inhibitor.

  • Initiate Reaction: Start the reaction by adding the second substrate (PABA).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Kᵢ value can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Kₘ value.

Conclusion

The sulfonamide class of drugs demonstrates remarkable functional diversity stemming from distinct mechanisms of action. The classic antibacterial sulfonamides, such as sulfamethoxazole and sulfadiazine, function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase in the essential bacterial folate pathway.[1][5] The comparative efficacy of these agents is largely dictated by structural modifications that influence their pharmacokinetic properties and potency against specific pathogens. In contrast, anti-inflammatory sulfonamides like sulfasalazine operate as prodrugs, delivering active metabolites that locally and systemically modulate inflammatory pathways, a mechanism entirely separate from folate antagonism.[16] This comparative analysis underscores the importance of understanding these discrete molecular mechanisms for the rational design and application of sulfonamide-based therapeutics.

References

Validation of the antibacterial activity of Quinolin-8-ylmethanesulfonamide against resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Quinoline-Sulfonamide Derivatives

The antibacterial efficacy of novel quinoline-sulfonamide hybrids has been evaluated against a panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this comparison.

Compound/DrugOrganismStrain TypeMIC (µg/mL)
QS-3 Pseudomonas aeruginosaStandard64[1][2]
Enterococcus faecalisStandard128[1]
Escherichia coliStandard128[1]
Salmonella typhiStandard512[1]
Compound 3c Staphylococcus aureusMRSA (Multidrug-Resistant)Comparable to oxacillin/ciprofloxacin[3][4][5]
Ampicillin (Control) Resistant Strains AA202 & AA290ResistantResistant[1]
QS-3 Resistant Strains AA202 & AA290ResistantExhibited an 8 mm zone of inhibition[1]

Note: The data presented is for the specified quinoline-sulfonamide derivatives and not for Quinolin-8-ylmethanesulfonamide. MRSA denotes Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The determination of the antibacterial activity of the synthesized compounds was performed following standardized methods to ensure reproducibility and comparability of the results. The primary method cited in the literature for determining the MIC values is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[6][7]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
  • A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., Quinoline-Sulfonamide derivative) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the compound are made in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • Positive control wells (containing bacteria and broth without the antimicrobial agent) and negative control wells (containing broth only) are included.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the antibacterial activity of the quinoline-sulfonamide compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start bacterial_culture Bacterial Culture (e.g., MRSA, P. aeruginosa) start->bacterial_culture inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_culture->inoculum_prep microdilution Broth Microdilution Assay (96-well plate) inoculum_prep->microdilution compound_prep Test Compound Dilution (Quinoline-Sulfonamide Derivative) compound_prep->microdilution incubation Incubation (37°C, 16-20h) microdilution->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination comparison Comparison with Control Antibiotics mic_determination->comparison end End comparison->end

Caption: Workflow for MIC determination of antibacterial compounds.

Signaling Pathways and Mechanisms of Action

Quinoline-based antibiotics, such as fluoroquinolones, are known to target bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV.[1] This disruption of crucial enzymatic processes ultimately hinders bacterial replication and leads to cell death. Sulfonamides, on the other hand, typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Hybrid molecules incorporating both quinoline and sulfonamide moieties may exhibit a dual mechanism of action or enhanced activity through synergistic effects.

The diagram below illustrates the potential signaling pathway targeted by quinoline-sulfonamide hybrids.

Signaling_Pathway cluster_targets Bacterial Cellular Targets cluster_processes Inhibited Processes compound Quinoline-Sulfonamide Hybrid dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv Inhibition dhps Dihydropteroate Synthase (DHPS) compound->dhps Inhibition dna_synthesis DNA Synthesis dna_gyrase->dna_synthesis topoisomerase_iv->dna_synthesis folate_synthesis Folate Synthesis dhps->folate_synthesis bacterial_death Bacterial Cell Death dna_synthesis->bacterial_death Leads to folate_synthesis->bacterial_death Leads to

References

Safety Operating Guide

Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quinolin-8-ylmethanesulfonamide, a compound within the quinoline family, requires careful consideration for its disposal due to the inherent hazards associated with this class of chemicals. This guide provides a step-by-step procedure for the safe disposal of this compound, adhering to standard laboratory safety protocols.

Hazard Profile and Safety Precautions

Based on safety data for closely related quinoline compounds, this compound should be handled as a hazardous substance.[1] Potential hazards include toxicity if swallowed, skin and eye irritation or damage, and high toxicity to aquatic life with long-lasting effects. Some quinoline derivatives are also suspected of causing genetic defects or may have reproductive toxicity.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)[2]

  • Safety goggles or a face shield[2]

  • A laboratory coat[2]

  • Use of a respirator may be necessary if there is a risk of inhaling dust or vapors.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust.[4]

Quantitative Hazard Data Summary

The following table summarizes the classification and hazard statements for a representative quinoline compound, which should be considered as a guideline for handling this compound.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Serious Eye Damage Category 1H318: Causes serious eye damage
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Clearly label a dedicated waste container for "this compound and related waste."

  • Solid Waste Collection:

    • Place any solid this compound, contaminated weighing boats, or filter papers directly into the labeled, sealable hazardous waste container.

    • Avoid generating dust during transfer.[4]

  • Liquid Waste Collection:

    • For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • Dispose of any contaminated personal protective equipment, such as gloves, as hazardous waste.

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.

  • Spill Management:

    • In case of a spill, avoid breathing dust.

    • Mechanically collect the spilled solid, for example, by using an absorbent material, and place it in the designated hazardous waste container.[1][4]

    • Clean the spill area thoroughly.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.[5]

Final Disposal:

The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[3][5] These facilities typically use high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.[2]

Logical Workflow for Disposal Decision-Making

start Start: this compound to be disposed of assess_form Assess the form of the waste (Solid, Liquid, or Contaminated Material) start->assess_form solid_waste Solid Waste: - Pure compound - Contaminated solids assess_form->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound - Rinsates assess_form->liquid_waste Liquid contaminated_material Contaminated Materials: - Gloves, wipes - Glassware assess_form->contaminated_material Contaminated Material collect_solid Place in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Place in a labeled hazardous liquid waste container liquid_waste->collect_liquid decontaminate Decontaminate glassware, collect rinsate as liquid waste. Dispose of other materials as solid waste. contaminated_material->decontaminate store_waste Store sealed waste container in a designated secure area collect_solid->store_waste collect_liquid->store_waste decontaminate->store_waste end Arrange for collection by a licensed hazardous waste disposal service store_waste->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Quinolin-8-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Quinolin-8-ylmethanesulfonamide was located. The following guidance is based on the safety data for structurally similar compounds, including quinoline and its sulfonic acid derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.

Hazard Assessment

Quinoline and its derivatives are classified as hazardous substances. Based on available data for similar compounds, this compound should be considered:

  • Toxic if swallowed. [1][2]

  • Harmful in contact with skin. [1]

  • Causes serious eye irritation and potential damage. [1][3]

  • May cause skin irritation or an allergic skin reaction. [1][3]

  • Suspected of causing genetic defects and may cause cancer. [1]

  • May cause respiratory irritation. [2]

  • Toxic to aquatic life with long-lasting effects. [1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationPurpose
Eye and Face Tight-sealing safety goggles and a face shield.[4]Protects against dust particles, splashes, and vapors.
Skin Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's specifications for breakthrough time).[1]Prevents skin contact and absorption.
A lab coat or chemical-resistant disposable coveralls.[5]Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator with a particle filter is required if handling powders outside of a fume hood.[4][6]Prevents inhalation of fine dust particles.
Footwear Closed-toe shoes, with chemical-resistant boot covers if there is a risk of spills.Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation

  • Read and Understand: Before beginning work, all personnel must read and understand the safety information for quinoline-related compounds.

  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][6]

  • Assemble PPE: Put on all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been tested.[4] Prepare a spill kit appropriate for solid chemical spills.

3.2. Handling

  • Weighing: If weighing the compound, do so within the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[6]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

3.3. Post-Handling

  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]

Disposal Plan

4.1. Waste Collection

  • Solid Waste: All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

4.2. Waste Disposal

  • Environmental Precaution: Do not dispose of this compound or its waste down the drain or in the regular trash.[6] It should not be allowed to enter the environment.[4][6]

  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[8] The disposal must be in accordance with all local, state, and federal regulations.

Visual Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Weigh Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Avoid Dust handle2->handle3 post1 Decontaminate Area handle3->post1 Complete Handling post2 Remove PPE post1->post2 post3 Store Compound post2->post3 disp1 Collect Solid Waste post3->disp1 Generate Waste disp2 Collect Liquid Waste post3->disp2 Generate Waste disp3 Dispose via Licensed Service disp1->disp3 disp2->disp3

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-8-ylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
Quinolin-8-ylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.